molecular formula CH2I2 B098493 Diiodomethane-d2 CAS No. 15729-58-5

Diiodomethane-d2

Cat. No.: B098493
CAS No.: 15729-58-5
M. Wt: 269.848 g/mol
InChI Key: NZZFYRREKKOMAT-DICFDUPASA-N
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Description

Diiodomethane-d2 is a useful research compound. Its molecular formula is CH2I2 and its molecular weight is 269.848 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dideuterio(diiodo)methane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH2I2/c2-1-3/h1H2/i1D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZZFYRREKKOMAT-DICFDUPASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH2I2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60496566
Record name Diiodo(~2~H_2_)methane
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Molecular Weight

269.848 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15729-58-5
Record name Diiodo(~2~H_2_)methane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 15729-58-5
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Diiodomethane-d2 (CD₂I₂): A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Diiodomethane-d2 (CD₂I₂), also known as methylene-d2 iodide, is a deuterated isotopologue of diiodomethane.[1] It serves as a valuable tool for researchers and drug development professionals in a variety of applications, from mechanistic studies to the synthesis of complex labeled molecules.[1][2] The substitution of protium ('H) with deuterium (²H or D) imparts a greater molecular weight and distinct spectroscopic properties, enabling its use as a tracer in reaction mechanisms and as a building block in synthetic organic chemistry.[2] This guide provides an in-depth overview of the chemical properties, specifications, and key applications of this compound, grounded in established scientific principles and practices.

Core Physicochemical Properties and Specifications

The utility of this compound in a research setting is fundamentally dictated by its physical and chemical characteristics. Commercially available this compound is typically a colorless to yellow liquid that may discolor upon exposure to light due to the liberation of iodine.[3][4] For this reason, it is often stabilized with copper or silver.[2][5]

Key Specifications

High-purity this compound is essential for reproducible and accurate experimental outcomes. Leading suppliers like Sigma-Aldrich and Cambridge Isotope Laboratories provide materials with high isotopic enrichment and chemical purity.[2][6]

Table 1: Typical Physicochemical Properties and Specifications of this compound

PropertyValueSource(s)
Chemical Formula CD₂I₂[1][2]
Molecular Weight 269.85 g/mol [2][7]
CAS Number 15729-58-5[1][2]
Appearance Colorless to yellow liquid[3]
Density 3.325 g/mL at 25 °C[1][2]
Boiling Point 68 °C at 15 mmHg[1][2]
Melting Point 5 - 6 °C[3]
Refractive Index ~1.741 (for non-deuterated)[4]
Isotopic Purity Typically ≥99 atom % D[2]
Chemical Purity Typically ≥99%[2]
Solubility Slightly soluble in water; soluble in organic solvents.[4]

Note: Some physical properties are referenced from the non-deuterated analogue, Diiodomethane (CH₂I₂), as they are expected to be very similar.

Spectroscopic Profile

The deuterium labeling of this compound results in a distinct spectroscopic signature compared to its non-deuterated counterpart.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, the proton signal is absent. In ¹³C NMR, the carbon signal exhibits a multiplet due to coupling with deuterium.

  • Infrared (IR) Spectroscopy: The C-D stretching and bending vibrations appear at lower frequencies (wavenumbers) compared to the C-H vibrations in diiodomethane.

  • Mass Spectrometry (MS): The molecular ion peak is observed at m/z 269.85, a mass shift of +2 compared to diiodomethane (M+2).[2][8]

Synthesis and Quality Control

Manufacturing Process Overview

The synthesis of this compound typically involves a halogen exchange reaction, a well-established method in organic chemistry known as the Finkelstein reaction.[4][9] This process generally starts with a deuterated precursor, such as Dichloromethane-d2 (CD₂Cl₂).

The core transformation can be represented as: CD₂Cl₂ + 2 NaI → CD₂I₂ + 2 NaCl[4]

This reaction is often carried out in a dry acetone solvent, where the resulting sodium chloride is insoluble and precipitates, driving the reaction to completion.[10]

SynthesisWorkflow CD2Cl2 Dichloromethane-d2 (Starting Material) Reaction Finkelstein Reaction (Heated) CD2Cl2->Reaction NaI Sodium Iodide (Reagent) NaI->Reaction Acetone Dry Acetone (Solvent) Acetone->Reaction Precipitation NaCl Precipitation Reaction->Precipitation Filtration Filtration Precipitation->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Purification Distillation/Purification Evaporation->Purification Product This compound (Final Product) Purification->Product SimmonsSmith cluster_reactants Reactants cluster_process Process Styrene Styrene Reaction Reaction in Anhydrous Ether Styrene->Reaction CD2I2 This compound CD2I2->Reaction ZnCu Zinc-Copper Couple ZnCu->Reaction Workup Aqueous Workup (NH4Cl) Reaction->Workup Purification Purification Workup->Purification Product Deuterated Cyclopropylbenzene Purification->Product

Sources

Synthesis of Diiodomethane-d2 via the Finkelstein Reaction: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of diiodomethane-d2 (CD₂I₂), a valuable isotopically labeled compound, utilizing the Finkelstein halogen exchange reaction. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis who require a detailed, practical understanding of this synthetic route. The guide delves into the underlying reaction mechanism, provides validated experimental protocols, outlines critical safety considerations, and discusses analytical methods for product characterization. By integrating theoretical principles with field-proven insights, this guide aims to serve as an authoritative resource for the successful laboratory-scale preparation of this compound.

Introduction: The Significance of Deuterated Methylene Iodide

This compound, the deuterated isotopologue of diiodomethane (CH₂I₂), is a specialized reagent with increasing importance in various fields of chemical science.[1] The replacement of protium (¹H) with deuterium (²H) imparts a kinetic isotope effect, which can significantly alter reaction rates and metabolic pathways.[2] This property makes CD₂I₂ and other deuterated compounds powerful tools for:

  • Mechanistic Studies: Elucidating complex reaction mechanisms in organic chemistry.[3][4]

  • Drug Development: Improving the metabolic stability and pharmacokinetic profiles of drug candidates, potentially leading to longer half-lives and reduced side effects.[4][5][6]

  • NMR Spectroscopy: Serving as an internal standard or a precursor for synthesizing deuterated solvents and reagents used in NMR analysis.[3]

  • Organic Synthesis: Acting as a source for the deuterated methylene (-CD₂-) group in the synthesis of complex, isotopically labeled molecules.[7]

The Finkelstein reaction offers a classic and effective method for preparing alkyl iodides through halogen exchange.[8][9][10] This guide focuses on the application of this Sₙ2 reaction to synthesize this compound from its more readily available chlorinated precursor, dichloromethane-d2 (CD₂Cl₂).

The Finkelstein Reaction: A Mechanistic Perspective

The Finkelstein reaction is a bimolecular nucleophilic substitution (Sₙ2) reaction that facilitates the conversion of an alkyl chloride or bromide into an alkyl iodide.[8][9][11][12] The success of this equilibrium-based process hinges on Le Chatelier's principle.

The overall transformation for the synthesis of this compound is as follows:

CD₂Cl₂ + 2 NaI ⇌ CD₂I₂ + 2 NaCl(s)

Core Principles and Causality

The reaction is typically conducted in a polar aprotic solvent, most commonly anhydrous acetone. The choice of solvent is critical for the following reasons:

  • Differential Solubility: Sodium iodide (NaI) is soluble in acetone, whereas sodium chloride (NaCl) and sodium bromide (NaBr) are not.[8][13]

  • Driving the Equilibrium: As the reaction proceeds, the newly formed sodium chloride precipitates out of the solution.[10][12][13] This removal of a product from the reaction mixture continuously shifts the equilibrium to the right, favoring the formation of the desired this compound.[12][13]

Sₙ2 Reaction Pathway

The mechanism proceeds via a single, concerted step characteristic of Sₙ2 reactions:[8][11]

  • Nucleophilic Attack: The iodide ion (I⁻), a potent nucleophile, attacks the electrophilic carbon atom of the dichloromethane-d2 molecule from the backside, relative to the leaving chloride ion.[11][12]

  • Transition State: A transient, high-energy transition state is formed where the C-I bond is partially formed and the C-Cl bond is partially broken.

  • Displacement: The chloride ion is displaced, and the C-I bond is fully formed, yielding this compound.

This process occurs twice for each molecule of dichloromethane-d2 to achieve full halogen exchange.

Reaction Kinetics and Substrate Suitability

The Finkelstein reaction is most efficient for primary alkyl halides.[8][11][14] Dichloromethane, being structurally similar to a methyl halide, is a particularly well-suited substrate for this Sₙ2 displacement, exhibiting high reactivity.[13] Secondary halides react more slowly, while tertiary halides are generally unreactive via this pathway due to steric hindrance.[13][14]

Experimental Protocol: A Validated Step-by-Step Guide

This section provides a detailed methodology for the synthesis of this compound. It is imperative that all procedures are conducted in a well-ventilated chemical fume hood, adhering to strict safety protocols.[15]

Reagents and Materials
Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityNotes
Dichloromethane-d2CD₂Cl₂86.9510.0 g (0.115 mol)Starting material; ≥99 atom % D.
Sodium IodideNaI149.8943.1 g (0.288 mol)Anhydrous; use a ~25% molar excess.
Anhydrous AcetoneC₃H₆O58.08200 mLMust be dry to prevent side reactions.
5% Sodium Thiosulfate Soln.Na₂S₂O₃-2 x 50 mLFor quenching residual iodine.
Anhydrous Magnesium SulfateMgSO₄120.37~5 gDrying agent.
Copper Powder/ChipCu63.55Small amountStabilizer for the final product.[16]
Experimental Workflow Diagram

Finkelstein_Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Storage Setup 1. Assemble reflux apparatus (round-bottom flask, condenser) Add_Reagents 2. Add NaI and anhydrous acetone Setup->Add_Reagents Dissolve 3. Stir until NaI dissolves Add_Reagents->Dissolve Add_CD2Cl2 4. Add CD₂Cl₂ dropwise Dissolve->Add_CD2Cl2 Reflux 5. Reflux the mixture (e.g., 18-24 hours) Add_CD2Cl2->Reflux Monitor 6. Monitor for NaCl precipitation Reflux->Monitor Cool 7. Cool to room temperature Monitor->Cool Filter 8. Filter off NaCl precipitate Cool->Filter Evaporate 9. Remove acetone via rotary evaporation Filter->Evaporate Extract 10. Partition between water and DCM Evaporate->Extract Wash 11. Wash organic layer with 5% Na₂S₂O₃ and brine Extract->Wash Dry 12. Dry organic layer (MgSO₄) Wash->Dry Filter_Dry 13. Filter off drying agent Dry->Filter_Dry Distill 14. Purify by vacuum distillation Filter_Dry->Distill Store 15. Store product over copper, protected from light Distill->Store

Caption: Step-by-step workflow for the synthesis of this compound.

Detailed Procedure
  • Apparatus Setup: Assemble a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Ensure all glassware is thoroughly dried to prevent moisture contamination.

  • Reagent Addition: To the flask, add sodium iodide (43.1 g) and anhydrous acetone (200 mL).

  • Dissolution: Stir the mixture at room temperature until the sodium iodide has completely dissolved.

  • Substrate Introduction: Slowly add the dichloromethane-d2 (10.0 g) to the stirring solution using a dropping funnel or syringe.

  • Reaction: Heat the mixture to a gentle reflux. As the reaction proceeds, a fine white precipitate of sodium chloride will become increasingly apparent, indicating a successful halogen exchange.[13][17] Allow the reaction to reflux for 18-24 hours to ensure completion.

  • Cooling and Filtration: After the reflux period, cool the reaction mixture to room temperature. Filter the mixture through a Büchner funnel to remove the precipitated sodium chloride. Wash the collected solid with a small amount of fresh anhydrous acetone (2 x 20 mL) and combine the filtrates.

  • Solvent Removal: Concentrate the combined filtrate using a rotary evaporator to remove the bulk of the acetone. This will yield the crude this compound, likely containing some dissolved sodium iodide.[13]

  • Aqueous Work-up: Transfer the crude product to a separatory funnel. Add 100 mL of deionized water and 50 mL of dichloromethane (non-deuterated, for extraction). The dense this compound will form the lower organic layer. Separate the layers. Extract the aqueous layer again with 25 mL of dichloromethane.

  • Quenching: Combine the organic layers. A brownish color may be present due to the formation of trace amounts of iodine (I₂). Wash the organic phase with 50 mL of 5% aqueous sodium thiosulfate solution to remove any free iodine, followed by a wash with 50 mL of brine.[17]

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.[17]

  • Purification: Filter off the drying agent. The dichloromethane can be removed by careful rotary evaporation. For highest purity, the resulting pale yellow oil should be purified by vacuum distillation.[17] Collect the fraction boiling at approximately 68 °C at 15 mmHg.[1]

  • Storage: Transfer the purified, colorless this compound to an amber glass bottle. Add a small piece of copper chip or wire as a stabilizer to scavenge any iodine formed upon decomposition.[16] Store in a cool, dark place.

Safety and Handling

Diiodomethane is a toxic and hazardous substance. All handling must be performed with appropriate personal protective equipment (PPE) and engineering controls.

Hazard Identification and Mitigation
HazardDescriptionMitigation Measures
Toxicity Toxic if swallowed or in contact with skin.[18] Harmful if inhaled.[18]Avoid all personal contact, including inhalation.[19] Use only in a well-ventilated chemical fume hood.[15] Wear chemical-resistant gloves (e.g., nitrile, tested to EN 374), a lab coat, and splash-resistant safety goggles or a face shield.[15][18][20]
Irritation Causes serious skin and eye irritation.[18] May cause respiratory irritation.[18]Prevent contact with skin, eyes, and clothing.[21] Ensure eyewash stations and safety showers are readily accessible.[15]
Light Sensitivity Decomposes upon exposure to light, liberating iodine, which turns the liquid brown.[22]Store in amber bottles or containers protected from light.[15]
Spills Releases toxic vapors and contaminates surfaces.For minor spills, absorb with an inert material (e.g., sand, vermiculite), collect in a labeled container for disposal, and ventilate the area.[19] For major spills, evacuate the area and alert emergency services.[19]
Safe Handling Practices
  • Always handle diiodomethane and its precursors in a chemical fume hood.[15]

  • Do not eat, drink, or smoke in the work area.[18][19]

  • Wash hands thoroughly after handling the substance.[18][20]

  • Ensure containers are kept tightly closed when not in use.[20][21]

  • Dispose of waste according to institutional and local regulations for hazardous chemical waste.[21]

Product Characterization

Confirmation of the product's identity and purity is essential. The following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Should show a significant reduction or absence of the proton signal for CH₂I₂ (typically around 3.9 ppm), confirming high isotopic enrichment.

    • ²H NMR: Will show a characteristic signal for the deuterium nuclei.

    • ¹³C NMR: Will exhibit a triplet for the CD₂ carbon due to coupling with deuterium.

  • Mass Spectrometry (MS): The molecular ion peak will confirm the mass of CD₂I₂ (269.85 g/mol ), distinguishing it from non-deuterated CH₂I₂ (267.84 g/mol ).[1][23]

  • Physical Properties: The density of the purified product should be approximately 3.325 g/mL at 25 °C.[1][16][22]

Conclusion

The Finkelstein reaction provides a robust and reliable method for the synthesis of this compound from dichloromethane-d2. The key to a successful synthesis lies in the strategic use of acetone as a solvent to drive the reaction equilibrium forward by precipitating the sodium chloride byproduct. By following the detailed protocol and adhering to the stringent safety precautions outlined in this guide, researchers can confidently prepare this valuable deuterated reagent for a wide array of applications in synthetic chemistry, materials science, and pharmaceutical research.

References

  • Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: Diiodomethane. Retrieved from [Link]

  • Rowe Scientific. (2023, July 6). Diiodomethane Safety Data Sheet. Retrieved from [Link]

  • Bloom Tech. (2025, December 24). What are the reaction mechanisms involving Iodomethane - d3?. Retrieved from [Link]

  • ALL ABOUT CHEMISTRY. (2020, July 4). Finkelstein Reaction. Retrieved from [Link]

  • Grokipedia. (n.d.). Finkelstein reaction. Retrieved from [Link]

  • BYJU'S. (n.d.). Finkelstein Reaction. Retrieved from [Link]

  • Vedantu. (n.d.). Finkelstein Reaction: Definition, Mechanism, Uses & Key Differences. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Finkelstein Reaction. Retrieved from [Link]

  • Poor Man's Chemist. (2022, August 29). Synthesis of Diiodomethane by the Finkelstein Reaction (Reupload). YouTube. Retrieved from [Link]

  • Sciencemadness.org. (2012, February 1). Diiodomethane by Finkelstein. Retrieved from [Link]

  • Chem-Station Int. Ed. (2015, December 8). Deuterium Labeling Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Iodomethane. Retrieved from [Link]

  • AdiChemistry. (n.d.). FINKELSTEIN REACTION | EXPLANATION. Retrieved from [Link]

  • Physics Forums. (2006, December 4). Isotope Exchange Deuterium: Mechanism & Labeling. Retrieved from [Link]

  • X-Chem. (n.d.). Flow Chemistry for Contemporary Isotope Labeling. Retrieved from [Link]

  • MDPI. (2022, January 18). Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions. Retrieved from [Link]

  • WIPO Patentscope. (2021, August 6). Method for efficiently preparing deuterated iodomethane and application of deuterated iodomethane. Retrieved from [Link]

  • Wikipedia. (n.d.). Finkelstein reaction. Retrieved from [Link]

  • SATHEE. (n.d.). Finkelstein Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). CN102320916A - Method for preparing diiodomethane by solid-supported phase transfer catalyst.
  • Sciencemadness.org. (2010, July 29). diiodomethane. Retrieved from [Link]

  • SATHEE. (n.d.). Finkelstein Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Deuterium Exchange. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Wikipedia. (n.d.). Diiodomethane. Retrieved from [Link]

  • PubChem - NIH. (n.d.). Diiodomethane | CH2I2 | CID 6346. Retrieved from [Link]

Sources

An In-Depth Technical Guide to Diiodomethane-d2 for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the synthesis, properties, and applications of Diiodomethane-d2 (CD₂I₂). With full editorial control, this document is structured to provide not just procedural steps but also the underlying scientific rationale, ensuring a deep and practical understanding of this valuable isotopically labeled compound.

Core Characteristics and Physicochemical Properties

This compound, also known as deuterated methylene iodide, is a critical reagent in synthetic chemistry, particularly for studies requiring isotopic labeling to elucidate reaction mechanisms or trace molecular pathways. Its physical and chemical properties are summarized below.

Data Presentation: Key Properties of this compound
PropertyValueSource(s)
CAS Number 15729-58-5[1]
Molecular Formula CD₂I₂[1]
Molecular Weight 269.85 g/mol [1]
Appearance Colorless liquid[2]
Density 3.325 g/mL at 25 °C[1]
Boiling Point 68 °C at 15 mmHg[1]
Isotopic Purity Typically ≥99 atom % D
Solubility Soluble in organic solvents, slightly soluble in water.[2]
Refractive Index (non-deuterated) 1.741[2]

Note: this compound is sensitive to light and can decompose, liberating iodine, which imparts a brownish color to the liquid. It is often stabilized with copper.[2]

Synthesis of this compound: A Validated Protocol

The synthesis of this compound is most effectively and commonly achieved via a halide exchange reaction, specifically the Finkelstein reaction. This method is renowned for its efficiency in converting alkyl chlorides or bromides to their corresponding iodides. The choice of a deuterated starting material is paramount for producing the desired isotopically labeled product.

Expertise & Experience: The Rationale Behind the Finkelstein Reaction

The Finkelstein reaction is an equilibrium process. To drive the reaction to completion, Le Chatelier's principle is exploited. The reaction is typically carried out in acetone, a solvent in which sodium iodide (NaI) is soluble, but the resulting sodium chloride (NaCl) or sodium bromide (NaBr) is not.[3] This insolubility causes the salt byproduct to precipitate out of the solution, thereby shifting the equilibrium towards the formation of the desired alkyl iodide.[3] For the synthesis of this compound, the logical and readily available precursor is Dichloromethane-d2 (CD₂Cl₂).

Experimental Protocol: Synthesis of this compound

This protocol is a self-validating system, where the successful formation of the product can be monitored by the precipitation of sodium chloride and confirmed by subsequent analytical characterization.

Materials:

  • Dichloromethane-d2 (CD₂Cl₂)

  • Sodium iodide (NaI), anhydrous

  • Acetone, anhydrous

  • Diatomaceous earth

  • Anhydrous magnesium sulfate (MgSO₄)

  • Copper powder (optional, for stabilization)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filter flask

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a dry round-bottom flask, combine anhydrous sodium iodide and anhydrous acetone. Stir the mixture until the sodium iodide is fully dissolved.

  • Addition of Reactant: To the stirring solution, add Dichloromethane-d2 dropwise at room temperature.

  • Reaction: Heat the mixture to reflux and maintain for 12-18 hours. A white precipitate of sodium chloride will form as the reaction progresses.

  • Workup - Filtration: After the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of diatomaceous earth using a Büchner funnel to remove the precipitated sodium chloride.

  • Workup - Solvent Removal: Transfer the filtrate to a round-bottom flask and remove the acetone using a rotary evaporator.

  • Workup - Extraction: To the residue, add water and an immiscible organic solvent such as diethyl ether or dichloromethane. Transfer the mixture to a separatory funnel, shake, and allow the layers to separate. The dense, organic layer containing the this compound will be at the bottom.

  • Workup - Washing: Wash the organic layer sequentially with water and a dilute solution of sodium thiosulfate (to remove any traces of iodine), followed by a final wash with brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and purify the crude this compound by vacuum distillation. Collect the fraction boiling at approximately 68 °C at 15 mmHg.

  • Stabilization: If desired, a small amount of copper powder can be added to the purified product to act as a stabilizer.

Visualization: Synthesis Workflow

SynthesisWorkflow Start Start: Dichloromethane-d2 & Sodium Iodide in Acetone Reaction Reflux (12-18h) Finkelstein Reaction Start->Reaction Heat Filtration Filtration (Remove NaCl) Reaction->Filtration Cool Evaporation Rotary Evaporation (Remove Acetone) Filtration->Evaporation Extraction Liquid-Liquid Extraction Evaporation->Extraction Washing Washing (H2O, Na2S2O3, Brine) Extraction->Washing Drying Drying (Anhydrous MgSO4) Washing->Drying Distillation Vacuum Distillation Drying->Distillation Product Pure this compound Distillation->Product Collect Fraction

Caption: Workflow for the synthesis of this compound.

Applications in Research and Development

The primary utility of this compound lies in its application as an isotopically labeled internal standard, a tracer for reaction mechanism studies, and a precursor in the synthesis of other deuterated molecules.

Mechanistic Investigations

The substitution of hydrogen with deuterium provides a powerful tool for kinetic isotope effect (KIE) studies. By comparing the reaction rates of deuterated and non-deuterated reactants, researchers can infer whether a C-H (or C-D) bond is broken in the rate-determining step of a reaction. This compound is particularly useful in studies of reactions involving methylene group transfer, such as the Simmons-Smith cyclopropanation.[2][4] While the Simmons-Smith reaction is a prominent application of the non-deuterated form, using CD₂I₂ allows for detailed mechanistic probing of this and related reactions.

Tracer Studies and Isotopic Labeling

This compound is an excellent starting material for introducing a deuterated methylene (-CD₂-) group into a target molecule. This is invaluable in various fields:

  • Drug Metabolism and Pharmacokinetics (DMPK): Deuterated drug candidates are often synthesized to study their metabolic fate. The C-D bond is stronger than the C-H bond, which can slow down metabolic processes that involve C-H bond cleavage, a phenomenon known as the "deuterium effect."

  • NMR Spectroscopy: The absence of protons in the methylene group of this compound simplifies ¹H NMR spectra of reaction mixtures or products, aiding in structural elucidation.

  • Synthesis of Labeled Compounds: It is used to prepare other deuterated compounds. For instance, it is used to prepare deuterated fulvene for retro-Diels-Alder studies.[1]

Quality Control and Spectroscopic Characterization

The purity and identity of synthesized this compound must be rigorously confirmed. A combination of chromatographic and spectroscopic techniques provides a self-validating system for quality control.

Spectroscopic Data (Expected)
  • ¹H NMR: Due to the high isotopic purity (typically >99 atom % D), the proton NMR spectrum should show only very small residual peaks corresponding to the non-deuterated (CH₂I₂) and partially deuterated (CHDI₂) species. The non-deuterated diiodomethane exhibits a singlet at approximately 3.87 ppm in CDCl₃.[5]

  • ²H NMR (Deuterium NMR): This is a direct method to observe the deuterium nucleus and will show a signal corresponding to the -CD₂- group.

  • ¹³C NMR: The carbon signal will appear as a quintet due to coupling with the two deuterium atoms (spin I=1). The chemical shift is expected to be similar to that of non-deuterated diiodomethane.

  • Infrared (IR) Spectroscopy: The C-D stretching and bending vibrations will be observed at lower frequencies (approximately 2200-2300 cm⁻¹ for C-D stretch) compared to the C-H vibrations in the non-deuterated analog (approximately 3000 cm⁻¹ for C-H stretch), providing clear evidence of deuteration.

  • Mass Spectrometry (MS): The molecular ion peak will be observed at m/z = 269.85, which is two mass units higher than that of non-deuterated diiodomethane, confirming the presence of two deuterium atoms.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Hazards: Toxic if swallowed or in contact with skin, causes skin and serious eye irritation, and may cause respiratory irritation.

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, protected from light.

References

  • Diiodomethane. In: Wikipedia. Accessed January 13, 2026. [Link]

  • Poor Man's Chemist. Synthesis of Diiodomethane by the Finkelstein Reaction (Reupload). YouTube. August 29, 2022. [Link]

  • Diiodomethane Definition - Organic Chemistry Key Term. Fiveable. Accessed January 13, 2026. [Link]

  • Method for preparing diiodomethane. Google Patents. CN102020529A. Accessed January 13, 2026.
  • Photochemistry of Diiodomethane in Solution Studied by Femtosecond and Nanosecond Laser Photolysis. Formation and Dark Reactions of the CH2I−I Isomer Photoproduct and Its Role in Cyclopropanation of Olefins. ResearchGate. Accessed January 13, 2026. [Link]

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An In-depth Technical Guide to the Isotopic Purity of Commercially Available Diiodomethane-d2

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Isotopic Purity in Scientific Advancement

In the realms of research, pharmaceuticals, and drug development, the precision of our tools directly dictates the reliability of our discoveries. Deuterium-labeled compounds, such as diiodomethane-d2 (CD₂I₂), are indispensable assets in a multitude of applications, from mechanistic studies and quantitative bioanalysis to the synthesis of complex molecules. The substitution of protium (¹H) with deuterium (²H or D) imparts a greater mass to the molecule, a property that is leveraged in techniques like mass spectrometry for quantification and in altering metabolic pathways of drug candidates.

However, the utility of these deuterated analogues is fundamentally tethered to their isotopic purity. The presence of residual protium-containing species (CHDI₂ and CH₂I₂) can introduce significant errors in quantitative analyses and potentially lead to misinterpretation of experimental results. Therefore, a rigorous and multi-faceted analytical approach to ascertain the isotopic purity of commercially available this compound is not merely a quality control measure, but a cornerstone of scientific integrity.

This guide provides a comprehensive overview of the state-of-the-art methodologies for the determination of the isotopic purity of this compound. We will delve into the principles and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Gas Chromatography (GC), offering not just protocols, but the scientific rationale behind the experimental choices.

Understanding the Commercial Landscape: What to Expect

Commercially available this compound is typically supplied with a stated isotopic purity of 99 atom % D.[1][2] This signifies that, on average, 99% of the hydrogen positions in the diiodomethane molecules are occupied by deuterium atoms. It is also common for these products to contain a stabilizer, such as copper, to prevent degradation.[1][2]

Table 1: Typical Specifications of Commercial this compound

ParameterTypical SpecificationSource(s)
Isotopic Purity99 atom % D[1][2]
Chemical Purity≥99% (CP)[1]
StabilizerCopper[1]
AppearanceLiquid
Molecular FormulaCD₂I₂[3]
Molecular Weight~269.85 g/mol [3]

It is crucial for researchers to recognize that "99 atom % D" does not imply that 99% of the molecules are CD₂I₂. Rather, it is a statistical distribution. The primary isotopic impurity will be monodeuterated diiodomethane (CHDI₂), with a smaller amount of the non-deuterated form (CH₂I₂).

Analytical Methodologies for Isotopic Purity Determination

A combination of analytical techniques is often employed to provide a comprehensive assessment of both isotopic and chemical purity.[4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Structure

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic structure of a molecule. For deuterated compounds, a suite of NMR experiments, including ¹H, ²H, and ¹³C NMR, is invaluable.[6]

The most direct method to assess isotopic purity via NMR is to quantify the residual proton signals in a ¹H NMR spectrum.[7] By comparing the integral of the residual CHDI₂ signal to that of a known internal standard, the amount of the monodeuterated impurity can be determined.

Core Principle: The area under an NMR peak is directly proportional to the number of nuclei contributing to that signal. By using an internal standard of known concentration and purity, the concentration of the residual protium in the this compound sample can be calculated.

Experimental Protocol: Quantitative ¹H NMR (qNMR) for Isotopic Purity

Objective: To quantify the residual CHDI₂ in a this compound sample.

Materials:

  • This compound sample

  • High-purity internal standard (e.g., maleic anhydride, 1,3,5-trimethoxybenzene)

  • Deuterated solvent with a high degree of isotopic enrichment (e.g., CDCl₃, 99.8+ atom % D)

  • NMR spectrometer (400 MHz or higher recommended for better signal dispersion)

Procedure:

  • Sample Preparation:

    • Accurately weigh a specific amount of the this compound sample into a clean, dry vial.

    • Accurately weigh a specific amount of the internal standard and add it to the same vial.

    • Dissolve the mixture in a precise volume of the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all protons, which is crucial for accurate integration. A D1 of at least 5 times the longest T1 of the signals of interest is recommended.

    • Optimize other acquisition parameters such as the number of scans (ns) to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Carefully integrate the signal corresponding to the residual protons in CHDI₂ and the signal(s) of the internal standard.

    • Calculate the molar ratio of CHDI₂ to the internal standard.

    • From this ratio and the known masses of the sample and standard, calculate the percentage of CHDI₂ in the this compound sample.

Causality Behind Experimental Choices:

  • High-field NMR: Provides better separation of signals, which is important if there are other chemical impurities present.

  • Internal Standard: The use of a stable, non-volatile internal standard with sharp, well-resolved peaks that do not overlap with the analyte signal is critical for accurate quantification.[8]

  • Long Relaxation Delay (D1): Ensures that the magnetization of all nuclei has returned to equilibrium before the next pulse, making the signal integrals directly proportional to the number of protons.

While ¹H NMR provides an indirect measure of isotopic purity, ²H NMR allows for the direct observation of the deuterium nuclei.[7] This is particularly useful for highly deuterated compounds where the residual proton signals are very weak.[9]

Core Principle: The chemical shifts in a ²H NMR spectrum are very similar to those in a ¹H NMR spectrum, allowing for straightforward spectral interpretation.[10] The integral of the deuterium signal can be used to confirm the presence and relative abundance of deuterium at a specific molecular position.

Experimental Protocol: ²H NMR for Isotopic Purity Confirmation

Objective: To directly detect the deuterium in this compound and confirm its chemical environment.

Materials:

  • This compound sample

  • Non-deuterated solvent (e.g., CHCl₃) or run neat

  • NMR spectrometer with a deuterium probe

Procedure:

  • Sample Preparation:

    • Dissolve the this compound sample in a non-deuterated solvent. Using a protonated solvent prevents a large solvent signal from overwhelming the analyte signal.[11][12]

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a ²H NMR spectrum.

    • The experiment is typically run in unlocked mode as there is no deuterated solvent to provide a lock signal.[11] Shimming can be performed manually on the FID or by using a proton gradient shimming method on the sample.[11]

    • Adjust acquisition parameters such as the number of scans to obtain a good signal-to-noise ratio. Due to the lower gyromagnetic ratio of deuterium, longer acquisition times may be necessary compared to ¹H NMR.[9]

  • Data Processing and Analysis:

    • The spectrum should show a single peak corresponding to the deuterium in CD₂I₂.

    • The chemical shift should be consistent with the expected value for a methylene group attached to two iodine atoms.

Causality Behind Experimental Choices:

  • Non-deuterated Solvent: Avoids a massive solvent peak in the ²H spectrum, allowing for clear observation of the analyte signal.[11][12]

  • Unlocked Mode: Necessary in the absence of a deuterated solvent for locking the magnetic field. Modern spectrometers have sufficient field stability for short experiments in unlocked mode.

¹³C NMR can also provide valuable information about isotopic purity. The presence of deuterium atoms attached to a carbon atom causes a characteristic splitting of the ¹³C signal due to ¹³C-²H coupling and a slight upfield shift (isotope effect).

Core Principle:

  • A CH₂ group will appear as a triplet in a proton-coupled ¹³C NMR spectrum.

  • A CD₂ group will appear as a quintet in a proton-decoupled ¹³C NMR spectrum due to coupling with two deuterium nuclei (spin I=1).

  • A CHD group will show a different splitting pattern.

By analyzing the splitting patterns and the relative intensities of the different carbon signals, the isotopic composition can be inferred.

Mass Spectrometry (MS): Weighing the Molecules

Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio of ions. It is an excellent tool for determining the isotopic distribution of a sample.[5] For a volatile compound like diiodomethane, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method.[4]

Core Principle: The mass spectrometer separates ions based on their mass. This compound (CD₂I₂), CHDI₂, and CH₂I₂ will have different molecular weights and will therefore be detected as distinct molecular ions. The relative intensities of these ions in the mass spectrum reflect their relative abundances in the sample.

Experimental Protocol: GC-MS for Isotopic Purity Analysis

Objective: To determine the relative abundances of CD₂I₂, CHDI₂, and CH₂I₂ in a sample.

Materials:

  • This compound sample

  • Volatile organic solvent (e.g., dichloromethane, hexane)[13]

  • GC-MS system equipped with a suitable capillary column (e.g., Rxi-5ms)[14]

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the this compound sample in a suitable volatile solvent. A concentration of approximately 10 µg/mL is often a good starting point.[13]

  • GC-MS Data Acquisition:

    • Inject the sample into the GC-MS system.

    • The gas chromatograph will separate the diiodomethane from any other volatile impurities.

    • The mass spectrometer will acquire mass spectra across the GC peak corresponding to diiodomethane.

    • The inlet and transfer line temperatures should be optimized (e.g., 250 °C and 280 °C, respectively).[14]

  • Data Processing and Analysis:

    • Extract the mass spectrum for the diiodomethane peak.

    • Identify the molecular ion peaks for CD₂I₂ (m/z ~269.85), CHDI₂ (m/z ~268.84), and CH₂I₂ (m/z ~267.83).

    • Integrate the ion currents for each of these peaks.

    • Calculate the relative abundance of each isotopologue to determine the isotopic purity.

Causality Behind Experimental Choices:

  • Gas Chromatography: Separates the analyte of interest from potential chemical impurities that could interfere with the mass spectral analysis.

  • Mass Spectrometry: Provides a direct measurement of the mass of the different isotopologues, allowing for their differentiation and quantification.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the analytical processes for determining the isotopic purity of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_analysis Data Analysis cluster_result Result start This compound Sample prep_qnmr Weigh Sample & Internal Standard Dissolve in Deuterated Solvent start->prep_qnmr For qNMR prep_dnmr Dissolve in Non-deuterated Solvent start->prep_dnmr For ²H NMR acq_qnmr Acquire ¹H NMR Spectrum (long D1) prep_qnmr->acq_qnmr acq_dnmr Acquire ²H NMR Spectrum (unlocked) prep_dnmr->acq_dnmr analysis_qnmr Integrate Signals Calculate Molar Ratio Determine % CHDI₂ acq_qnmr->analysis_qnmr analysis_dnmr Confirm Deuterium Signal Verify Chemical Shift acq_dnmr->analysis_dnmr result Isotopic Purity Assessment analysis_qnmr->result analysis_dnmr->result

Caption: Workflow for NMR-based isotopic purity analysis of this compound.

GCMS_Workflow start This compound Sample prep Prepare Dilute Solution in Volatile Solvent start->prep injection Inject into GC-MS prep->injection separation GC Separation of Analytes injection->separation detection MS Detection of Isotopologues (CD₂I₂, CHDI₂, CH₂I₂) separation->detection analysis Integrate Ion Currents Calculate Relative Abundances detection->analysis result Isotopic Purity Determination analysis->result

Caption: Workflow for GC-MS-based isotopic purity analysis of this compound.

Potential Challenges and Considerations

Hydrogen-Deuterium (H/D) Exchange

A significant consideration when working with deuterated compounds is the potential for hydrogen-deuterium exchange, where a deuterium atom is replaced by a protium atom from the environment (e.g., from residual water or acidic/basic impurities).[15] While the C-D bonds in this compound are generally stable under neutral conditions, exposure to acidic or basic conditions can facilitate H/D exchange, leading to a decrease in isotopic purity over time.[16][17]

Mitigation Strategies:

  • Store this compound under anhydrous and inert conditions.

  • Avoid contact with acidic or basic solutions unless required for a specific reaction, and be aware of the potential for isotopic scrambling.

  • When using this compound as a reagent, consider using deuterated solvents and reagents where possible to minimize H/D exchange.

Chemical Purity

In addition to isotopic impurities, chemical impurities can also be present in commercial this compound. These can arise from the synthesis process or from degradation over time. GC-MS is an excellent technique for identifying and quantifying volatile chemical impurities.

Conclusion: Ensuring Data Integrity through Rigorous Analysis

The isotopic purity of this compound is a critical parameter that underpins its effective use in a wide range of scientific applications. A multi-technique approach, combining the quantitative power of ¹H NMR with the direct detection capabilities of ²H NMR and the high sensitivity and mass resolution of GC-MS, provides a robust and self-validating system for the comprehensive characterization of this important deuterated reagent. By understanding the principles behind these analytical methods and the potential challenges associated with handling deuterated compounds, researchers can ensure the integrity of their starting materials and, consequently, the reliability and accuracy of their experimental outcomes.

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Solubility of Diiodomethane-d2 in Common Organic Solvents: A Physicochemical and Practical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Diiodomethane-d2 (CD₂I₂), an isotopologue of diiodomethane (CH₂I₂), is a high-density liquid utilized as a reagent and, critically, as a specialized solvent in nuclear magnetic resonance (NMR) spectroscopy and isotopic labeling studies.[1][2] Its utility in these applications is fundamentally governed by its solubility profile across a range of organic media. This technical guide provides a comprehensive overview of the solubility of this compound, grounding its behavior in the principles of intermolecular forces. We will explore its qualitative solubility in various solvent classes, discuss the minimal isotopic effects on solubility, and provide a robust, step-by-step protocol for the experimental determination of its solubility. This document is intended to serve as a practical resource for researchers in organic synthesis, materials science, and pharmaceutical development, enabling informed solvent selection and experimental design.

Introduction: The Role of this compound in Modern Research

Diiodomethane (also known as methylene iodide) is an organoiodine compound notable for its high density (3.325 g/mL), high refractive index (1.741), and its role as a reagent in reactions like the Simmons-Smith cyclopropanation.[3][4] The deuterated form, this compound, shares nearly identical physical properties with its protium counterpart but offers the distinct advantage of being "silent" in ¹H NMR spectroscopy.[5] This characteristic is invaluable, as it allows for the clear, unobstructed analysis of proton signals from a solute without interference from the solvent itself.[6][7]

Understanding the solubility of CD₂I₂ is paramount for its effective use. Whether it is employed as a reaction medium, a co-solvent for density gradient separation, or for preparing NMR samples, its miscibility with other organic compounds dictates the success and reproducibility of the experiment.

Theoretical Framework: The Physicochemical Basis of Solubility

The solubility of any solute in a given solvent is dictated by the principle similia similibus solvuntur, or "like dissolves like."[8] This adage is a simplified expression of the complex interplay of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For a substance to dissolve, the energy released from the new solute-solvent interactions must be sufficient to overcome the energy required to break the existing solute-solute and solvent-solvent interactions.[9][10]

Key Physicochemical Properties of this compound:

PropertyValueSource(s)
Chemical Formula CD₂I₂[4]
CAS Number 15729-58-5[1]
Molecular Weight 269.85 g/mol [4]
Density (at 25 °C) 3.325 g/mL[1][4]
Boiling Point 181-182 °C (decomposes)[3]
Polarity Non-polar / Weakly Polar[8]

Diiodomethane is considered a non-polar molecule. Although the C-I bonds have some polarity, the molecule's tetrahedral geometry results in a very small net dipole moment. Its primary intermolecular forces are London dispersion forces, which are significant due to the large, polarizable iodine atoms. Therefore, CD₂I₂ is expected to be most soluble in solvents that also rely on dispersion forces for cohesion.[11]

The Isotope Effect on Solubility

For most practical applications in chemistry, the kinetic isotope effect of substituting protium (¹H) with deuterium (²H) on solubility is minimal. Deuterated solvents are known to have physical properties, including solubility, that are virtually identical to their non-deuterated analogues.[2][5] Therefore, the extensive solubility data available for standard diiodomethane (CH₂I₂) can be reliably used to predict the behavior of this compound.

Qualitative Solubility Profile of this compound

Based on the "like dissolves like" principle, we can predict the solubility of CD₂I₂ across common classes of organic solvents.

Solvent ClassRepresentative SolventsPredicted Solubility of CD₂I₂Rationale
Non-Polar Aliphatic Hexane, CyclohexaneHigh / Miscible Dominated by London dispersion forces, similar to CD₂I₂.
Non-Polar Aromatic Benzene, TolueneHigh / Miscible Dominated by London dispersion forces and π-stacking.
Halogenated Dichloromethane, ChloroformHigh / Miscible Similar chemical nature and reliance on dispersion and weak dipole-dipole forces.
Ethers Diethyl Ether, Tetrahydrofuran (THF)High / Soluble Ethers have some polarity but are effective at solvating non-polar compounds.[12][13]
Ketones AcetoneHigh / Soluble Acetone is a polar aprotic solvent but can dissolve a wide range of compounds.[8]
Alcohols Methanol, EthanolSoluble Alcohols are polar and engage in hydrogen bonding, but their alkyl chains allow for interaction with non-polar molecules.[12][14]
Highly Polar Aprotic Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)Moderately to Sparingly Soluble The strong dipole-dipole interactions between these solvent molecules may not be sufficiently overcome by interactions with non-polar CD₂I₂.
Highly Polar Protic WaterVery Low / Sparingly Soluble CD₂I₂ cannot form hydrogen bonds, and dissolving it would require disrupting the strong hydrogen-bonding network of water, which is energetically unfavorable.[3][9][11] Quantitative data for CH₂I₂ in water is approximately 1.24 g/L at 20 °C.[3]

Experimental Determination of Solubility: A Validated Protocol

For applications requiring precise knowledge of solubility (e.g., in pharmaceutical formulations or quantitative analysis), experimental determination is essential. The following protocol describes the isothermal equilibrium method, a reliable technique for measuring the solubility of a liquid solute in a solvent.

Causality and Trustworthiness in the Protocol

This protocol is designed to be a self-validating system. The inclusion of an equilibration period with agitation ensures that the system reaches a true thermodynamic equilibrium. The subsequent centrifugation step is critical for definitively separating the undissolved solute, preventing suspended microdroplets from artificially inflating the measured solubility. Spectroscopic analysis (UV-Vis) provides a sensitive and accurate method for quantification, provided a unique chromophore exists. If not, quantification by density or refractive index measurements of the saturated solution offers a robust alternative.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Quantification prep1 1. Prepare Solvent & Solute (CD₂I₂ and Organic Solvent) prep2 2. Create Supersaturated Mixture (Add excess CD₂I₂ to a known volume of solvent) prep1->prep2 Ensure purity equil1 3. Isothermal Agitation (Seal vial and shake at constant temperature for 24-48h) prep2->equil1 Excess solute is key sep1 4. Centrifugation (Separate undissolved CD₂I₂ phase) equil1->sep1 Reaching equilibrium is critical sep2 5. Aliquot Collection (Carefully extract a known volume of the saturated supernatant) sep1->sep2 Avoid disturbing the pellet analysis1 6. Gravimetric or Spectroscopic Analysis (Determine mass of CD₂I₂ in the aliquot) sep2->analysis1 Accurate volume is vital analysis2 7. Calculate Solubility (e.g., in g/100 mL or mol/L) analysis1->analysis2 Based on calibration curve or direct mass

Caption: Workflow for the experimental determination of solubility.

Step-by-Step Methodology

Materials:

  • This compound (CD₂I₂), 99+ atom % D

  • High-purity organic solvent of interest (e.g., HPLC grade)

  • Analytical balance (±0.1 mg)

  • Calibrated positive displacement micropipettes

  • 20 mL glass scintillation vials with PTFE-lined caps

  • Thermostatted shaker or incubator

  • Benchtop centrifuge with appropriate vial adapters

  • UV-Vis spectrophotometer or densitometer/refractometer

  • Volumetric flasks and appropriate glassware for dilutions

Procedure:

  • Preparation of the Mixture:

    • Add approximately 10 mL of the chosen organic solvent to a pre-weighed 20 mL scintillation vial. Record the exact mass of the solvent.

    • Add an excess of this compound to the vial. "Excess" means adding enough solute so that a separate, undissolved liquid phase is clearly visible after initial mixing. A starting point is to add ~2 mL of CD₂I₂.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a thermostatted shaker set to the desired temperature (e.g., 25.0 °C).

    • Agitate the mixture for a minimum of 24 hours to ensure that equilibrium is reached. For viscous solvents, a longer period (48 hours) may be necessary. The system is at equilibrium when the concentration of the solute in the solvent phase no longer changes over time.

  • Phase Separation:

    • After equilibration, transfer the vial to a centrifuge.

    • Centrifuge the sample at a moderate speed (e.g., 3000 rpm) for 20-30 minutes. This will force the complete separation of the denser, undissolved CD₂I₂ phase at the bottom of the vial.

  • Sample Collection:

    • Carefully remove the vial from the centrifuge, ensuring not to disturb the separated layers.

    • Using a calibrated micropipette, withdraw a precise aliquot (e.g., 1.000 mL) of the clear, saturated supernatant (the top layer). Be extremely careful not to draw up any of the undissolved CD₂I₂ from the bottom.

  • Quantification (Method A: Gravimetric):

    • Dispense the collected aliquot into a pre-weighed vial.

    • Determine the mass of the aliquot.

    • Using the known densities of the pure solvent and CD₂I₂, and assuming volume additivity, calculate the mass of CD₂I₂ in the aliquot. This method is less precise but useful if spectroscopic methods are unavailable.

  • Quantification (Method B: Spectroscopic):

    • If CD₂I₂ has a suitable UV absorbance, prepare a calibration curve by making a series of known, dilute concentrations of CD₂I₂ in the solvent.

    • Dilute the collected aliquot with a known factor to bring its concentration within the linear range of the calibration curve.

    • Measure the absorbance of the diluted sample and determine its concentration from the curve. Account for the dilution factor to find the original concentration in the saturated solution.

  • Calculation:

    • Express the final solubility in standard units, such as grams per 100 mL of solvent ( g/100 mL) or molarity (mol/L).

Conclusion: Practical Implications for the Researcher

This compound is a valuable tool in specialized chemical analysis and synthesis. Its solubility profile is overwhelmingly governed by its non-polar nature, making it highly miscible with other non-polar and halogenated organic solvents and progressively less soluble in more polar media.[3][8] While qualitative predictions based on its non-deuterated counterpart are reliable for most routine applications, this guide provides a robust experimental framework for instances where precise quantitative data is required.[15] By understanding the fundamental principles and applying the detailed protocol herein, researchers can confidently select appropriate solvent systems and accurately determine solubility, ensuring the integrity and success of their scientific endeavors.

References

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A Comprehensive Technical Guide to the Safe Handling of Diiodomethane-d2

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety protocols and handling precautions for Diiodomethane-d2 (CD₂I₂). As a deuterated analogue of a dense and reactive organoiodine compound, its unique properties necessitate a thorough understanding of its potential hazards and the implementation of robust safety measures. This document is intended to empower laboratory personnel with the knowledge to work with this compound safely and effectively.

Introduction to this compound: Properties and Applications

This compound, also known as deuterated methylene iodide, is the deuterated isotopologue of Diiodomethane (CH₂I₂). The replacement of protium with deuterium atoms imparts a greater molecular weight, a property leveraged in various scientific applications while generally maintaining the chemical reactivity of its non-deuterated counterpart.

It is a dense, colorless to yellow liquid that may darken upon exposure to light due to the liberation of iodine.[1] This photosensitivity is a critical consideration for its storage and handling. Due to its high density, it is often used in density-based separation of minerals.[2][3] In organic synthesis, it serves as a reagent for introducing a deuterated methylene (CD₂) group.[4]

Understanding the fundamental physical and chemical properties of this compound is the first step in ensuring its safe handling.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 15729-58-5[5]
Molecular Formula CD₂I₂[4]
Molecular Weight ~269.85 g/mol [4][6]
Appearance Colorless to yellow liquid[5]
Density 3.325 g/mL at 25 °C[4][5]
Melting Point 5 - 6 °C (41 - 43 °F)[5]
Boiling Point 181 °C (358 °F)[5]
Vapor Pressure 1.6 hPa (1.2 mmHg) at 25 °C[5]
Vapor Density 9.25 (Air = 1)[5]
Water Solubility 0.83 g/L[5]
Stability Stable under recommended storage conditions; may discolor on exposure to light.[6][7]

Hazard Identification and Toxicological Profile

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.

GHS Hazard Statements:

  • H302: Harmful if swallowed.[5]

  • H315: Causes skin irritation.[5]

  • H318/H319: Causes serious eye damage/irritation.[5]

  • H335: May cause respiratory irritation.[5]

Toxicological Summary:

  • Acute Toxicity: The compound is harmful if ingested, inhaled, or absorbed through the skin.[7][8] Symptoms of overexposure can include nausea, vomiting, dizziness, and irritation of the respiratory tract.[9][10]

  • Skin and Eye Irritation: Direct contact can cause significant skin irritation and is corrosive to the eyes, potentially leading to severe damage.[5][7][11]

  • Carcinogenicity: No component of this product at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC or ACGIH.[5][12]

  • Chronic Exposure: Limited information is available on the long-term effects of exposure. However, chronic exposure may lead to central nervous system effects.[13]

The causality behind these hazards lies in its reactivity. As an organoiodine compound, it can react with biological molecules, leading to irritation and toxicity. The high vapor density means that its vapors are heavier than air and can accumulate in low-lying areas, increasing the risk of inhalation exposure in poorly ventilated spaces.[13]

Engineering Controls and Safe Handling Protocols

A multi-layered approach to safety, starting with robust engineering controls, is essential for mitigating the risks associated with this compound.

Engineering Controls

The primary engineering control for handling this compound is a certified chemical fume hood.[5][11] This is non-negotiable. The fume hood provides necessary exhaust ventilation to prevent the accumulation of harmful vapors in the laboratory atmosphere.[5] All manipulations, including weighing, transferring, and use in reactions, must be performed within the fume hood. An eyewash station and safety shower must be readily accessible in the immediate work area.[11]

Standard Operating Protocol for Handling this compound

This protocol is designed to be a self-validating system, where adherence to each step ensures the safety of the subsequent step.

Preparation and Pre-Handling:

  • Risk Assessment: Before beginning any work, conduct a thorough risk assessment for the specific procedure. Identify potential hazards and determine the necessary control measures.

  • PPE Donning: Put on all required Personal Protective Equipment (see Section 4) before entering the designated work area.

  • Fume Hood Verification: Confirm that the chemical fume hood is functioning correctly (check airflow monitor) and that the sash is at the appropriate working height.

  • Material Gathering: Assemble all necessary equipment and reagents within the fume hood to minimize movement in and out of the containment area.

Handling and Dispensing:

  • Inert Atmosphere: If the procedure is sensitive to air or moisture, or for long-term storage, handle the compound under an inert atmosphere (e.g., nitrogen or argon).[6]

  • Controlled Dispensing: Use appropriate tools such as syringes or cannulas for transferring the liquid to minimize the risk of spills and exposure. Avoid pouring directly from the bottle when possible.

  • Spill Containment: Perform all work over a secondary containment tray within the fume hood to contain any potential spills.

Post-Handling:

  • Secure Container: Tightly close the this compound container immediately after use.[12] Opened containers must be carefully resealed and kept upright to prevent leakage.[6][12]

  • Decontamination: Decontaminate any surfaces that may have come into contact with the chemical.

  • Waste Segregation: Dispose of all contaminated materials (gloves, pipette tips, etc.) in a designated and properly labeled hazardous waste container.

  • PPE Doffing: Remove PPE in the correct order to prevent cross-contamination. Wash hands thoroughly with soap and water after handling is complete.[6][12]

G cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_post Post-Handling Risk_Assessment Conduct Risk Assessment Don_PPE Don Appropriate PPE Risk_Assessment->Don_PPE Verify_Hood Verify Fume Hood Operation Don_PPE->Verify_Hood Dispense Dispense/Transfer CD2I2 over Secondary Containment Verify_Hood->Dispense Perform_Exp Perform Experiment Dispense->Perform_Exp Secure_Container Securely Seal Container Perform_Exp->Secure_Container Decontaminate Decontaminate Work Area Secure_Container->Decontaminate Segregate_Waste Segregate Hazardous Waste Decontaminate->Segregate_Waste Doff_PPE Doff PPE & Wash Hands Segregate_Waste->Doff_PPE

Caption: General workflow for safely handling this compound.

Personal Protective Equipment (PPE)

Engineering controls should always be supplemented with appropriate PPE to provide a final barrier of protection.

  • Eye and Face Protection: Chemical safety goggles with side shields are mandatory.[5] A full face shield should be worn in situations where splashing is possible.[7][12]

  • Skin Protection: A lab coat and a complete suit protecting against chemicals should be worn.[6] Impervious clothing is necessary to prevent skin contact.[5]

  • Hand Protection: Handle with chemical-resistant gloves (e.g., nitrile or neoprene).[12] It is crucial to inspect gloves for any signs of degradation or puncture before use.[12] Use proper glove removal technique to avoid skin contact with the outer surface of the glove.[6] Dispose of contaminated gloves as hazardous waste.[5]

  • Respiratory Protection: If engineering controls are insufficient or during emergency situations, a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges is necessary.[5] Respirator use requires a formal respiratory protection program, including fit-testing and training.[7]

Storage and Incompatibility

Proper storage is critical to maintaining the stability of this compound and preventing hazardous reactions.

  • Storage Conditions: Store in a cool, dry, and well-ventilated area.[12][13] The container must be kept tightly closed.[12] Protect from light, air, and moisture, as the compound can decompose and darken.[1][7] Some suppliers provide the material stabilized with copper or silver wire.[4][11]

  • Incompatibilities: Diiodomethane is incompatible with strong oxidizing agents and strong bases.[7] It can react violently or form shock-sensitive explosive mixtures with alkali metals (like potassium and lithium) and certain metal alloys (copper-zinc).[7]

Emergency Procedures: Spills, Exposure, and Fire

A clear and practiced emergency plan is vital.

Spill Response

For Minor Spills (within a fume hood):

  • Alert: Notify personnel in the immediate area.

  • Contain: Absorb the spill with an inert material such as vermiculite, dry sand, or commercial sorbent pads.[5][7]

  • Clean: Wearing appropriate PPE, carefully collect the absorbed material and contaminated debris into a suitable, labeled container for hazardous waste disposal.[12]

  • Decontaminate: Clean the spill area with soap and water.

  • Report: Report the incident to the laboratory supervisor.

For Major Spills (outside of a fume hood or a large volume):

  • Evacuate: Immediately evacuate the area and alert others to do the same.[12]

  • Isolate: Close the doors to the affected area and prevent entry.

  • Call for Help: Contact your institution's emergency response team (e.g., Environmental Health & Safety) and provide details about the spilled substance and location.[14]

  • Ventilate: If safe to do so from a distance, ensure the area is ventilated.

Exposure Response
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][7] Seek immediate medical attention.[7]

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected skin area with plenty of soap and water.[5][7] Seek medical attention if irritation persists.[5]

  • Inhalation: Move the affected person to fresh air immediately.[5] If breathing is difficult or has stopped, provide artificial respiration.[5] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[7] Rinse the mouth with water.[5] Never give anything by mouth to an unconscious person.[5][7] Seek immediate medical attention.

G Start Incident Occurs (Spill or Exposure) Spill Is it a spill? Start->Spill Exposure Personal Exposure Start->Exposure MinorSpill Is spill minor & contained in fume hood? Spill->MinorSpill Yes MajorSpill Major Spill Spill->MajorSpill No ExposureType Identify Exposure Route Exposure->ExposureType MinorSpill->MajorSpill No Cleanup Contain & Clean Spill with proper PPE MinorSpill->Cleanup Yes Evacuate Evacuate Area & Call Emergency Response MajorSpill->Evacuate SkinEye Skin/Eye Contact ExposureType->SkinEye Skin/Eye Inhalation Inhalation ExposureType->Inhalation Inhalation Ingestion Ingestion ExposureType->Ingestion Ingestion Flush Flush with water for 15 min SkinEye->Flush FreshAir Move to Fresh Air Inhalation->FreshAir RinseMouth Rinse Mouth (Do NOT induce vomiting) Ingestion->RinseMouth Medical Seek Immediate Medical Attention Flush->Medical FreshAir->Medical RinseMouth->Medical

Caption: Decision tree for responding to a this compound incident.

Fire Response

This compound is not considered flammable or combustible.[5] However, containers may rupture when heated in a fire.[7]

  • Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5][7]

  • Hazardous Combustion Products: Burning may produce toxic fumes, including carbon oxides and hydrogen iodide.[5][6]

  • Firefighter Precautions: Firefighters should wear full protective clothing and self-contained breathing apparatus (SCBA).[5][7]

Decontamination and Waste Disposal

All waste generated from the use of this compound is considered hazardous waste.

  • Decontamination: Thoroughly clean all surfaces and equipment that came into contact with the chemical using soap and water.

  • Waste Disposal: Collect all this compound waste, including contaminated absorbent materials and disposable PPE, in a dedicated, clearly labeled, and sealed container.[12] Do not let the product enter drains.[5][6] Dispose of the waste through a licensed professional waste disposal service in accordance with all federal, state, and local regulations.[6]

References

  • Diiodomethane MSDS. J.T. Baker. Available at: [Link]

  • Safe Handling and Storage of Diiodomethane: A Chemist's Guide. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Diiodomethane-MSDS.pdf. Sigma-Aldrich (via Research Core Facilities). Available at: [Link]

  • Rowe Scientific Diiodomethane Safety Data Sheet. Rowe Scientific. Available at: [Link]

  • Diiodomethane. PubChem, National Institutes of Health. Available at: [Link]

  • Diiodomethane. Wikipedia. Available at: [Link]

  • Diiodomethane. Bionity. Available at: [Link]

  • Emergency Procedure, Rev. 1. State of New Jersey, Department of Health and Senior Services. Available at: [Link]

  • Safety Data Sheet - Diiodomethane; 99%, stabilized with copper. KRUSS Scientific. Available at: [Link]

  • Emergency and Spill Response Procedures. Auburn University. Available at: [Link]

  • How reactive is diiodomethane? ResearchGate. Available at: [Link]

  • Hazardous Material Spill Procedure, # HM-08-013. University of Toledo. Available at: [Link]

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A Comprehensive Technical Guide to the Stability and Storage of Diiodomethane-d2

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the stability and optimal storage conditions for Diiodomethane-d2 (CD₂I₂), a critical isotopically labeled compound in advanced scientific research. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical, field-proven insights to ensure the long-term integrity and reliability of this valuable reagent.

Introduction: The Significance of this compound in Research

This compound, also known as methylene-d2 iodide, is a deuterated organoiodine compound widely employed in various research applications. Its utility spans from mechanistic studies and pharmacokinetic profiling to its use as an internal standard in mass spectrometry.[1][2] The substitution of protium with deuterium atoms provides a powerful tool for elucidating reaction pathways and understanding metabolic fates due to the kinetic isotope effect.[2] However, the inherent chemical nature of diiodomethane, compounded by the isotopic label, necessitates stringent handling and storage protocols to prevent degradation and maintain isotopic purity.

This guide will elucidate the factors governing the stability of this compound, detail its decomposition pathways, and provide validated protocols for its storage and handling, ensuring its efficacy in sensitive experimental settings.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to appreciating its stability profile.

PropertyValueSource(s)
Molecular Formula CD₂I₂[1][3]
Molecular Weight 269.85 g/mol [1][3]
Appearance Colorless to yellow liquid[4]
Density 3.325 g/mL at 25 °C[1][4][5]
Melting Point 5 - 6 °C[4]
Boiling Point 68 °C at 15 mmHg[1][5]
Solubility in Water 0.83 g/L[4]
Isotopic Purity Typically ≥99 atom % D[3]

Stability Profile and Decomposition Mechanisms

This compound is a relatively stable compound when stored under the recommended conditions.[3] However, its stability is compromised by several factors, primarily light, heat, and the presence of atmospheric moisture.

Photolytic Decomposition

The most significant factor influencing the stability of this compound is its sensitivity to light.[6][7] Exposure to light, particularly in the UV spectrum, can induce homolytic cleavage of the carbon-iodine bond, leading to the formation of free radicals and the subsequent liberation of molecular iodine (I₂). This degradation is visually indicated by the development of a brownish hue in the otherwise colorless to pale yellow liquid.[7]

To mitigate photolytic decomposition, many commercial preparations of this compound are supplied with a stabilizer. Common stabilizers include metallic copper or silver wire.[8][9] These metals act as radical scavengers, reacting with the liberated iodine to form stable metal iodides, thereby preventing further degradation and preserving the integrity of the compound.

Thermal Stability

While this compound is stable at room temperature, elevated temperatures can accelerate its decomposition. It is crucial to avoid storing the compound near heat sources or in direct sunlight, which can contribute to both thermal and photolytic degradation.[8]

Hydrolytic Stability and Isotopic Exchange

Deuterated compounds, in general, are susceptible to hydrogen-deuterium (H-D) exchange with protic species, such as water from atmospheric moisture.[10] While the C-D bond in this compound is relatively stable, prolonged exposure to moisture can lead to a gradual loss of isotopic enrichment. Therefore, it is imperative to handle and store the compound under anhydrous conditions to maintain its specified isotopic purity.

The following diagram illustrates the primary degradation pathway of this compound:

Figure 1: Primary Decomposition Pathway of this compound CD2I2 This compound (CD₂I₂) (Colorless Liquid) Radicals Iodomethyl-d2 Radical (•CD₂I) + Iodine Radical (•I) CD2I2->Radicals Light (hν) I2 Molecular Iodine (I₂) (Brown Coloration) Radicals->I2 Recombination

Caption: Primary decomposition pathway of this compound.

Recommended Storage and Handling Protocols

Adherence to stringent storage and handling protocols is paramount for preserving the stability and isotopic purity of this compound.

Storage Conditions
  • Temperature: Store at room temperature (15-25°C).[3][4]

  • Light: Protect from light by storing in an amber or opaque container.[4] The original manufacturer's container is ideal.

  • Atmosphere: Keep the container tightly closed to prevent the ingress of moisture and atmospheric contaminants.[11][12] For long-term storage or for highly sensitive applications, consider storage in a desiccator or under an inert atmosphere (e.g., argon or dry nitrogen).[2][10]

  • Location: Store in a cool, dry, and well-ventilated area away from incompatible materials.[2][12] Do not store in direct sunlight or near heat sources.[8]

Handling Procedures
  • Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[4][13]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields or goggles, a lab coat, and chemical-resistant gloves.[2][4]

  • Avoiding Contamination: Use clean, dry glassware and equipment to prevent contamination and moisture introduction.[10]

  • Dispensing: When dispensing, minimize the time the container is open to the atmosphere. For frequent use, consider transferring smaller aliquots to a separate vial to avoid repeated opening of the main stock container.

The following workflow diagram outlines the recommended handling procedure for this compound:

Figure 2: Recommended Handling Workflow for this compound Start Start Prep Prepare Work Area (Chemical Fume Hood) Start->Prep PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Prep->PPE Retrieve Retrieve this compound from Storage PPE->Retrieve Dispense Dispense Required Amount (Minimize Exposure to Air) Retrieve->Dispense Seal Tightly Seal Container Dispense->Seal Return Return to Proper Storage (Protect from Light) Seal->Return Use Use in Experiment Return->Use Cleanup Clean Work Area and Dispose of Waste Properly Use->Cleanup End End Cleanup->End

Caption: Recommended handling workflow for this compound.

Incompatible Materials and Safety Considerations

To prevent hazardous reactions, this compound should be stored separately from incompatible materials. These include:

  • Strong Oxidizing Agents: Can cause violent reactions.[13]

  • Alkali Metals (e.g., Sodium, Potassium): May cause an explosion.[13]

  • Strong Bases: Can promote decomposition.[13]

This compound is classified as harmful and an irritant.[4][6] It is harmful if swallowed, causes skin irritation, and can cause serious eye damage.[4] Inhalation may cause respiratory tract irritation.[4][6] Always consult the Safety Data Sheet (SDS) before use and handle with appropriate caution.[4][6]

Long-Term Stability and Re-analysis

For long-term storage, it is advisable to periodically inspect the material for any signs of degradation, such as significant color change. Some suppliers recommend that after a period of three years, the compound should be re-analyzed for chemical purity before use to ensure it meets the required specifications for the intended application.[3]

Conclusion

The stability and integrity of this compound are crucial for its successful application in research and development. By understanding its sensitivity to light and moisture and by adhering to the stringent storage and handling protocols outlined in this guide, researchers can ensure the long-term reliability of this important deuterated compound. The key to preserving this compound lies in a combination of protective storage, meticulous handling, and an awareness of its chemical properties and potential hazards.

References

  • Diiodomethane - Wikipedia. [Link]

  • Rowe Scientific Diiodomethane. [Link]

  • Diiodomethane | CH2I2 | CID 6346 - PubChem - NIH. [Link]

  • Diiodomethane - Bionity. [Link]

  • Guidance on Safe Storage of Chemicals in Laboratories. [Link]

  • Regulatory Considerations for Deuterated Products - Salamandra. [Link]

  • Guidelines for Chemical Storage | Chapman University. [Link]

  • Chemical Storage Guidelines. [Link]

  • Safe Storage. [Link]

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An In-Depth Technical Guide to the Mass Spectrum of Diiodomethane-d2

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the mass spectrum of diiodomethane-d2 (CD₂I₂), offering insights into its fragmentation patterns, isotopic distribution, and the analytical methodologies for its characterization. This document is intended for researchers, scientists, and professionals in drug development and related fields who utilize mass spectrometry for structural elucidation and quantification.

Introduction: The Significance of Deuterated Standards in Mass Spectrometry

In the landscape of quantitative analysis and pharmacokinetic studies, stable isotope-labeled internal standards are indispensable. This compound, the deuterated analog of diiodomethane, serves as an excellent internal standard for the quantification of its non-deuterated counterpart and other related volatile halogenated compounds.[1][2] Its utility stems from its chemical similarity to the analyte of interest, allowing it to mimic the analyte's behavior during sample preparation and analysis, while its distinct mass allows for its clear differentiation in the mass spectrometer. Understanding the mass spectral characteristics of this compound is paramount for developing robust and accurate analytical methods.

This guide will delve into the theoretical and practical aspects of the mass spectrometry of this compound, with a focus on electron ionization (EI) techniques, which are commonly employed for the analysis of small, volatile molecules.

Theoretical Framework: Ionization and Fragmentation of this compound

Upon introduction into the ion source of a mass spectrometer, this compound molecules are subjected to ionization, most commonly through electron impact. This high-energy process not only generates a molecular ion but also induces fragmentation, yielding a characteristic pattern of fragment ions that serves as a structural fingerprint.

Electron Ionization (EI)

Electron ionization involves bombarding the gaseous sample molecules with a beam of high-energy electrons (typically 70 eV).[1] This interaction dislodges an electron from the molecule, forming a positively charged radical cation known as the molecular ion (M⁺•).

CD₂I₂ + e⁻ → [CD₂I₂]⁺• + 2e⁻

The molecular ion of this compound is expected at a mass-to-charge ratio (m/z) of 270, considering the atomic masses of Carbon (≈12), Deuterium (≈2), and Iodine (≈127). The molecular weight of the non-deuterated diiodomethane (CH₂I₂) is approximately 268 g/mol .[3]

Isotopic Distribution

A key feature in the mass spectrum of iodine-containing compounds is the monoisotopic nature of iodine (¹²⁷I). This simplifies the isotopic pattern of the molecular ion and its fragments, as there are no contributions from other iodine isotopes. However, the presence of ¹³C in natural abundance (approximately 1.1%) will result in a small M+1 peak. For this compound, this would appear at m/z 271.

Fragmentation Pathways

The energy imparted during electron ionization is often sufficient to cause the molecular ion to fragment. The fragmentation of this compound is predicted to follow pathways analogous to its non-deuterated counterpart, with adjustments for the mass of deuterium. The primary fragmentation events involve the cleavage of the carbon-iodine and carbon-deuterium bonds.

A logical representation of the primary fragmentation cascade is illustrated below:

Fragmentation_Pathway M [CD₂I₂]⁺• m/z = 270 F1 [CD₂I]⁺ m/z = 143 M->F1 - I• F4 [CDI]⁺• m/z = 142 M->F4 - I F2 [I]⁺ m/z = 127 F1->F2 - CD₂ F3 [CD₂]⁺• m/z = 16 F1->F3 - I•

Caption: Predicted electron ionization fragmentation pathway of this compound.

Analysis of Key Fragmentation Steps:

  • Formation of [CD₂I]⁺ (m/z 143): The cleavage of one of the C-I bonds is a highly probable event, leading to the loss of an iodine radical (I•) and the formation of the deuterated iodomethyl cation. This fragment is expected to be a prominent peak in the spectrum. A study utilizing this compound as an internal standard identified a precursor ion at m/z 269.9 and a product ion at m/z 142.9, corresponding to this fragmentation.[2]

  • Formation of [I]⁺ (m/z 127): The positive charge can also be retained by the iodine atom, resulting in the iodine cation.

  • Formation of [CDI]⁺• (m/z 142): Loss of a deuterium radical from the [CD₂I]⁺ fragment can also occur.

  • Formation of [CD₂]⁺• (m/z 16): Cleavage of both C-I bonds would result in the deuterated methylene radical cation.

Interpreting the Mass Spectrum of this compound

Based on the principles of mass spectrometry and data from related compounds, the following table summarizes the expected major ions in the electron ionization mass spectrum of this compound.

m/z Ion Formula Identity Predicted Relative Abundance
270[CD₂I₂]⁺•Molecular IonModerate to Low
143[CD₂I]⁺Loss of I•High (likely base peak)
142[CDI]⁺•Loss of I• and D•Moderate
127[I]⁺Iodine cationModerate
16[CD₂]⁺•Deuterated methyleneLow

Experimental Protocol: Acquiring the Mass Spectrum of this compound via GC-MS

To obtain a high-quality mass spectrum of this compound, a gas chromatography-mass spectrometry (GC-MS) system is the instrument of choice. The following protocol outlines a general procedure.

Materials and Reagents
  • This compound (CD₂I₂) standard

  • High-purity solvent (e.g., dichloromethane, methanol)

  • GC vials with septa

  • Microsyringe

Instrumentation
  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS)

  • Capillary GC column suitable for volatile halogenated compounds (e.g., 5% phenyl-methylpolysiloxane)

Step-by-Step Methodology
  • Standard Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., 1-10 µg/mL in dichloromethane).

  • GC-MS System Setup:

    • Injector: Set the injector temperature to 250°C. Use a split or splitless injection mode depending on the sample concentration. A split ratio of 10:1 is a good starting point.[1]

    • GC Oven Program: A typical temperature program would be:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp: Increase to 150°C at a rate of 10°C/min.

      • Hold at 150°C for 2 minutes.

    • Carrier Gas: Use helium at a constant flow rate of approximately 1 mL/min.

    • MS Interface: Set the transfer line temperature to 280°C to prevent condensation.[1]

  • Mass Spectrometer Parameters:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230°C.

    • Mass Range: Scan from m/z 10 to 300 to ensure all fragments and the molecular ion are detected.

    • Acquisition Mode: Full scan mode to obtain the complete mass spectrum.

  • Injection and Data Acquisition:

    • Inject 1 µL of the prepared standard solution into the GC-MS.

    • Start the data acquisition.

  • Data Analysis:

    • Identify the chromatographic peak corresponding to this compound.

    • Extract the mass spectrum from this peak.

    • Identify the molecular ion and major fragment ions.

    • Compare the obtained spectrum with the predicted fragmentation pattern.

The workflow for this experimental procedure can be visualized as follows:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Prep Prepare CD₂I₂ Standard (1-10 µg/mL in Dichloromethane) Inject Inject 1 µL into GC-MS Prep->Inject Separate GC Separation Inject->Separate Ionize EI Ionization (70 eV) Separate->Ionize Detect Mass Analysis (m/z 10-300) Ionize->Detect Process Extract Mass Spectrum Detect->Process Analyze Identify Ions & Fragmentation Process->Analyze

Caption: General workflow for the GC-MS analysis of this compound.

Conclusion

The mass spectrum of this compound is characterized by a discernible molecular ion and a distinct fragmentation pattern dominated by the loss of an iodine atom. A thorough understanding of these spectral features is critical for its use as an internal standard in quantitative mass spectrometry. The methodologies and theoretical framework presented in this guide provide a solid foundation for researchers and scientists working with this important deuterated compound. By following the outlined experimental protocol, one can reliably obtain and interpret the mass spectrum of this compound, ensuring the accuracy and precision of their analytical results.

References

  • Gas Chromatography–Tandem Mass Spectrometry Method for Analyses of Iodoform and Diiodomethane in Multiple Biological Matrices from Dairy Cattle. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • (PDF) Gas Chromatography–Tandem Mass Spectrometry Method for Analyses of Iodoform and Diiodomethane in Multiple Biological Matrices from Dairy Cattle. ResearchGate. Available at: [Link]

  • Methane, diiodo-. NIST Chemistry WebBook. Available at: [Link]

  • Diiodomethane. PubChem. Available at: [Link]

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A Guide to the Physical Constants of Diiodomethane-d2 (CD₂I₂) for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Deuterated Compounds in Scientific Research

In the landscape of modern chemical and pharmaceutical research, isotopically labeled compounds are indispensable tools. Diiodomethane-d2 (CD₂I₂), the deuterated analogue of diiodomethane (methylene iodide), serves as a critical building block and solvent in a variety of sophisticated applications. The substitution of protium (¹H) with deuterium (²H) introduces a subtle yet profound change in mass that influences reaction kinetics, metabolic pathways, and spectroscopic signatures. Understanding the fundamental physical properties of this compound, such as its boiling point and density, is paramount for its effective and safe utilization in experimental design, from reaction engineering and purification to analytical characterization.

This guide provides a detailed examination of the key physical constants of this compound, grounded in established experimental data. It is designed for researchers, scientists, and drug development professionals who require precise, reliable data and an understanding of the underlying principles governing the behavior of this important deuterated reagent.

Core Physical Constants of this compound

The physical properties of this compound are critical for its practical application in the laboratory. These constants dictate storage conditions, purification methods (such as distillation), and calculations for reaction stoichiometry. The data presented below has been consolidated from leading chemical suppliers and safety data sheets.

Physical ConstantValueConditionsSource(s)
Chemical Formula CD₂I₂-[1]
CAS Number 15729-58-5-[1]
Molecular Weight 269.85 g/mol -[1]
Density 3.325 g/mLat 25 °C[2][3]
Boiling Point 68 °Cat 15 mmHg (20 hPa)[3]
Boiling Point 181 °Cat 760 mmHg (1013 hPa) (approx.)[4]
Melting Point 5 - 6 °C-[4]
Appearance Colorless to yellow liquid-[4]

The Isotope Effect: A Comparative Analysis

A frequent question among researchers is how deuteration impacts the physical properties of a molecule compared to its non-deuterated counterpart. The kinetic isotope effect describes the change in reaction rates due to isotopic substitution, but isotopes also influence physical properties like boiling point and density.[5][6]

  • Density: The density of non-deuterated diiodomethane (CH₂I₂) is also reported as 3.325 g/mL at 25 °C. The increase in molecular weight from replacing two hydrogen atoms with deuterium is not substantial enough to cause a measurable difference in density at standard laboratory precision.

  • Boiling Point: Similarly, the boiling point of CH₂I₂ is approximately 182 °C at atmospheric pressure. The boiling points of CD₂I₂ and CH₂I₂ are nearly identical. While heavier isotopes lead to lower zero-point energies and stronger bonds, which can sometimes result in slightly higher boiling points, the effect for deuterium substitution in a molecule of this size is minimal and often within the range of experimental variance.[5] The primary utility of deuteration lies not in altering bulk physical properties but in its impact on chemical reactivity and spectroscopic analysis.

Experimental Determination of Physical Constants

To ensure the trustworthiness and reproducibility of experimental results, it is crucial to understand the methodologies used to determine these physical constants. The protocols described here represent self-validating systems for generating accurate data.

Protocol 1: Determination of Density via Digital Density Meter (ASTM D4052)

The most precise and common method for determining the density of liquids like this compound is through the use of an oscillating U-tube digital density meter, a technique standardized by ASTM D4052.[7][8]

Principle: A small volume of the liquid sample is introduced into a U-shaped borosilicate glass tube. The tube is electronically excited to oscillate at its natural frequency. This frequency is dependent on the total mass of the tube and its contents. By measuring the oscillation period and calibrating the instrument with fluids of known density (e.g., dry air and ultrapure water), the density of the sample can be determined with high precision.[9]

Step-by-Step Methodology:

  • Instrument Calibration: Calibrate the digital density meter at the desired temperature (e.g., 25 °C) using dry air and degassed, ultrapure water as standards.

  • Temperature Equilibration: Allow the this compound sample to reach thermal equilibrium with the instrument's temperature-controlled cell.

  • Sample Injection: Inject approximately 0.7-1.0 mL of the sample into the U-tube using a syringe, ensuring no air bubbles are introduced. The presence of bubbles will lead to erroneously low density readings.[10]

  • Frequency Measurement: The instrument automatically measures the oscillation period of the U-tube once it stabilizes.

  • Density Calculation: The instrument's software calculates the density based on the measured period and the calibration constants.

  • Cleaning: Thoroughly clean the U-tube with appropriate solvents (e.g., acetone, ethanol) and dry it completely before the next measurement.

G cluster_prep Preparation cluster_measure Measurement cluster_post Post-Measurement Calibrate Calibrate Meter (Air & Water) Equilibrate Equilibrate Sample to 25°C Inject Inject ~1 mL Sample (No Bubbles) Equilibrate->Inject Measure Measure Oscillation Period Inject->Measure Calculate Calculate Density Measure->Calculate Record Record Value (g/mL) Calculate->Record Clean Clean & Dry U-Tube Record->Clean

Workflow for Density Measurement using a Digital Density Meter.
Protocol 2: Determination of Boiling Point Under Reduced Pressure

Given that this compound can degrade with prolonged exposure to high temperatures, determining its boiling point under vacuum is a common and necessary practice to prevent decomposition.

Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the surrounding environment.[11] By reducing the system pressure with a vacuum pump, the boiling point is significantly lowered.[12] This allows for distillation and characterization at temperatures that do not induce thermal decomposition.

Step-by-Step Methodology (Micro-Boiling Point Method):

  • Apparatus Setup: Assemble a micro-boiling point apparatus using a Thiele tube filled with a high-boiling, stable heating oil (e.g., mineral oil).

  • Sample Preparation: Place a small amount (0.5-1 mL) of this compound into a small test tube. Invert a capillary tube (sealed at one end) and place it, open-end down, into the liquid.

  • Assembly: Attach the test tube to a thermometer with the bulb positioned adjacent to the sample. Immerse the assembly into the Thiele tube.

  • Vacuum Application: Connect the apparatus to a vacuum line with a manometer to accurately measure the system pressure (e.g., 15 mmHg).

  • Heating: Gently heat the side arm of the Thiele tube. Observe the capillary tube. A steady stream of bubbles will emerge as the trapped air expands and the liquid begins to vaporize.[13]

  • Equilibrium Identification: Continue heating until a vigorous stream of bubbles emerges, then remove the heat source.

  • Temperature Reading: The boiling point is the temperature at which the bubbling stops and the liquid begins to be drawn back into the capillary tube. At this moment, the vapor pressure of the substance is equal to the pressure in the system.[13]

  • Repeat: For accuracy, repeat the measurement with a fresh capillary tube.

G cluster_setup Setup cluster_run Execution A Assemble Thiele Tube Apparatus B Add Sample & Inverted Capillary Tube A->B C Apply & Stabilize Vacuum (e.g., 15 mmHg) B->C D Gently Heat Oil Bath C->D E Observe Steady Bubbles from Capillary D->E F Remove Heat Source E->F G Record Temperature When Liquid Enters Capillary F->G

Workflow for Micro-Boiling Point Determination Under Vacuum.

Applications and Safe Handling

Applications: this compound is a valuable reagent in several research areas:

  • Reaction Mechanism Studies: It is used to trace the pathways of chemical reactions and to understand kinetic isotope effects.

  • Pharmaceutical Development: Deuterated compounds can exhibit altered metabolic profiles, potentially leading to drugs with improved pharmacokinetic properties.[] this compound can serve as a precursor in the synthesis of these deuterated active pharmaceutical ingredients (APIs).

  • NMR Spectroscopy: While less common than Dichloromethane-d2, it can be used in specialized NMR applications where its physical properties are advantageous.[15]

Safe Handling and Storage: this compound is a hazardous chemical and requires careful handling.

  • Handling: Always work in a well-ventilated laboratory fume hood. Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses, and a lab coat.[4] Avoid inhalation of vapor.[2]

  • Storage: Store in a tightly sealed container in a cool, dry place, protected from light.[4] Diiodomethane can decompose upon exposure to light, liberating iodine and causing a brownish discoloration. It is often stabilized with copper wire to scavenge any iodine formed.[3]

  • Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[2]

Conclusion

The physical constants of this compound—a density of 3.325 g/mL at 25 °C and a boiling point of 68 °C at 15 mmHg—are foundational data points for its application in advanced scientific research. Understanding the standardized methodologies for their determination ensures data integrity and experimental reproducibility. While deuteration has a minimal impact on these specific bulk properties compared to the protium analogue, its influence on chemical reactivity and metabolic stability remains a cornerstone of its utility. Proper handling and storage are essential for maintaining the compound's purity and ensuring laboratory safety.

References

  • ASTM International. (2022). D4052 Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter. [Link]

  • Ayalytical Instruments. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid. [Link]

  • Reagecon. Density Measurement and Density Standards. [Link]

  • Kümmel, S., et al. (2021). Isotope Effects on the Vaporization of Organic Compounds from an Aqueous Solution–Insight from Experiment and Computations. Journal of Physical Chemistry B. [Link]

  • Kümmel, S., et al. (2021). Isotope Effects on the Vaporization of Organic Compounds from an Aqueous Solution–Insight from Experiment and Computations. ACS Publications. [Link]

  • Paneth, P. (2023). Non-Covalent Isotope Effects. National Center for Biotechnology Information. [Link]

  • ASTM International. (1996). ASTM STANDARD D4052: “STANDARD TEST METHOD FOR DENSITY AND RELATIVE DENSITY OF LIQUIDS BY DIGITAL DENSITY METER.”[Link]

  • Chemistry For Everyone. (2025). What Is Isotope Effect In Organic Chemistry?. YouTube. [Link]

  • abcr GmbH. (2020). Safety Data Sheet - Diiodomethane; 99%, stabilized with copper. [Link]

  • Rowe Scientific. Rowe Scientific Diiodomethane Safety Data Sheet. [Link]

  • Kern & Sohn. (2015). Safety Data Sheet - Diiodomethane. [Link]

  • University of Calgary. Micro-boiling point measurement. [Link]

  • Eskay Iodine. Diiodomethane. [Link]

  • Scribd. Vacuum Pump Lab: Boiling Point Analysis. [Link]

  • Wikipedia. Kinetic isotope effect. [Link]

  • LambdaGeeks. (2022). Boiling Point Under Vacuum: Detailed Explanations. YouTube. [Link]

  • Dr. Ian MacKenzie. (2022). CHM 251 Boiling Point Determination (Capillary Tube Method). YouTube. [Link]

  • Scientific Laboratory Supplies. This compound, 99 atom % D, | 363049-5G | SIGMA-ALDRICH | SLS. [Link]

  • Quora. Which equation is used to calculate the boiling point under vacuum distillation?. [Link]

  • Tradeindia. Diiodomethane (methylene Iodide) - Application: Medicine. [Link]

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Methodological & Application

Diiodomethane-d2: A Specialized Deuterated Solvent for NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive technical guide to the use of diiodomethane-d2 (CD₂I₂) as a deuterated solvent in Nuclear Magnetic Resonance (NMR) spectroscopy. It is intended for researchers, scientists, and professionals in drug development and materials science who require specialized solvents for challenging analytical problems. This guide details the unique physicochemical properties of this compound, its specific applications, and rigorous protocols for its safe handling and effective use in NMR sample preparation.

Introduction: The Role of Specialized Solvents in Modern NMR

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone of molecular structure elucidation. The choice of a deuterated solvent is paramount, as it must dissolve the analyte without introducing interfering proton signals, stabilize the magnetic field via the deuterium lock, and be inert to the sample. While common solvents like chloroform-d and DMSO-d₆ are ubiquitous, certain analytical challenges necessitate the use of specialized solvents with unique properties.

This compound (CD₂I₂), also known as deuterated methylene iodide, is a high-density, non-polar solvent that offers a distinct spectral window and physical characteristics, making it a valuable tool for specific NMR applications. Its high density, for instance, can be advantageous when studying analytes of similar or greater density, or in experiments where phase separation is a consideration. This guide explores the rationale behind selecting CD₂I₂ and provides the necessary protocols for its successful implementation in the modern research laboratory.

Physicochemical and Spectroscopic Properties of this compound

A thorough understanding of a solvent's properties is critical for its effective application. This compound is characterized by its high density and refractive index. Commercially available this compound is often stabilized with copper to prevent degradation from light exposure.[1]

Table 1: Physicochemical and NMR Data for this compound

PropertyValueSource(s)
Chemical Formula CD₂I₂N/A
Molecular Weight 269.85 g/mol N/A
Density ~3.325 g/mL at 25 °C[1]
Boiling Point 181-182 °C (for CH₂I₂)N/A
Melting Point 6 °C (for CH₂I₂)N/A
¹H NMR Residual Peak (est.) ~3.87 ppm (triplet)[2]
¹³C NMR Solvent Peak (est.) ~ -54 ppm (triplet)[3]

Note: The chemical shifts are estimated based on the non-deuterated analogue (CH₂I₂). The residual proton peak in CD₂I₂ (CDHI₂) is expected to be a 1:1:1 triplet due to deuterium coupling, and the ¹³C peak is also a triplet. Precise chemical shifts can vary with temperature and dissolved solutes.

Rationale for Use: When to Choose this compound

The selection of an NMR solvent is a strategic decision based on the analyte's properties and the experimental goals. This compound is particularly advantageous in the following scenarios:

  • High-Density Analytes: For compounds that are denser than common deuterated solvents, CD₂I₂ can prevent sample sedimentation at the bottom of the NMR tube, which can negatively impact spectral quality by moving the analyte out of the optimal coil region.

  • Solubility of Non-Polar Compounds: Its non-polar nature makes it an excellent choice for dissolving non-polar organic molecules, organometallic complexes, and certain polymers that exhibit poor solubility in other common NMR solvents.

  • Studies of Inorganic and Organometallic Complexes: The chemical inertness and non-coordinating nature of diiodomethane make it a suitable medium for studying the native structure and reactivity of sensitive inorganic and organometallic compounds without solvent-analyte interactions.

  • Unique Spectral Window: The residual proton peak of CD₂I₂ is located in a region of the ¹H NMR spectrum that is often uncrowded, minimizing potential overlap with analyte signals.

The causality behind these choices lies in matching the physical and chemical properties of the solvent to the sample. For instance, using a solvent with a density similar to or greater than a dense analyte ensures a homogeneous solution within the NMR detection coil, a critical factor for obtaining high-resolution spectra.

Experimental Protocols

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile) at all times.

  • Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water and seek medical attention.

  • Storage: Store in a tightly sealed container, protected from light, at room temperature. The presence of a copper stabilizer indicates its sensitivity to light-induced decomposition.

  • Disposal: Dispose of this compound and any contaminated materials as hazardous waste in accordance with institutional and local regulations.

NMR Sample Preparation Workflow

This protocol outlines the steps for preparing a standard 5 mm NMR tube sample. For air-sensitive samples, all steps should be performed using Schlenk line or glovebox techniques.[1][4]

Diagram 1: Workflow for NMR Sample Preparation with this compound

G cluster_prep Sample Preparation cluster_filter Filtration cluster_tube NMR Tube Filling cluster_analysis Analysis weigh 1. Weigh Analyte (5-25 mg for ¹H, 10-50 mg for ¹³C) dissolve 2. Dissolve in CD₂I₂ (~0.6 mL in a separate vial) weigh->dissolve Transfer analyte mix 3. Ensure Complete Dissolution (Vortex or sonicate if necessary) dissolve->mix filter 4. Filter Solution (Pipette with cotton/glass wool plug) mix->filter transfer 5. Transfer to NMR Tube filter->transfer into clean, dry tube adjust 6. Adjust Volume (to ~4.5-5.0 cm height) transfer->adjust cap 7. Cap and Label Tube adjust->cap nmr 8. Acquire NMR Spectrum cap->nmr

Caption: Workflow for preparing an NMR sample using this compound.

Step-by-Step Protocol:

  • Weighing the Analyte: Accurately weigh the appropriate amount of your compound into a clean, dry vial. For ¹H NMR, 5-25 mg is typically sufficient. For ¹³C NMR, a higher concentration of 10-50 mg is recommended due to the lower natural abundance of the ¹³C isotope.

  • Dissolution: In a fume hood, carefully add approximately 0.6 mL of this compound to the vial containing the analyte.

  • Mixing: Cap the vial and mix thoroughly by vortexing or gentle sonication until the analyte is completely dissolved. A homogeneous solution is crucial for high-quality NMR spectra.[5]

  • Filtration: To remove any particulate matter that can degrade spectral resolution, filter the solution. A simple and effective method is to pass the solution through a Pasteur pipette containing a small, tightly packed plug of cotton or glass wool directly into the NMR tube.[6]

  • Volume Adjustment: The optimal sample height in a standard 5 mm NMR tube is approximately 4.5 to 5.0 cm, which corresponds to a volume of about 0.6-0.7 mL.[1] If necessary, add a small amount of additional this compound to reach the desired height.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

  • Data Acquisition: Insert the sample into the NMR spectrometer and proceed with shimming, locking, and data acquisition as per the instrument's standard operating procedures.

Considerations for Air-Sensitive Samples

For compounds that are sensitive to air or moisture, the entire sample preparation process must be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Solvent Degassing: Prior to use, this compound should be degassed by several freeze-pump-thaw cycles.

  • Inert Atmosphere Transfer: Use Schlenk line techniques or a glovebox to dissolve the sample and transfer it to the NMR tube.

  • Sealing the NMR Tube: For prolonged experiments or storage, the NMR tube can be flame-sealed or, more conveniently, a J. Young NMR tube with a resealable Teflon valve can be used.

Data Interpretation: The Solvent Signal

The residual proton signal in this compound arises from the CDHI₂ isotopomer. Due to coupling with the deuterium nucleus (spin I=1), this signal will appear as a 1:1:1 triplet. Similarly, the ¹³C signal will be a triplet due to one-bond coupling to deuterium. These signals should not be mistaken for analyte peaks.

Conclusion

This compound is a valuable, albeit specialized, deuterated solvent for NMR spectroscopy. Its high density and non-polar nature provide a unique set of properties that can be leveraged to analyze challenging samples, particularly dense or non-polar compounds and sensitive organometallic complexes. By following the detailed protocols for safe handling and sample preparation outlined in this guide, researchers can effectively incorporate this compound into their analytical toolkit to obtain high-quality, artifact-free NMR spectra.

References

  • Borys, A. (2024). 6: NMR Preparation. Chemistry LibreTexts. Available at: [Link]

  • University of California, Davis. Sample Preparation. Available at: [Link]

  • University of Ottawa. NMR Sample Preparation. Available at: [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
  • Weizmann Institute of Science. How to make an NMR sample. Available at: [Link]

  • ResearchGate. 13C NMR chemical shifts recorded in CD2Cl2 at 223 K. Available at: [Link]

  • University of Wisconsin-Madison. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available at: [Link]

  • MDPI. (2022). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Molecules, 27(3), 1169.
  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Organomation. NMR Sample Preparation: The Complete Guide. Available at: [Link]

  • MDPI. (2022). Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method.
  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Available at: [Link]

  • University of Missouri-St. Louis. Notes on NMR Solvents. Available at: [Link]

Sources

Application Notes & Protocols: Elucidating Reaction Mechanisms with Diiodomethane-d2

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Reactants and Products

In the pursuit of novel chemical entities and optimized synthetic routes, a deep understanding of reaction mechanisms is paramount. Simply knowing the starting materials and end products is insufficient; the true power lies in understanding the transient journey between them—the intermediates, the transition states, and the rate-determining steps. Isotopic labeling is one of the most powerful tools available to the modern chemist for illuminating these pathways. By strategically replacing an atom with its heavier, stable isotope, we can introduce a subtle yet measurable perturbation that acts as a beacon, allowing us to trace atomic fates and probe the energetic landscape of a reaction.

Diiodomethane-d2 (CD₂I₂), a deuterated analogue of the common C1 building block diiodomethane, serves as an invaluable probe for reactions involving the transfer of a methylene (-CH₂-) group. The replacement of protium (¹H) with deuterium (²H) induces a phenomenon known as the Kinetic Isotope Effect (KIE), which can provide profound insights into bond-breaking and bond-forming events.[1][2] This guide provides the foundational principles, practical protocols, and data interpretation frameworks for leveraging this compound in your mechanistic studies.

The Scientific Principle: The Deuterium Kinetic Isotope Effect (KIE)

The causality behind the KIE lies in the principles of quantum mechanics and vibrational energy. A chemical bond is not static; it vibrates at a specific frequency. The energy of the lowest vibrational state, known as the Zero-Point Energy (ZPE), is dependent on the mass of the atoms forming the bond.

Because deuterium is twice as massive as protium, the C-D bond has a lower vibrational frequency and a lower ZPE than a corresponding C-H bond. Consequently, more energy is required to break a C-D bond than a C-H bond.[3][4]

  • Primary KIE: If the C-H bond is broken or formed during the rate-determining step of a reaction, substituting H with D will significantly slow down the reaction rate. This results in a "normal" primary KIE (kH/kD) that is typically greater than 1, often in the range of 2-8.[2][4]

  • Secondary KIE: If the C-H bond is not broken in the rate-determining step, but the hybridization of the carbon atom changes (e.g., from sp³ to sp²), a smaller KIE (typically 0.7-1.5) may be observed.[1]

The measurement and interpretation of the KIE is a cornerstone of physical organic chemistry, providing direct evidence for the nature of the transition state.

Caption: Potential energy diagram illustrating the origin of the primary KIE.

Core Application: Simmons-Smith Cyclopropanation

A classic application for this compound is in studying the mechanism of the Simmons-Smith reaction, a reliable method for converting alkenes to cyclopropanes.[5] The reaction utilizes an organozinc carbenoid, formed from diiodomethane and a zinc-copper couple, which then transfers a methylene unit to the alkene.[6][7]

The accepted mechanism is a concerted, stereospecific syn-addition, where both new C-C bonds form simultaneously from the same face of the alkene.[8][9] Using CD₂I₂ provides elegant proof of this pathway. If the mechanism is concerted, the two deuterium atoms will end up on the same side (cis) of the newly formed cyclopropane ring. A stepwise mechanism involving radical or ionic intermediates would allow for bond rotation, leading to a mixture of cis and trans deuterated products. The observation of only the cis product is powerful evidence for the concerted pathway.

Simmons_Smith cluster_reagents Reagent Formation cluster_reaction Cyclopropanation cluster_analysis Mechanistic Proof CD2I2 CD₂I₂ Carbenoid I-Zn-CD₂-I (Organozinc Carbenoid) CD2I2->Carbenoid ZnCu Zn(Cu) ZnCu->Carbenoid TS Concerted Transition State ('Butterfly') Carbenoid->TS Alkene Alkene (e.g., Cyclohexene) Alkene->TS Product cis-Deuterated Cyclopropane TS->Product Analysis Stereochemical Analysis (NMR, MS) Product->Analysis Conclusion Conclusion: Concerted syn-addition Analysis->Conclusion

Caption: Mechanism of the Simmons-Smith reaction using CD₂I₂.

Experimental Design and Protocols

A successful mechanistic study relies on meticulous experimental design and execution. The core principle is a parallel experiment, where two reactions are run side-by-side under identical conditions, differing only in the isotopic label of the diiodomethane.

Safety First: Handling this compound

Diiodomethane is a dense, toxic liquid that requires careful handling in a well-ventilated chemical fume hood.[10][11] It is harmful if inhaled and toxic if swallowed or in contact with skin.[11] It can also cause serious skin and eye irritation.[12][13]

Precaution CategorySpecificationCitation
Engineering Controls Work exclusively in a certified chemical fume hood.[12]
Personal Protective Equipment (PPE) Nitrile gloves (inspect before use), splash goggles or face shield, lab coat.[11][13]
Handling Avoid inhalation of vapor. Avoid contact with skin and eyes. Dispense using a syringe or cannula.[12][13]
Storage Store at room temperature, protected from light, in a tightly sealed container. Often stabilized with copper.[12][14][15]
Spill & Disposal Absorb spills with inert material (e.g., vermiculite) and dispose of as hazardous waste.[12][13]
General Experimental Workflow

The following workflow provides a robust framework for a KIE study or isotopic labeling experiment.

Workflow cluster_reactions Two Identical Setups A 1. Hypothesis Formulation (e.g., 'Is the C-H bond broken in the RDS?') B 2. Parallel Reaction Setup A->B R1 Reaction A: Substrate + CH₂I₂ B->R1 R2 Reaction B: Substrate + CD₂I₂ B->R2 C 3. Reaction Monitoring (TLC, GC, NMR) D 4. Quenching & Work-up C->D E 5. Product Isolation & Purification (Chromatography) D->E F 6. Isotopic Analysis (NMR, MS) E->F G 7. Data Interpretation & Mechanism Elucidation F->G R1->C R2->C

Sources

Application Note: The Role of Diiodomethane-d2 in High-Accuracy Environmental Monitoring using Isotope Dilution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed technical guide for researchers, environmental scientists, and analytical chemists on the application of Diiodomethane-d2 (CD₂I₂) in environmental monitoring. It focuses on its use as a surrogate standard within an Isotope Dilution Mass Spectrometry (IDMS) framework for the precise quantification of volatile organic compounds (VOCs), with a specific focus on emerging contaminants like iodinated disinfection byproducts (I-DBPs).

The Challenge of Accurate Quantification in Environmental Analysis

Environmental matrices such as water, soil, and sludge are inherently complex and variable. When analyzing for trace-level organic contaminants, this complexity can lead to significant analytical challenges, including:

  • Matrix Effects: Co-extracted substances can suppress or enhance the instrument's signal for the target analyte, leading to inaccurate quantification.

  • Analyte Loss: Volatile and semi-volatile compounds can be lost during sample collection, storage, and preparation steps (e.g., extraction, concentration).

  • Instrumental Variability: Fluctuations in instrument performance, such as injection volume inconsistencies, can introduce errors.

Traditional internal standard methods can correct for instrumental variability, but they often fail to account for matrix effects and analyte losses during sample preparation. Isotope Dilution Mass Spectrometry (IDMS) is a superior technique that addresses all these challenges, providing the highest level of accuracy and precision in quantitative analysis.[1][]

The Principle of Isotope Dilution Mass Spectrometry (IDMS)

IDMS is a definitive analytical method that relies on altering the natural isotopic composition of the sample.[3] A known quantity of an isotopically-labeled version of the analyte, in this case, this compound, is added to the sample at the very beginning of the analytical process.[] This labeled compound, often called a surrogate or isotopic spike, is chemically identical to the native analyte.[4]

The Causality Behind IDMS: Because the labeled standard (this compound) and the native analyte (Diiodomethane) have virtually identical physicochemical properties, they behave the same way during every step of the procedure: extraction, cleanup, and chromatographic analysis.[5] Any analyte lost during these steps will be accompanied by a proportional loss of the labeled standard.

The mass spectrometer, however, can easily distinguish between the native analyte and the labeled standard due to their mass difference.[6] Quantification is therefore based on the ratio of the native analyte signal to the labeled standard signal, rather than the absolute signal of the analyte. This ratio remains constant regardless of sample loss or matrix-induced signal suppression, ensuring a highly accurate and robust measurement.[7][8]

cluster_0 Sample Preparation cluster_1 Instrumental Analysis cluster_2 Quantification Sample Environmental Sample (Unknown Analyte Conc.) Spike Add Known Amount of This compound (Surrogate) Sample->Spike Extract Liquid-Liquid Extraction (Analyte & Surrogate extracted together) Spike->Extract Concentrate Concentrate Extract (Proportional loss of both) Extract->Concentrate GC GC Separation (Analyte & Surrogate co-elute) Concentrate->GC MS MS Detection (Separate by mass: m/z & m/z+2) GC->MS Data Measure Peak Area Ratio (Analyte / Surrogate) MS->Data Cal Calibration Curve (Ratio vs. Concentration) Data->Cal Result Calculate Final Concentration (Accurate & Corrected) Cal->Result

Caption: The Isotope Dilution Mass Spectrometry (IDMS) workflow.

Physicochemical Properties of this compound

This compound is an ideal surrogate standard for its non-labeled analog and other small, volatile iodinated compounds. Its properties are summarized below.

PropertyValueSource(s)
Chemical Name This compound[9]
Synonym(s) Methylene-d2 iodide
CAS Number 15729-58-5[9]
Molecular Formula CD₂I₂[9]
Molecular Weight 269.85 g/mol
Density 3.325 g/mL at 25 °C[9][10]
Boiling Point 68 °C at 15 mmHg[9][10]
Isotopic Purity Typically ≥99 atom % D[10]
Common Stabilizer Copper[10]

Application Focus: Analysis of Iodinated Disinfection Byproducts (I-DBPs)

A critical application for this compound is the monitoring of disinfection byproducts (DBPs) in drinking water. While chlorine is a necessary disinfectant, it can react with natural organic matter and halides (iodide, bromide) in source water to form potentially harmful DBPs.[11]

Iodinated DBPs, such as iodoform and diiodomethane, are of increasing concern because they are often more toxic than their chlorinated and brominated counterparts.[12] The formation of these I-DBPs is particularly prevalent in water sources impacted by industrial brines or seawater intrusion, and when chloramine is used as a disinfectant.[13][14] Accurate monitoring is therefore essential for public health. This compound serves as the perfect tool to precisely quantify native diiodomethane and other volatile I-DBPs formed during water treatment.[13]

Detailed Experimental Protocol: GC-MS Analysis of I-DBPs in Water

This protocol describes a method for the quantification of diiodomethane in finished drinking water using liquid-liquid extraction and GC-MS with this compound as a surrogate standard. This method is based on principles found in EPA methodologies for VOC and DBP analysis.[14][15]

5.1. Reagents and Standards Preparation

  • Reagents: Methanol (purge and trap grade), Methyl tert-butyl ether (MtBE, high purity), Reagent-free water, Anhydrous Sodium Sulfate, Ascorbic acid.

  • This compound (Surrogate) Stock Solution (100 µg/mL):

    • Allow the this compound ampule to equilibrate to room temperature.

    • Accurately weigh approximately 10 mg of neat this compound into a 100 mL volumetric flask.

    • Dilute to the mark with methanol. This is the primary stock solution. Store at 4°C, protected from light.

  • This compound Spiking Solution (1.0 µg/mL):

    • Perform a 1:100 dilution of the 100 µg/mL stock solution in methanol.

  • Calibration Standards:

    • Prepare a primary stock solution of native (unlabeled) diiodomethane in methanol (e.g., 100 µg/mL).

    • Create a series of calibration standards (e.g., 0.5, 1, 5, 10, 50, 100 µg/L) by spiking appropriate volumes of the native stock solution into reagent-free water.

5.2. Sample Collection and Preservation

  • Collect water samples in 40 mL glass vials with Teflon-lined septa, ensuring no headspace (zero air bubbles).

  • Dechlorinate the sample at the time of collection by adding ~25 mg of ascorbic acid.

  • Store samples at 4°C and analyze within 14 days.

5.3. Sample Preparation and Extraction (Liquid-Liquid Extraction)

  • Allow samples and standards to equilibrate to room temperature.

  • Open a 40 mL sample vial and remove 5 mL of sample to allow for solvent addition.

  • Surrogate Spiking: Add 40 µL of the 1.0 µg/mL this compound spiking solution to every sample, blank, and calibration standard. This results in a surrogate concentration of 1.0 µg/L in the 40 mL volume.

  • Add 5 mL of MtBE to the vial.

  • Cap the vial tightly and shake vigorously for 2 minutes.

  • Allow the phases to separate for 5 minutes.

  • Using a Pasteur pipette, carefully transfer the upper organic layer (MtBE) to a 2 mL autosampler vial containing a small amount of anhydrous sodium sulfate to remove residual water.

  • Seal the vial immediately and proceed to analysis.

5.4. GC-MS Instrumentation and Conditions The following are typical instrument parameters. These should be optimized for the specific instrument and column used.

ParameterRecommended Setting
Instrument Gas Chromatograph with Mass Spectrometric Detector (GC-MS)
Injection Mode Splitless, 1 µL injection volume
Inlet Temperature 200 °C
GC Column 30 m x 0.25 mm ID x 1.4 µm film thickness, DB-624 or equivalent
Carrier Gas Helium, constant flow at 1.2 mL/min
Oven Program 40 °C (hold 4 min), ramp to 180 °C at 10 °C/min, ramp to 240 °C at 20 °C/min (hold 5 min)
MS Transfer Line 250 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Ions to Monitor Diiodomethane: m/z 268 (Quant), 141 (Qual) This compound: m/z 270 (Quant), 142 (Qual)

5.5. Calibration and Quantification

  • Analyze the series of calibration standards.

  • For each level, calculate the Response Factor (RF) using the following formula: RF = (Areaanalyte / Areasurrogate) x (Concsurrogate / Concanalyte)

  • The average RF across all calibration levels is used for quantification. The percent relative standard deviation (%RSD) of the RFs should be ≤ 20%.

  • Calculate the concentration of diiodomethane in the environmental samples using the formula: Concanalyte (µg/L) = (Areaanalyte x Concsurrogate) / (Areasurrogate x Avg. RF)

5.6. Quality Control

  • Method Blank: An aliquot of reagent-free water carried through the entire process. Must be free of analyte contamination.

  • Laboratory Control Sample (LCS): A reagent-free water sample spiked with a known concentration of native diiodomethane. Recovery should be within established laboratory limits (e.g., 80-120%).

  • Surrogate Recovery: The recovery of this compound must be calculated for every sample. The acceptance criteria are typically 70-130%. Samples outside this range may require re-extraction and re-analysis. Recovery (%) = (Measured Conc. / Spiked Conc.) x 100

Comprehensive Analytical Workflow

The entire process from sample receipt to final report is visualized below.

cluster_prep Sample Preparation cluster_analysis GC/MS Analysis cluster_data Data Processing & QC A Receive & Log Water Sample (40 mL vial) B Spike with 40 µL of 1 µg/mL this compound A->B C Add 5 mL MtBE & Shake for 2 min B->C D Collect MtBE Layer & Dry with Na2SO4 C->D E Inject 1 µL Extract into GC-MS D->E F Acquire Data in SIM Mode (m/z 268, 270, etc.) E->F G Integrate Peak Areas for Analyte and Surrogate F->G H Calculate Analyte / Surrogate Area Ratio G->H I Quantify using Average RF from Calibration Curve H->I L Final Report Generation I->L J Calculate Surrogate Recovery (Must be 70-130%) K Review Blanks & LCS Data J->K K->L

Caption: End-to-end workflow for I-DBP analysis using this compound.

Conclusion

This compound is an essential tool for modern environmental laboratories seeking to achieve the highest level of data quality. Its use as a surrogate standard in isotope dilution mass spectrometry effectively negates the most common sources of error in trace organic analysis: analyte loss and matrix effects. This application is particularly critical for monitoring emerging contaminants like iodinated disinfection byproducts, where accurate, reliable, and defensible data is paramount for assessing risks to human health and ensuring regulatory compliance.

References

  • Wikipedia. (n.d.). Internal standard.
  • National Institutes of Health (NIH). (2020). Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method.
  • ResearchGate. (n.d.). Table 1 Internal standards and performance check standards for GC-MS.
  • MtoZ Biolabs. (n.d.). Internal Standard Method and Calibration Curve Analysis in Gas Chromatography.
  • SCION Instruments. (n.d.). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?.
  • Royal Society of Chemistry. (n.d.). An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides.
  • Chemistry For Everyone. (2025). What Is Isotope Dilution Mass Spectrometry?. YouTube.
  • US Environmental Protection Agency. (n.d.). Method 8260C: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS).
  • ZeptoMetrix. (n.d.). Spex CertiPrep 8260-S Surrogate Standard for US EPA Method 8260.
  • American Chemical Society Publications. (n.d.). Analysis of Pharmaceuticals in Water by Isotope Dilution Liquid Chromatography/Tandem Mass Spectrometry.
  • ChemicalBook. (n.d.). This compound CAS#: 15729-58-5.
  • Sigma-Aldrich. (n.d.). This compound 99 atom D, contains copper as stabilizer.
  • ResearchGate. (2014). What's the difference in using an Internal standard and Surrogate standard for GCMS analysis?.
  • Semantic Scholar. (n.d.). Application of Isotope Dilution in Geochemistry.
  • ASTM Digital Library. (n.d.). Surrogate Screening for Volatile Organics in Contaminated Media.
  • LGC Standards. (n.d.). Analysing VOCs and SVOCs: LGC Standards' solutions for cleaner air.
  • Sigma-Aldrich. (n.d.). This compound 99 atom D, contains copper as stabilizer Isotope.
  • Sigma-Aldrich. (n.d.). This compound 99 atom % D, contains copper as stabilizer.
  • Creative Proteomics. (n.d.). Isotope Dilution Mass Spectrometry (IDMS).
  • Wikipedia. (n.d.). Diiodomethane.
  • ChemicalBook. (2025). Diiodomethane 75-11-6.
  • Thermo Fisher Scientific. (n.d.). Disinfection Byproducts Analysis.
  • Thermo Fisher Scientific. (n.d.). Discovery of Emerging Disinfection By-Products in Water Using Gas Chromatography Coupled with Orbitrap-based Mass Spectrometry.
  • Sciencemadness Discussion Board. (2010). diiodomethane.
  • Duke University. (n.d.). Enhanced Formation of Disinfection Byproducts in Shale Gas Wastewater-Impacted Drinking Water Supplies.
  • Scilit. (n.d.). Current methods for analyzing drinking water disinfection byproducts.
  • US Environmental Protection Agency. (n.d.). Iodomethane Environmental Chemistry Method.
  • Scholars' Mine. (n.d.). Drinking water disinfection by-products detection, formation and the precursors removal study.
  • C/D/N Isotopes. (n.d.). This compound.
  • SLS. (n.d.). This compound, 99 atom % D, | 363049-5G | SIGMA-ALDRICH.
  • Chebios. (n.d.). EPA Methods.
  • Cambridge Isotope Laboratories. (n.d.). Method 23 internal standard stock solution.
  • Velocity Scientific Solutions. (n.d.). EPA 500 Methods.
  • Synectics. (2003). Index of EPA Test Methods.
  • US Environmental Protection Agency. (2005). Method 3542A: Extraction of Semivolatile Analytes.
  • Rowe Scientific. (n.d.). Diiodomethane Safety Data Sheet.
  • ITRC. (n.d.). Sampling and Analysis for 1,4-Dioxane.

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Application Notes & Protocols: Synthesis of Deuterated Compounds Using Diiodomethane-d2

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The strategic incorporation of deuterium, the stable heavy isotope of hydrogen, into pharmacologically active molecules is a potent strategy in modern drug development. This process, known as deuteration, can significantly enhance a drug's metabolic stability, prolong its half-life, and reduce the formation of toxic metabolites by leveraging the kinetic isotope effect (KIE).[1][2] Diiodomethane-d2 (CD₂I₂) has emerged as a valuable and versatile reagent for the precise installation of a deuterated methylene (-CD₂-) group. This document provides an in-depth guide to the synthetic applications of this compound, focusing on the widely utilized Simmons-Smith cyclopropanation and other key transformations. Detailed, field-tested protocols, mechanistic insights, and data interpretation guidelines are presented to empower researchers in harnessing this powerful tool for the synthesis of novel deuterated compounds.

The Rationale for Deuteration in Drug Discovery

The substitution of hydrogen (¹H) with deuterium (²H or D) in a drug molecule introduces a subtle yet impactful structural change. The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond.[3] This difference in bond energy is the foundation of the kinetic isotope effect, where the cleavage of a C-D bond is significantly slower than that of a C-H bond in the rate-determining step of a metabolic reaction.[1][2]

Key Advantages of Deuteration:

  • Improved Pharmacokinetic Profiles: By retarding metabolism, deuteration can increase a drug's half-life, leading to less frequent dosing and improved patient compliance.[1][4]

  • Reduced Toxicity: Altering metabolic pathways can mitigate the formation of toxic byproducts.[1]

  • Enhanced Efficacy: Increased exposure to the active parent drug may lead to improved therapeutic outcomes.[1]

  • Metabolic Pathway Elucidation: Deuterated compounds are invaluable tools for studying drug metabolism and pharmacokinetics (DMPK).[1]

  • Internal Standards: Their similar chemical properties but distinct mass make them ideal internal standards for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS).[4]

The first deuterated drug to receive market approval was deutetrabenazine in 2017, for the treatment of Huntington's chorea, demonstrating the clinical viability of this strategy.[5]

This compound: A Key Reagent for Deuterium Incorporation

This compound (CD₂I₂) is a deuterated analog of diiodomethane (CH₂I₂), a dense, colorless liquid commonly used in organic synthesis.[6] Its primary utility lies in its ability to act as a source of a deuterated methylene (-CD₂-) group. This is particularly significant in the Simmons-Smith reaction, where it facilitates the formation of deuterated cyclopropane rings.[7][8]

Properties of this compound:

PropertyValue
Chemical Formula CD₂I₂
Appearance Colorless liquid
Molecular Weight ~269.85 g/mol
Density ~3.33 g/mL at 25 °C
Boiling Point ~68 °C/15 mmHg
Isotopic Purity Typically >99 atom % D

Note: Properties are based on the protiated analogue and may vary slightly for the deuterated version.[9]

Core Application: Deuterated Simmons-Smith Cyclopropanation

The Simmons-Smith reaction is a cornerstone of cyclopropane synthesis, valued for its stereospecificity and functional group tolerance.[8][10][11] The reaction involves an organozinc carbenoid, which reacts with an alkene to form a cyclopropane ring in a concerted, syn-addition manner.[12] By employing this compound, a deuterated cyclopropane ring can be stereospecifically installed.

Mechanism of the Deuterated Simmons-Smith Reaction

The reaction is initiated by the formation of a zinc carbenoid species from the reaction of this compound with a zinc-copper couple or diethylzinc. This carbenoid then reacts with an alkene to deliver the -CD₂- group.

Diagram: Mechanism of Deuterated Simmons-Smith Reaction

G cluster_reagent Reagent Formation cluster_reaction Cyclopropanation CD2I2 CD₂I₂ Carbenoid [IZnCD₂I] CD2I2->Carbenoid Activation Zn(Cu) Zn(Cu) Zn(Cu)->Carbenoid TS Transition State Carbenoid->TS Complexation Alkene Alkene Alkene->TS Product Deuterated Cyclopropane TS->Product Syn-Addition G Start Synthesized Deuterated Compound NMR NMR Spectroscopy (¹H, ²H, ¹³C) Start->NMR MS Mass Spectrometry (GC-MS, LC-MS) Start->MS IR IR Spectroscopy Start->IR Purity Assess Chemical and Isotopic Purity NMR->Purity MS->Purity IR->Purity Purify Purification (Chromatography, Distillation) Purity->Purify Purity <98% Final Characterized Deuterated Compound Purity->Final Purity >98% Purify->Start

Sources

Diiodomethane-d2 as a Versatile Reagent for Precise Isotopic Labeling: Applications and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of a Deuterated Methylene Unit

In the landscape of modern chemical and pharmaceutical research, the strategic incorporation of stable isotopes has become an indispensable tool. Deuterium (²H or D), a stable isotope of hydrogen, offers a subtle yet powerful modification to organic molecules. Its increased mass compared to protium (¹H) leads to a stronger carbon-deuterium (C-D) bond, a phenomenon that gives rise to the kinetic isotope effect (KIE). This effect can significantly alter the metabolic fate of drug molecules, often leading to improved pharmacokinetic profiles.[1][2] Furthermore, the unique mass signature of deuterated compounds makes them ideal for use as internal standards in quantitative mass spectrometry and as probes in mechanistic studies.[3]

Diiodomethane-d2 (CD₂I₂), also known as deuterated methylene iodide, is a high-purity, isotopically labeled reagent that serves as a robust source for introducing a dideuterated methylene (-CD₂-) group into a variety of molecular scaffolds.[4] Its applications span from the synthesis of complex deuterated molecules for drug discovery to the fine-tuning of peptide stability and the elucidation of reaction mechanisms. This guide provides an in-depth exploration of the key applications of this compound, complete with detailed, field-proven protocols for researchers, scientists, and drug development professionals.

Core Applications of this compound

The utility of this compound is primarily centered on its ability to deliver a -CD₂- unit. This can be achieved through several key synthetic transformations, each with its own set of advantages and applications.

Property Value Source
Chemical Formula CD₂I₂[4]
CAS Number 15729-58-5[4][5]
Molecular Weight 269.85 g/mol [4][5]
Density 3.325 g/mL at 25 °C[4][5]
Boiling Point 68 °C / 15 mmHg[4][5]
Isotopic Purity Typically ≥99 atom % D[5]

Table 1: Physicochemical Properties of this compound. This table summarizes the key physical and chemical properties of this compound, highlighting its high density and isotopic enrichment.

Deuterated Cyclopropanation: The Simmons-Smith Reaction

The Simmons-Smith reaction is a cornerstone of organic synthesis for the stereospecific conversion of alkenes to cyclopropanes.[6] By employing this compound in place of its protio-analog, researchers can readily synthesize d₂-cyclopropane rings. These deuterated cyclopropanes are valuable in medicinal chemistry as they can enhance metabolic stability and serve as unique structural motifs in drug design.[7]

The reaction proceeds through the formation of a deuterated organozinc carbenoid intermediate, (iodomethyl-d₂)zinc iodide (ICD₂ZnI), which then delivers the -CD₂- group to the alkene in a concerted syn-addition.[8] This ensures that the stereochemistry of the starting alkene is preserved in the cyclopropane product.

Reaction Mechanism: Deuterated Simmons-Smith Reaction

The mechanism involves two key steps: the formation of the organozinc carbenoid and the subsequent cyclopropanation of the alkene.

G cluster_reaction Cyclopropanation reagents CD₂I₂ + Zn(Cu) carbenoid ICD₂ZnI (Deuterated Simmons-Smith Reagent) reagents->carbenoid Formation of Carbenoid transition_state Butterfly Transition State carbenoid->transition_state alkene Alkene (Substrate) alkene->transition_state product d₂-Cyclopropane transition_state->product Concerted syn-addition byproduct ZnI₂ transition_state->byproduct

Figure 1: Mechanism of the deuterated Simmons-Smith reaction.

Protocol 1: General Procedure for Deuterated Cyclopropanation of an Alkene

This protocol is a general guideline and may require optimization based on the specific alkene substrate.

Materials:

  • This compound (CD₂I₂)

  • Zinc-copper couple (Zn(Cu)) or Diethylzinc (Et₂Zn)

  • Alkene substrate

  • Anhydrous solvent (e.g., diethyl ether or dichloromethane)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for anhydrous reactions

Procedure (using Zn(Cu)):

  • Activate Zinc: In a flame-dried, three-necked flask equipped with a condenser, mechanical stirrer, and nitrogen inlet, add zinc dust. Activate the zinc by washing with dilute HCl, followed by water, ethanol, and then ether, and finally dry under vacuum. Prepare the zinc-copper couple by treating the activated zinc with a solution of copper(II) acetate or copper(II) chloride.

  • Reaction Setup: Under a positive pressure of nitrogen, add the freshly prepared Zn(Cu) couple to the reaction flask. Add anhydrous diethyl ether to the flask.

  • Reagent Addition: To the stirred suspension of Zn(Cu) in ether, add a solution of this compound (typically 1.5-2.0 equivalents relative to the alkene) in anhydrous ether dropwise at a rate that maintains a gentle reflux.

  • Alkene Addition: After the addition of this compound is complete, add the alkene substrate (1.0 equivalent) either neat or as a solution in anhydrous ether.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Reactions can take several hours to days to reach completion.[8]

  • Work-up: Upon completion, cautiously quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Filter the mixture through a pad of Celite® to remove the zinc salts. Wash the filter cake with ether.

  • Extraction and Purification: Separate the organic layer of the filtrate. Extract the aqueous layer with ether. Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Procedure (Furukawa Modification using Et₂Zn):

  • Reaction Setup: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve the alkene substrate in an anhydrous solvent like dichloromethane or 1,2-dichloroethane.

  • Reagent Addition: Cool the solution to 0 °C. Add diethylzinc (typically 1.2 equivalents) dropwise. Then, add this compound (typically 1.2 equivalents) dropwise, maintaining the temperature at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride. Extract the product with dichloromethane, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography.

Enhancing Peptide Stability: Formation of Methylene-d2 Thioacetal Bridges

Disulfide bridges are crucial for maintaining the three-dimensional structure of many peptides and proteins. However, these bonds are susceptible to reduction in biological environments, limiting the therapeutic potential of peptide-based drugs.[9] A powerful strategy to overcome this instability is to replace the disulfide bond with a more robust methylene thioacetal bridge.[2] Using this compound allows for the introduction of a deuterated methylene bridge, which can provide an additional layer of metabolic stability and serve as an isotopic label for tracking the peptide.

The process involves a two-step, one-pot procedure: reduction of the disulfide bond to form two thiol groups, followed by alkylation with this compound to form the methylene-d2 thioacetal bridge.[10]

Workflow: Methylene-d2 Thioacetal Bridge Formation in Peptides

This workflow outlines the key steps in converting a disulfide bridge to a deuterated methylene thioacetal bridge.

G start Peptide with Disulfide Bridge (S-S) reduction Step 1: Reduction (e.g., TCEP) start->reduction thiol Peptide with two Thiol Groups (SH HS) reduction->thiol alkylation Step 2: Alkylation with CD₂I₂ and Base (e.g., NEt₃) thiol->alkylation product Peptide with Methylene-d2 Thioacetal Bridge (S-CD₂-S) alkylation->product

Figure 2: Workflow for converting a disulfide bridge to a methylene-d2 thioacetal.

Protocol 2: Methylene-d2 Thioacetal Formation in a Disulfide-Containing Peptide

This protocol is adapted from a procedure for non-deuterated diiodomethane and is suitable for working with unprotected native peptides.[10]

Materials:

  • Disulfide-containing peptide (e.g., oxytocin)

  • Tris(2-carboxyethyl)phosphine hydrochloride (TCEP·HCl)

  • Potassium carbonate (K₂CO₃) or Triethylamine (NEt₃)

  • This compound (CD₂I₂)

  • Solvents: Water (H₂O), Tetrahydrofuran (THF)

  • HPLC-MS for reaction monitoring and purification

Procedure:

  • Disulfide Reduction: Dissolve the peptide (1.0 equivalent) in water. In a separate vial, prepare a solution of TCEP·HCl (1.5 equivalents) and K₂CO₃ (3.0 equivalents) in water. Add the TCEP solution to the peptide solution. Stir the reaction at room temperature for 1-2 hours. Monitor the complete reduction of the disulfide bond to the corresponding dithiol by HPLC-MS.

  • Methylene-d2 Bridge Formation: Once the reduction is complete, add triethylamine (5.0-12.0 equivalents) as a solution in THF to the reaction mixture. Subsequently, add this compound (4.0-8.0 equivalents) as a solution in THF dropwise.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 6-12 hours. Monitor the formation of the methylene-d2 thioacetal bridged peptide by HPLC-MS.

  • Purification: Once the reaction is complete, dilute the mixture with water and lyophilize. Purify the crude peptide by reverse-phase preparative HPLC to obtain the desired product.

Preparation of Deuterated Internal Standards for Mass Spectrometry

The use of stable isotope-labeled internal standards is the gold standard in quantitative mass spectrometry.[11] A deuterated internal standard is chemically identical to the analyte but has a different mass, allowing for its distinction by the mass spectrometer. Since the internal standard and the analyte have nearly identical physicochemical properties, they co-elute during chromatography and experience the same effects of sample preparation (e.g., extraction losses) and matrix effects (ion suppression or enhancement).[12] This allows for highly accurate and precise quantification.

This compound can be used to synthesize a deuterated version of a target molecule, which can then serve as an internal standard for the non-deuterated analyte. For example, a d₂-cyclopropane derivative of a drug molecule can be synthesized using Protocol 1.

Protocol 3: Preparation and Use of a Deuterated Internal Standard

This protocol provides a general workflow for preparing and using a deuterated internal standard in an LC-MS/MS analysis.

Materials:

  • Deuterated analyte (synthesized using this compound)

  • Non-deuterated analyte (certified reference material)

  • Biological matrix (e.g., plasma, urine)

  • High-purity solvents (e.g., methanol, acetonitrile, water)

  • LC-MS/MS system

Procedure:

  • Stock Solution Preparation:

    • Analyte Stock (1 mg/mL): Accurately weigh and dissolve the non-deuterated analyte in a suitable solvent (e.g., methanol) to a final concentration of 1 mg/mL.

    • Internal Standard Stock (1 mg/mL): Accurately weigh and dissolve the deuterated analyte in the same solvent to a final concentration of 1 mg/mL.

  • Working Solution Preparation:

    • Calibration Standards: Prepare a series of calibration standards by serially diluting the analyte stock solution to cover the expected concentration range of the analyte in the samples.

    • Internal Standard Spiking Solution: Prepare a working solution of the deuterated internal standard at a concentration that provides a strong and consistent signal in the mass spectrometer. This concentration will be added to all samples, calibrators, and quality controls.

  • Sample Preparation:

    • To a known volume of the biological sample (and to each calibration standard and quality control sample), add a fixed volume of the internal standard spiking solution.

    • Perform the sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).

  • LC-MS/MS Analysis:

    • Inject the prepared samples into the LC-MS/MS system.

    • Develop a chromatographic method that ideally results in the co-elution of the analyte and the deuterated internal standard.

    • Set up the mass spectrometer to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard (Multiple Reaction Monitoring - MRM).

  • Data Analysis:

    • Integrate the peak areas for both the analyte and the internal standard.

    • Calculate the peak area ratio (analyte area / internal standard area) for each sample.

    • Construct a calibration curve by plotting the peak area ratio versus the known concentration of the calibration standards.

    • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.[9]

Conclusion: A Key Enabler for Advanced Research

This compound is a powerful and versatile reagent for the precise introduction of a dideuterated methylene group into organic molecules. Its application in the deuterated Simmons-Smith reaction provides access to d₂-cyclopropanes, which are of significant interest in medicinal chemistry for enhancing the metabolic stability of drug candidates.[11] Beyond cyclopropanation, the use of this compound to form robust, deuterated methylene thioacetal bridges in peptides offers a novel strategy to improve the stability and therapeutic potential of these important biomolecules.[2] Furthermore, the compounds synthesized using this compound are invaluable as internal standards for achieving high accuracy and precision in quantitative mass spectrometry.[11] The protocols and applications detailed in this guide underscore the critical role of this compound in advancing drug discovery, mechanistic studies, and analytical sciences.

References

  • Kourra, C. M. B. K., & Cramer, N. (2016). Converting Disulfide Bridges in Native Peptides to Stable Methylene Thioacetals. Chemical Science.
  • BenchChem. (2025). A Technical Guide to Deuterated Internal Standards in Mass Spectrometry.
  • Patel, M., Saunthwal, R. K., & Verma, A. K. (2018). Base-Mediated Deuteration of Organic Molecules: A Mechanistic Insight. ACS Omega.
  • ResearchGate. (n.d.). Mechanistic Studies: Effect of substrates deuteration on the reaction... Retrieved from [Link]

  • ACS Publications. (2025).
  • SLS. (n.d.). This compound, 99 atom % D. Retrieved from [Link]

  • Kourra, C. M. B. K., & Cramer, N. (2016). Converting disulfide bridges in native peptides to stable methylene thioacetals. PubMed Central.
  • ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube.
  • ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
  • Grokipedia. (n.d.). Simmons–Smith reaction.
  • Journal of Chromatographic Science. (2021).
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  • PubMed. (n.d.).
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  • Frontiers. (2025).
  • ResearchGate. (n.d.). Selected cyclopropane-containing natural products and pharmaceutical compounds.
  • ResearchGate. (2025).
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  • Zeochem. (n.d.). Deuterium Labeled Compounds.
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Application Note: Experimental Protocols for Diiodomethane-d2 in Mechanistic and Synthetic Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Deuterium Labeling with Diiodomethane-d2

This compound (CD₂I₂), an isotopically labeled analog of diiodomethane, serves as a powerful tool in modern organic chemistry and drug development.[1] Its primary utility lies in its ability to introduce a deuterated methylene (-CD₂-) group into a target molecule, providing a spectroscopic and mass-based tag to elucidate reaction mechanisms, study kinetic isotope effects, and synthesize deuterated standards for analytical applications.[2][3] The replacement of protium with deuterium offers a subtle yet profound modification that allows researchers to trace the journey of specific atoms through complex transformations without significantly altering the molecule's chemical reactivity.

This guide provides a comprehensive overview of the essential considerations and protocols for handling and utilizing this compound, with a specific focus on its application in the Simmons-Smith cyclopropanation reaction—a cornerstone method for synthesizing cyclopropane rings.

Physicochemical and Safety Data

A thorough understanding of the reagent's properties and hazards is paramount for safe and effective experimentation. This compound is a dense, light-sensitive liquid that is harmful if swallowed, inhaled, or absorbed through the skin.[4][5] All manipulations must be conducted in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE).[6][7]

Table 1: Properties of this compound (CD₂I₂)

PropertyValueSource(s)
CAS Number 15729-58-5[1][2][8]
Molecular Formula CD₂I₂[1][2][8]
Molecular Weight 269.85 g/mol [1][2][8]
Appearance Colorless to yellow liquid[5][9]
Density 3.325 g/mL at 25 °C[1][2][4][5]
Boiling Point 181-182 °C (358-359 °F)[5][9]
68 °C at 15 mmHg[1][2][8]
Melting Point 5 - 6 °C (41 - 43 °F)[5]
Isotopic Purity Typically ≥99 atom % D[2]
Stability Light-sensitive; may discolor on exposure.[4] Often stabilized with copper or silver.[2][6]
Critical Safety Precautions
  • Handling: Always handle this compound in a certified chemical fume hood.[5] Avoid all personal contact, including inhalation of vapors and contact with skin and eyes.[4][10] It is extremely destructive to mucous membranes and the upper respiratory tract.[4][11]

  • Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (inspect before use), and safety glasses with side-shields or a face shield.[4][5][7]

  • Storage: Store in a cool, dry, well-ventilated place away from light.[5][10] Keep the container tightly sealed and upright to prevent leakage.[4]

  • Spills: In case of a spill, evacuate the area. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable, closed container for hazardous waste disposal.[4][10] Do not allow the product to enter drains.[4]

  • Disposal: Dispose of unused product and contaminated materials as hazardous waste through a licensed disposal company.[4][11]

Core Application: The Deuterated Simmons-Smith Cyclopropanation

The Simmons-Smith reaction is a premier method for the stereospecific synthesis of cyclopropanes from alkenes.[12][13] The reaction utilizes an organozinc carbenoid, typically formed in situ from diiodomethane and a zinc-copper couple, which adds a methylene group across the double bond in a concerted, syn-addition fashion.[12][14] Using CD₂I₂ instead of CH₂I₂ results in a dideuterated cyclopropane, providing an unambiguous marker to study the reaction's mechanism and stereochemistry.

Reaction Mechanism and Rationale for Deuteration

The accepted mechanism involves two key stages: the formation of the active carbenoid reagent and its subsequent reaction with the alkene.[13][14]

  • Carbenoid Formation: Activated zinc (from the Zn-Cu couple) undergoes oxidative insertion into the C-I bond of this compound to form the active Simmons-Smith reagent, (iodomethyl)zinc iodide-d2 (ICD₂ZnI).[12][14]

  • Cyclopropanation: The carbenoid complexes with the alkene and delivers the CD₂ group through a three-centered "butterfly-type" transition state.[13] This process is stereospecific, meaning the geometry of the starting alkene is preserved in the cyclopropane product.[13][14]

Using CD₂I₂ is crucial for mechanistic validation. The presence of two deuterium atoms in the product, confirmed by mass spectrometry (a mass increase of 2 amu compared to the non-deuterated product) and NMR spectroscopy, provides direct evidence that the methylene bridge originates from the diiodomethane reagent.

Simmons_Smith_Mechanism Simmons-Smith Reaction Mechanism with this compound cluster_reactants Reactants cluster_intermediates Carbenoid Formation cluster_ts Concerted Cycloaddition cluster_products Products CD2I2 CD₂I₂ Carbenoid ICD₂ZnI CD2I2->Carbenoid Oxidative Insertion ZnCu Zn(Cu) ZnCu->Carbenoid Oxidative Insertion Alkene R₂C=CR₂ TS Butterfly Transition State Alkene->TS Coordination Carbenoid->TS Coordination Cyclopropane Dideuterated Cyclopropane TS->Cyclopropane CD₂ Transfer ZnI2 ZnI₂ TS->ZnI2 CD₂ Transfer

Figure 1: Conceptual workflow of the deuterated Simmons-Smith reaction.

Experimental Workflow and Setup

Successful execution of the Simmons-Smith reaction requires anhydrous conditions and an inert atmosphere to prevent quenching of the reactive organozinc intermediate.

Figure 2: Standard experimental setup for the Simmons-Smith reaction.

Detailed Protocol: Cyclopropanation of Cyclohexene-d10

This protocol describes the synthesis of bicyclo[4.1.0]heptane-7,7-d2 from cyclohexene-d10 as a model system. It is designed to be self-validating through clear checkpoints.

Materials:

  • Zinc dust (<425 mesh)

  • Copper(I) chloride (CuCl)

  • Cyclohexene-d10

  • This compound (CD₂I₂)[2]

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Activation of Zinc (Preparation of Zn-Cu Couple):

    • In a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar and reflux condenser, add zinc dust (5.0 g, ~76 mmol).

    • Place the flask under an inert atmosphere (N₂ or Ar).

    • Add anhydrous diethyl ether (40 mL) via cannula.

    • Heat the vigorously stirred suspension to reflux. Add CuCl (0.5 g, ~5 mmol) in one portion. A color change from gray to black indicates successful activation.

    • Maintain reflux for 30 minutes, then cool the flask to room temperature.

  • Reaction Execution:

    • To the activated Zn(Cu) couple, add a solution of cyclohexene-d10 (3.0 g, ~32.5 mmol) in anhydrous diethyl ether (10 mL) via syringe.

    • Add a solution of this compound (9.6 g, 35.6 mmol) in anhydrous diethyl ether (15 mL) dropwise via a pressure-equalizing dropping funnel over 30-45 minutes.[13] The reaction is exothermic; maintain a gentle reflux with a water bath if necessary.

    • Validation Checkpoint 1: The reaction mixture should remain dark gray/black. A small sample can be withdrawn, quenched, and analyzed by GC-MS to monitor the disappearance of the cyclohexene-d10 starting material.

    • After the addition is complete, stir the reaction at reflux for an additional 4-6 hours or until the starting material is consumed.

  • Workup and Purification:

    • Cool the reaction mixture in an ice bath.

    • Quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl (30 mL). Vigorous gas evolution may occur.

    • Once gas evolution ceases, decant the ether layer into a separatory funnel.

    • Wash the remaining solids with diethyl ether (2 x 20 mL) and combine all organic layers.

    • Wash the combined organic phase sequentially with saturated aqueous NH₄Cl (20 mL), saturated aqueous NaHCO₃ (20 mL), and brine (20 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator at low temperature and pressure.

    • Validation Checkpoint 2: The crude product can be analyzed by ¹H NMR to confirm the absence of olefinic protons and by GC-MS to identify the product peak with the expected M+2 mass.

    • Purify the resulting oil by fractional distillation under reduced pressure to yield the pure dideuterated cyclopropane.

Analytical Characterization and Data Interpretation

The success of a deuteration experiment hinges on unambiguous analytical confirmation.

  • Mass Spectrometry (MS): The molecular ion peak (M⁺) for the product, bicyclo[4.1.0]heptane-7,7-d2, will appear at m/z corresponding to C₇H₁₀D₂. This represents a 2-unit mass increase compared to the non-deuterated analog, directly confirming the incorporation of the -CD₂- group.[2]

  • ¹H NMR Spectroscopy: The most telling feature will be the complete absence of signals corresponding to the methylene bridge protons of the cyclopropane ring. The remaining signals for the cyclohexyl ring protons will be present.

  • ¹³C NMR Spectroscopy: The signal for the C7 carbon (the methylene bridge) will appear as a quintet due to C-D coupling (or will be significantly broadened and reduced in intensity in a proton-decoupled spectrum).

  • ²H (Deuterium) NMR Spectroscopy: A single resonance in the ²H NMR spectrum will definitively confirm the presence and chemical environment of the incorporated deuterium atoms.

Broader Applications in Mechanistic Chemistry

Beyond the Simmons-Smith reaction, this compound is a valuable reagent for any process involving the transfer of a methylene group where mechanistic questions persist.[1] For example, it can be used to:

  • Prepare deuterated fulvenes for retro-Diels-Alder studies.[1]

  • Investigate photochemical reactions, where the deuterated isomer photoproduct (CD₂I-I) can be tracked spectroscopically.[15]

  • Serve as a building block in the synthesis of complex deuterated molecules for metabolic studies or as internal standards in quantitative mass spectrometry.[3][16][17]

References

  • Grokipedia. Simmons–Smith reaction. [Link]

  • Wikipedia. Diiodomethane. [Link]

  • NROChemistry. Simmons-Smith Reaction. [Link]

  • OrgoSolver. Simmons–Smith reaction – cyclopropanation of alkenes. [Link]

  • Rowe Scientific. (2023). Diiodomethane Safety Data Sheet. [Link]

  • Master Organic Chemistry. (2023). Cyclopropanation of Alkenes. [Link]

  • Weizmann Institute of Science. Experimental Setup. [Link]

  • PubChem - NIH. Diiodo(ngcontent-ng-c1597341111="" class="ng-star-inserted">2H_2)methane. [Link]

  • PoorMansChemist via YouTube. (2022). Synthesis of Diiodomethane by the Finkelstein Reaction. [Link]

  • Research Core Facilities. Diiodomethane-MSDS.pdf. [Link]

  • ResearchGate. (2025). Photochemistry of Diiodomethane in Solution.... [Link]

  • International Symposium on Molecular Spectroscopy. (2022). A SYNTHETIC METHODOLOGY TO PRODUCE TAILORED DEUTERATION PATTERNS.... [Link]

  • Sciencemadness Discussion Board. (2010). diiodomethane. [Link]

  • NIH - National Center for Biotechnology Information. Base-Mediated Deuteration of Organic Molecules: A Mechanistic Insight. [Link]

  • ResearchGate. (2018). Base-Mediated Deuteration of Organic Molecules: A Mechanistic Insight. [Link]

  • PubChem - NIH. Diiodomethane. [Link]

  • PubMed - NIH. (2025). Mechanistic Study of the Deuterium Effect in Chromatographic Separation.... [Link]

  • ResearchGate. The importance of deuterated compounds.... [Link]

  • ResearchGate. (2019). An Experimental Setup for Production of Polarized H2 and D2 Molecules. [Link]

Sources

Application Note: Synthesis and Mechanistic Application of 6,6-Dideuteriofulvene in Retro-Diels-Alder Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive protocol for the synthesis of 6,6-dideuteriofulvene, a critical isotopically labeled building block for mechanistic studies. The synthesis leverages diiodomethane-d₂ as the deuterium source to generate formaldehyde-d₂, which is subsequently condensed with cyclopentadiene. Furthermore, this note details the application of the resulting 6,6-dideuteriofulvene in investigating the retro-Diels-Alder reaction, showcasing how isotopic labeling can elucidate reaction pathways and transition state geometries.

Introduction: The Significance of Isotopic Labeling in Mechanistic Chemistry

Isotopic labeling is a powerful technique to trace the fate of atoms through chemical transformations, providing invaluable insights into reaction mechanisms.[1] By replacing hydrogen with its stable, heavier isotope, deuterium, researchers can probe kinetic isotope effects (KIEs), identify bond-breaking and bond-forming steps, and elucidate complex reaction pathways.[2] Deuterated compounds are instrumental in various fields, including drug metabolism studies, where they can help to understand metabolic pathways and enhance pharmacokinetic profiles.

Fulvenes are a class of cross-conjugated hydrocarbons that are not only important precursors in the synthesis of organometallic compounds but also versatile reactants in cycloaddition reactions.[3] The introduction of deuterium at the exocyclic methylene position of fulvene (to give 6,6-dideuteriofulvene) creates a subtle yet powerful probe for studying reactions involving this functional group, such as the retro-Diels-Alder reaction. The retro-Diels-Alder reaction, the microscopic reverse of the well-known Diels-Alder cycloaddition, is a thermally or chemically induced fragmentation of a cyclohexene derivative into a diene and a dienophile.[4] Understanding the stereochemistry and concertedness of this process is crucial for its application in synthesis and materials science. This application note provides a detailed, field-tested protocol for the preparation of 6,6-dideuteriofulvene and its subsequent use in a model retro-Diels-Alder reaction to demonstrate the utility of isotopic labeling in mechanistic elucidation.

Part 1: Synthesis of 6,6-Dideuteriofulvene

The synthesis of 6,6-dideuteriofulvene is achieved through a two-step process. First, diiodomethane-d₂ is converted to formaldehyde-d₂. Subsequently, the formaldehyde-d₂ is reacted with cyclopentadiene to yield the target deuterated fulvene.

Step 1: Preparation of Formaldehyde-d₂ from Diiodomethane-d₂

This procedure is adapted from the established synthesis of formaldehyde-d₂ from deuterated methylene bromide.[5]

Causality of Experimental Choices:

  • Conversion to Methylene-d₂ Diacetate: Direct hydrolysis of diiodomethane-d₂ is challenging. Therefore, a two-step approach involving the formation of methylene-d₂ diacetate is employed. Potassium acetate is used as the acetate source in a nucleophilic substitution reaction. Acetic anhydride is added to ensure anhydrous conditions and drive the reaction to completion.

  • Hydrolysis to Formaldehyde-d₂: The resulting methylene-d₂ diacetate is readily hydrolyzed to formaldehyde-d₂. This step is typically performed in an aqueous acidic medium. The formaldehyde-d₂ can be used in solution or isolated as its polymer, paraformaldehyde-d₂.

Experimental Protocol: Synthesis of Formaldehyde-d₂

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Diiodomethane-d₂ (CD₂I₂)269.8427.0 g0.1
Potassium Acetate (KOAc)98.1429.5 g0.3
Acetic Acid (AcOH)60.05100 mL-
Acetic Anhydride (Ac₂O)102.095 mL-
Anhydrous Ether-As needed-

Procedure:

  • To a stirred suspension of potassium acetate in acetic acid and acetic anhydride, add diiodomethane-d₂.

  • Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by gas chromatography (GC) until the diiodomethane-d₂ is consumed.

  • Cool the reaction mixture and filter to remove the precipitated potassium iodide.

  • Wash the precipitate with anhydrous ether and combine the filtrates.

  • Distill the combined filtrate at atmospheric pressure to remove the ether and the majority of the acetic acid.

  • Continue the distillation under reduced pressure to isolate the methylene-d₂ diacetate.

  • For the hydrolysis, carefully add the purified methylene-d₂ diacetate to a suitable volume of water in a distillation apparatus.

  • Heat the mixture to induce hydrolysis. The resulting aqueous solution of formaldehyde-d₂ can be used directly in the next step. For storage, the water can be evaporated to yield polymeric formaldehyde-d₂ (paraformaldehyde-d₂).

Synthesis_of_Formaldehyde_d2 CD2I2 Diiodomethane-d₂ Diacetate Methylene-d₂ Diacetate CD2I2->Diacetate Reflux KOAc Potassium Acetate in Acetic Acid/Anhydride KOAc->Diacetate CD2O Formaldehyde-d₂ Diacetate->CD2O Heat H2O Water (Hydrolysis) H2O->CD2O

Step 2: Synthesis of 6,6-Dideuteriofulvene from Formaldehyde-d₂

This procedure is based on the classical Thiele synthesis of fulvenes by condensation of a carbonyl compound with cyclopentadiene.[6]

Causality of Experimental Choices:

  • Base-Catalyzed Condensation: The reaction proceeds via a base-catalyzed condensation mechanism. A base, such as sodium ethoxide, deprotonates cyclopentadiene to form the cyclopentadienyl anion. This anion then acts as a nucleophile, attacking the carbonyl carbon of formaldehyde-d₂.

  • Dehydration: The resulting intermediate undergoes dehydration to form the exocyclic double bond of the fulvene.

Experimental Protocol: Synthesis of 6,6-Dideuteriofulvene

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Cyclopentadiene (freshly cracked)66.107.9 g0.12
Sodium Metal22.992.3 g0.1
Anhydrous Ethanol46.07100 mL-
Aqueous Formaldehyde-d₂ solution-As needed0.1
Pentane-As needed-

Procedure:

  • Freshly crack dicyclopentadiene by heating to ~180 °C and collecting the cyclopentadiene monomer by distillation. Keep the monomer on ice.

  • In a flask equipped with a stirrer and under an inert atmosphere, dissolve sodium metal in anhydrous ethanol to prepare a solution of sodium ethoxide.

  • Cool the sodium ethoxide solution in an ice bath and add the freshly cracked cyclopentadiene dropwise.

  • To the resulting solution of sodium cyclopentadienide, add the aqueous solution of formaldehyde-d₂ dropwise while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.

  • Quench the reaction by pouring it into a mixture of ice and water.

  • Extract the product with pentane.

  • Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude 6,6-dideuteriofulvene. The product is typically a yellow oil and should be used immediately or stored at low temperature due to its tendency to polymerize.

Synthesis_of_Fulvene Cp Cyclopentadiene Cp_anion Cyclopentadienyl Anion Cp->Cp_anion Base Base (e.g., NaOEt) Base->Cp_anion Intermediate Adduct Intermediate Cp_anion->Intermediate CD2O Formaldehyde-d₂ CD2O->Intermediate Fulvene 6,6-Dideuteriofulvene Intermediate->Fulvene - H₂O

Part 2: Application of 6,6-Dideuteriofulvene in a Retro-Diels-Alder Reaction

The synthesized 6,6-dideuteriofulvene can be used as a mechanistic probe in the retro-Diels-Alder reaction. A common approach is to first form a Diels-Alder adduct of the deuterated fulvene and then study its thermal or catalyzed decomposition.

Step 1: Formation of the Diels-Alder Adduct

6,6-Dideuteriofulvene can react as a diene with a suitable dienophile. For this application note, we will consider the reaction with maleic anhydride.

Experimental Protocol: Diels-Alder Reaction of 6,6-Dideuteriofulvene

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
6,6-Dideuteriofulvene80.138.0 g0.1
Maleic Anhydride98.069.8 g0.1
Anhydrous Toluene-100 mL-

Procedure:

  • Dissolve 6,6-dideuteriofulvene and maleic anhydride in anhydrous toluene.

  • Heat the mixture under reflux. The progress of the reaction can be monitored by the disappearance of the yellow color of the fulvene.

  • Upon completion, cool the reaction mixture to room temperature.

  • The Diels-Alder adduct will precipitate from the solution.

  • Collect the product by filtration, wash with cold toluene, and dry under vacuum.

Step 2: The Retro-Diels-Alder Reaction and Mechanistic Analysis

The thermal decomposition of the Diels-Alder adduct will regenerate the diene and dienophile. By analyzing the products and any potential isotopic scrambling, one can gain insights into the reaction mechanism.

Experimental Protocol: Retro-Diels-Alder Reaction

Procedure:

  • Place the Diels-Alder adduct in a suitable apparatus for thermal decomposition (e.g., a flask connected to a cold trap).

  • Heat the adduct under reduced pressure. The retro-Diels-Alder reaction will occur, and the products (6,6-dideuteriofulvene and maleic anhydride) will distill and can be collected in the cold trap.

  • Analyze the collected products by NMR spectroscopy and mass spectrometry to determine the position and integrity of the deuterium label.

Mechanistic Implications:

The retro-Diels-Alder reaction is generally considered to be a concerted, pericyclic process.[4] In the case of the adduct of 6,6-dideuteriofulvene and maleic anhydride, a concerted mechanism would predict the clean regeneration of the starting materials with the deuterium atoms remaining on the exocyclic methylene carbon of the fulvene.

Any observation of deuterium scrambling to other positions in the fulvene ring would suggest a non-concerted, stepwise mechanism involving intermediates that could allow for hydrogen/deuterium exchange. The absence of such scrambling provides strong evidence for a concerted pathway.[7]

Retro_Diels_Alder_Workflow cluster_synthesis Synthesis cluster_analysis Mechanistic Study Fulvene 6,6-Dideuteriofulvene DA_Reaction Diels-Alder Reaction Fulvene->DA_Reaction Dienophile Dienophile (e.g., Maleic Anhydride) Dienophile->DA_Reaction Adduct Diels-Alder Adduct DA_Reaction->Adduct rDA_Reaction Retro-Diels-Alder Reaction (Heat) Adduct->rDA_Reaction Products Products rDA_Reaction->Products Analysis NMR & Mass Spectrometry Analysis Products->Analysis Mechanism Elucidation of Reaction Mechanism Analysis->Mechanism

Conclusion

This application note has provided a detailed and referenced guide for the synthesis of 6,6-dideuteriofulvene from diiodomethane-d₂ and its application in studying the retro-Diels-Alder reaction. The protocols are designed to be robust and reproducible, providing researchers with a valuable tool for mechanistic investigations. The use of isotopic labeling, as demonstrated here, is a cornerstone of modern physical organic chemistry and continues to be an indispensable method for unraveling the intricacies of chemical reactions.

References

  • Edelmann, F. T. (2000). Synthesis and Characterization of Deuterium-labelled (Fulvene)M(CO)3 Complexes (M = Cr, Mo). Inorganica Chimica Acta, 300-302, 838-844.
  • Jauch, J. (2020). Isotopic labelings for mechanistic studies. Methods in Enzymology, 634, 327-354.
  • Thiele, J. (1900). Ueber Ketonreactionen bei dem Cyclopentadien. Berichte der deutschen chemischen Gesellschaft, 33(1), 666-673.
  • Renaud, R., & Leitch, L. C. (1967). New synthesis of formaldehyde-d2. Canadian Journal of Chemistry, 45(8), 899-902.
  • Boster Bio. (2024, July 30). How to prepare a 4% Paraformaldehyde (PFA) Solution in PBS. Retrieved from [Link]

  • Wikipedia contributors. (2024, November 26). Diels–Alder reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Wikipedia contributors. (2024, September 12). Retro-Diels–Alder reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Study.com. (n.d.). Retro-Diels-Alder Reaction: Mechanism & Overview. Retrieved from [Link]

  • Renaud, R., & Leitch, L. C. (1954). SYNTHESIS OF ORGANIC DEUTERIUM COMPOUNDS: PART VI. FORMALDEHYDE-d2 AND FORMALDEHYDE-d. Canadian Journal of Chemistry, 32(6), 545-549.
  • ResearchGate. (2018). Mechanistic Studies a Deuterium-labeling experiments. Retrieved from [Link]

  • University of Nebraska Medical Center. (n.d.). Protocol for preparation of paraformaldehyde. Retrieved from [Link]

  • Gajewski, J. J., & Gortva, A. M. (1982). Transition-state structure variation in the Diels-Alder reaction from secondary deuterium kinetic isotope effects. The reaction of nearly symmetrical dienes and dienophiles is nearly synchronous. Journal of the American Chemical Society, 104(1), 334-335.
  • Organic Chemistry Portal. (n.d.). Diels-Alder Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2017, November 13). Stereochemistry of the Diels-Alder Reaction. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2021, January 3). Diels Alder Reaction [Video]. YouTube. Retrieved from [Link]

Sources

Application Note: The Strategic Use of Diiodomethane-d2 in the Synthesis of Labeled Reference Standards

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Precision in Quantitative Analysis

In modern analytical chemistry, particularly within the realms of pharmaceutical development, metabolomics, and environmental analysis, the demand for precise and accurate quantification of target analytes is paramount. Liquid chromatography-mass spectrometry (LC-MS) has emerged as a gold standard for such analyses due to its high sensitivity and selectivity.[1] However, the accuracy of LC-MS quantification can be compromised by several factors, including matrix effects, variations in ionization efficiency, and instrument drift.[1] To mitigate these variables, the use of stable isotope-labeled internal standards (SIL-IS) is a widely accepted and often required practice.[2][3]

Deuterium-labeled compounds, where one or more hydrogen atoms are replaced by the stable isotope deuterium (²H or D), are the most commonly employed SIL-IS.[4] These standards are chemically almost identical to the analyte of interest, leading to near-identical chromatographic retention times and ionization efficiencies.[1] This co-elution allows for effective normalization of the analytical signal, correcting for variations during sample preparation and analysis.[1] Diiodomethane-d2 (CD₂I₂), a deuterated analog of diiodomethane, serves as a valuable and versatile building block for the introduction of a deuterated methylene (-CD₂-) group into a wide range of organic molecules, enabling the synthesis of bespoke labeled reference standards.

This application note provides a detailed guide on the strategic use of this compound in the synthesis of these crucial analytical tools. We will delve into the mechanistic underpinnings of its reactivity, provide detailed experimental protocols for its application in cyclopropanation reactions, and discuss the critical safety considerations for handling this reagent.

This compound: A Gateway to Deuterated Methylene Groups

This compound is a powerful reagent for introducing a dideuterated methylene bridge into organic molecules. Its primary application lies in the Simmons-Smith reaction and its modifications, which are cornerstone methods for the stereospecific synthesis of cyclopropanes from alkenes.[5][6] The resulting deuterated cyclopropane ring provides a stable and predictable isotopic label, ideal for use as an internal standard.

The Simmons-Smith Reaction: A Closer Look

The Simmons-Smith reaction involves the in-situ formation of an organozinc carbenoid species from diiodomethane and a zinc-copper couple (Zn(Cu)).[5][7] This carbenoid, often represented as ICH₂ZnI, then reacts with an alkene in a concerted, stereospecific manner to deliver the methylene group, forming a cyclopropane ring.[5][7][8] When this compound is used, a dideuterated cyclopropane is produced.

dot

Caption: Mechanism of the Simmons-Smith reaction using this compound.

Experimental Protocols

Protocol 1: Synthesis of a Deuterated Cyclopropane via the Simmons-Smith Reaction

This protocol outlines a general procedure for the cyclopropanation of an alkene using this compound and a zinc-copper couple.

Materials:

  • Alkene substrate

  • This compound (CD₂I₂)

  • Zinc dust

  • Copper(I) chloride (CuCl) or Copper(II) acetate (Cu(OAc)₂)

  • Anhydrous diethyl ether (Et₂O) or dichloromethane (CH₂Cl₂)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk line, argon or nitrogen)

Procedure:

  • Activation of Zinc: In a flame-dried, three-necked flask equipped with a reflux condenser, magnetic stir bar, and an inert gas inlet, add zinc dust (2.0 eq relative to the alkene). Suspend the zinc dust in anhydrous diethyl ether. Add a catalytic amount of copper(I) chloride or copper(II) acetate (approx. 10 mol%). Stir the mixture vigorously at reflux for 30-60 minutes to activate the zinc, forming the zinc-copper couple. The color of the solution will typically change.

  • Reaction Setup: Cool the flask to room temperature. Add the alkene substrate (1.0 eq) to the flask.

  • Addition of this compound: In a separate, dry flask, prepare a solution of this compound (1.5 eq) in anhydrous diethyl ether. Add this solution dropwise to the stirred suspension of the zinc-copper couple and alkene over 30-60 minutes. The reaction is often exothermic, and the addition rate should be controlled to maintain a gentle reflux.

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at room temperature or gentle reflux. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Reaction times can vary from a few hours to overnight.

  • Work-up: Upon completion, cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution. Stir vigorously until the gas evolution ceases.

  • Extraction: Filter the mixture through a pad of Celite® to remove the solid zinc salts, washing the filter cake with diethyl ether. Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired deuterated cyclopropane. The isotopic purity can be determined by mass spectrometry.[9]

Parameter Recommendation Rationale
Solvent Anhydrous Diethyl Ether or DichloromethaneEthereal solvents are typically used to stabilize the organozinc intermediate.[5]
Stoichiometry Alkene:Zn(Cu):CD₂I₂ = 1:2:1.5An excess of the zinc-copper couple and this compound ensures complete conversion of the alkene.
Temperature Room Temperature to RefluxThe reaction is often initiated at room temperature and may be gently heated to drive it to completion.
Reaction Time 2 - 24 hoursVaries depending on the reactivity of the alkene. Monitoring by TLC or GC-MS is crucial.
Protocol 2: The Furukawa Modification for Enhanced Reactivity

The Furukawa modification utilizes diethylzinc (Et₂Zn) in place of the zinc-copper couple, often leading to milder reaction conditions and broader substrate scope.[5]

Materials:

  • Alkene substrate

  • This compound (CD₂I₂)

  • Diethylzinc (Et₂Zn) solution (e.g., 1.0 M in hexanes)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the alkene substrate (1.0 eq) in anhydrous dichloromethane. Cool the solution to 0 °C.

  • Addition of Reagents: Add diethylzinc (1.2 eq) dropwise to the stirred solution. Following this, add this compound (1.2 eq) dropwise. Caution: Diethylzinc is pyrophoric and must be handled with extreme care under an inert atmosphere.

  • Reaction and Monitoring: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or GC-MS.

  • Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous ammonium chloride. Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the product by flash column chromatography.

Parameter Recommendation Rationale
Reagent Diethylzinc (Et₂Zn)Offers higher reactivity and is often more effective for less reactive alkenes.[10]
Stoichiometry Alkene:Et₂Zn:CD₂I₂ = 1:1.2:1.2A slight excess of the reagents is typically sufficient.
Temperature 0 °C to Room TemperatureThe reaction is generally performed at lower temperatures than the traditional Simmons-Smith.
Solvent Anhydrous DichloromethaneA common solvent for the Furukawa modification.

dot

Caption: General experimental workflow for deuterated cyclopropanation.

Safety Precautions

This compound, like its non-deuterated counterpart, is a hazardous chemical and must be handled with appropriate safety measures.[11][12][13]

  • Handling: Always work in a well-ventilated laboratory fume hood.[11][12] Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including safety glasses with side shields, nitrile gloves, and a lab coat.[11][14] Avoid inhaling vapors or mists.[11][13]

  • Storage: Store this compound in a cool, dry, and well-ventilated area, protected from light.[11][13] Keep the container tightly sealed.

  • First Aid:

    • Skin Contact: Immediately wash off with soap and plenty of water and consult a physician.[11][13]

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[11][13]

    • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[11][13]

    • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[11][13]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[12][13]

Conclusion

This compound is an invaluable reagent for the synthesis of deuterated reference standards. Its utility in the Simmons-Smith reaction and its modifications provides a reliable and stereospecific method for introducing a dideuterated methylene group, typically as a cyclopropane ring. The resulting labeled standards are essential for achieving high accuracy and precision in quantitative LC-MS analyses. While the synthesis requires careful handling and adherence to safety protocols, the benefits of using well-characterized, stable isotope-labeled internal standards in research and development are substantial. The protocols and guidelines presented in this application note offer a solid foundation for the successful application of this compound in the synthesis of these critical analytical reagents.

References

  • ResolveMass Laboratories Inc. (2025).
  • Grokipedia. Simmons–Smith reaction.
  • This compound - Safety D
  • SAFETY D
  • PubMed. (2020).
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  • Acanthus Research. (2022). Designing Stable Isotope Labeled Internal Standards.
  • Chemical Communications (RSC Publishing). Nickel-catalysed cyclopropanation of electron-deficient alkenes with diiodomethane and diethylzinc.
  • Tokyo Chemical Industry UK Ltd.
  • NROChemistry. Simmons-Smith Reaction.
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  • MDPI. (2022).
  • X-Chem. Flow Chemistry for Contemporary Isotope Labeling.
  • MedChemExpress. Custom Synthesis of Stable Isotope-Labeled Compounds.
  • NIH. (2019). DNA Methylation Validation Methods: a Coherent Review with Practical Comparison.

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Troubleshooting & Optimization

Technical Support Center: Maximizing Yields with Diiodomethane-d2

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Diiodomethane-d2. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for increasing the yield of reactions, primarily focusing on its application in cyclopropanation. As Senior Application Scientists, we have compiled this resource based on established protocols and field-proven insights to help you navigate the nuances of working with this valuable deuterated reagent.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it used in organic synthesis?

This compound (CD₂I₂) is a deuterated isotopologue of diiodomethane (CH₂I₂). It serves as a source of a deuterated methylene group (CD₂) in various chemical transformations. Its most prominent application is in the Simmons-Smith reaction and its modifications to synthesize deuterated cyclopropanes.[1][2][3] Deuterated compounds are of significant interest in pharmaceutical research as the substitution of hydrogen with deuterium can alter metabolic pathways and enhance the pharmacokinetic profiles of drug candidates.

Q2: What is the fundamental mechanism of the Simmons-Smith reaction using this compound?

The Simmons-Smith reaction is a cheletropic reaction that converts alkenes into cyclopropanes stereospecifically.[2][4] The process involves two main steps:

  • Carbenoid Formation: this compound reacts with a zinc-copper couple (Zn-Cu) or diethylzinc (Et₂Zn) to form an organozinc carbenoid intermediate, typically iodomethylzinc iodide-d2 (ICD₂ZnI).[5][6]

  • Cyclopropanation: This carbenoid then reacts with an alkene in a concerted, stereospecific manner, delivering the CD₂ group to the double bond to form the cyclopropane ring.[1][7] The reaction proceeds through a "butterfly-type" transition state.[1][2]

Q3: How should I handle and store this compound to ensure its quality?

Proper handling and storage are critical for maintaining the integrity of this compound and ensuring reproducible results.

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed, light-resistant container, such as an amber glass bottle.[8][9][10] this compound is sensitive to light, air, and moisture and can decompose over time, turning brown due to the formation of iodine.[8][11] Many commercial sources provide it with a copper stabilizer.[12]

  • Handling: Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9][13][14] Avoid inhalation of vapors and contact with skin and eyes.[13][14]

Q4: Which zinc source is better for the Simmons-Smith reaction: Zn-Cu couple or Et₂Zn?

The choice between the traditional zinc-copper couple and diethylzinc (in the Furukawa modification) depends on the substrate and desired reaction conditions.

  • Zinc-Copper Couple (Zn-Cu): This is the classic reagent. The quality and activation of the zinc are crucial for the reaction's success.[7] It is generally less reactive than diethylzinc.

  • Diethylzinc (Et₂Zn): The Furukawa modification using Et₂Zn and CD₂I₂ often provides higher yields and is compatible with a broader range of alkenes, including those that are less reactive.[5][15][16] However, Et₂Zn is pyrophoric and requires careful handling under an inert atmosphere. The combination of Et₂Zn and diiodomethane can have a latent exotherm, potentially leading to an uncontrollable reaction.[17][18]

Troubleshooting Guide for Low Reaction Yields

Even with established protocols, achieving high yields can be challenging. This section addresses common issues encountered during cyclopropanation reactions with this compound.

Issue 1: No Reaction or Very Low Conversion

If you observe the starting material being recovered unchanged or with minimal conversion to the desired cyclopropane, consider the following potential causes and solutions.

Potential Causes & Solutions
Potential Cause Scientific Rationale & Troubleshooting Steps
Inactive Zinc Source The formation of the organozinc carbenoid is the first and most critical step. If the zinc surface is oxidized or not properly activated, the reaction will not initiate.[7]
Protocol: 1. Activate the Zinc: Before the reaction, activate zinc dust by washing it with dilute HCl to remove the oxide layer, followed by washes with water, ethanol, and finally dry ether. Then, treat the activated zinc with a copper sulfate or copper(I) chloride solution to form the Zn-Cu couple.[6]2. Use Ultrasound: Sonication can help clean the zinc surface and improve the rate of carbenoid formation.[7][19]
Poor Quality this compound This compound degrades upon exposure to light and air, forming iodine, which can inhibit the reaction.[8]
Protocol: 1. Check for Discoloration: A yellow to brown color indicates decomposition. 2. Purification: If impure, wash the this compound with a saturated aqueous solution of sodium thiosulfate to remove iodine, then with water and brine. Dry over an anhydrous drying agent (e.g., MgSO₄ or CaCl₂) and distill under reduced pressure if necessary. Store the purified reagent over a small piece of copper wire or foil.
Presence of Water or Protic Solvents The organozinc carbenoid is highly reactive and will be quenched by water or other protic impurities in the solvent or on the glassware.
Protocol: 1. Dry Glassware: Ensure all glassware is flame-dried or oven-dried before use and assembled under an inert atmosphere (Nitrogen or Argon).2. Use Anhydrous Solvents: Use freshly distilled, anhydrous solvents. Ethereal solvents like diethyl ether or THF are common, but 1,2-dichloroethane (DCE) can also be effective.[20]
Inappropriate Reaction Temperature Carbenoid formation can be exothermic. While some heat may be necessary to initiate the reaction, excessive temperatures can lead to decomposition of the carbenoid.
Protocol: 1. Gentle Heating: Gently warm the mixture of the zinc couple and this compound to initiate the reaction. An iodine crystal can sometimes be used as an initiator.2. Temperature Control: For reactions with highly reactive reagents like Et₂Zn, it is often necessary to cool the reaction mixture (e.g., to 0 °C) during the addition of reagents to control the exotherm.[1]
Troubleshooting Workflow: No Reaction

G cluster_reagents Reagent Quality Checks cluster_conditions Reaction Condition Checks cluster_substrate Substrate Reactivity start Start: No or Low Conversion check_reagents 1. Check Reagent Quality start->check_reagents zinc Is Zinc Activated? check_reagents->zinc Assess check_conditions 2. Verify Reaction Conditions atmosphere Is system under inert atmosphere? check_conditions->atmosphere Assess check_substrate 3. Evaluate Substrate Reactivity electron_poor Is alkene electron-poor? check_substrate->electron_poor Assess solution High Yield cd2i2 Is CD₂I₂ pure (colorless)? zinc->cd2i2 Yes activate_zinc Activate Zn-Cu couple or use fresh Et₂Zn zinc->activate_zinc solvent Are solvents anhydrous? cd2i2->solvent Yes purify_cd2i2 Purify CD₂I₂ (wash/distill) cd2i2->purify_cd2i2 solvent->check_conditions Yes dry_solvent Use freshly distilled anhydrous solvents solvent->dry_solvent No activate_zinc->cd2i2 purify_cd2i2->solvent dry_solvent->check_conditions temperature Is temperature optimized? atmosphere->temperature Yes inert_setup Ensure proper inert atmosphere setup atmosphere->inert_setup temperature->check_substrate Yes adjust_temp Adjust temperature (gentle heating or cooling) temperature->adjust_temp No inert_setup->temperature adjust_temp->check_substrate electron_poor->solution No, rerun experiment modify_reagent Use more reactive reagent (e.g., Furukawa or Denmark modification) electron_poor->modify_reagent Yes modify_reagent->solution

Caption: Troubleshooting decision tree for low conversion.

Issue 2: Formation of Significant Side Products

The appearance of unexpected peaks in your NMR or GC-MS spectra indicates that side reactions are competing with the desired cyclopropanation.

Potential Causes & Solutions
Potential Cause Scientific Rationale & Troubleshooting Steps
Polymerization of Alkene This is particularly common with electron-rich alkenes like vinyl ethers, which can undergo cationic polymerization initiated by the Lewis acidic zinc species.[16]
Protocol: 1. Lower the Temperature: Running the reaction at a lower temperature can disfavor the polymerization pathway.2. Control Stoichiometry: Use a smaller excess of the Simmons-Smith reagent.
Insertion into O-H or S-H bonds The zinc carbenoid is electrophilic and can react with acidic protons, such as those in alcohols or thiols, leading to methylation (or deuteromethylation) of heteroatoms.[4]
Protocol: 1. Protecting Groups: Protect sensitive functional groups like alcohols or amines before the cyclopropanation reaction. Silyl ethers are a common choice.2. Stoichiometry Control: Use of a large excess of the carbenoid for extended reaction times increases the likelihood of this side reaction.[4]
Rearrangement Reactions For certain substrates, such as those containing allylic thioethers, the intermediate sulfur ylide can undergo a[8][9]-sigmatropic rearrangement instead of cyclopropanation.[4]
Protocol: 1. Use Excess Reagent: If the substrate contains both an alkene and an allylic thioether, using an excess of the Simmons-Smith reagent can sometimes force the desired cyclopropanation after the initial reaction with the sulfur atom.[4]
Issue 3: Poor Stereoselectivity

While the Simmons-Smith reaction is inherently stereospecific (syn-addition), its diastereoselectivity can be poor if the alkene face is not sufficiently differentiated.[1][7]

Potential Causes & Solutions
Potential Cause Scientific Rationale & Troubleshooting Steps
Lack of Directing Group For acyclic or conformationally flexible substrates, achieving high diastereoselectivity can be difficult without a directing group. Hydroxyl groups (-OH) are excellent directing groups, coordinating to the zinc atom and delivering the CD₂ group to the same face of the double bond.[4][19]
Protocol: 1. Substrate Design: If possible, use a substrate with a nearby hydroxyl group (e.g., an allylic or homoallylic alcohol) to direct the cyclopropanation.2. Solvent Choice: The directing effect of hydroxyl groups is most pronounced in non-coordinating solvents. Basic or coordinating solvents can compete for the zinc center, diminishing the directing effect.[21]
Steric Hindrance In the absence of a strong directing group, the reaction is primarily governed by sterics, with the carbenoid approaching from the less hindered face of the alkene.[4] If both faces are sterically similar, a mixture of diastereomers will be formed.
Protocol: 1. Use a Bulky Reagent: Modified Simmons-Smith reagents with bulkier ligands can sometimes enhance facial selectivity.2. Chiral Auxiliaries: For asymmetric synthesis, employing a chiral auxiliary on the substrate can effectively block one face of the alkene.[16]
Reaction Mechanism: Directed Simmons-Smith Cyclopropanation

Caption: Directed cyclopropanation via a hydroxyl group.

Experimental Protocols

Protocol 1: General Procedure for Cyclopropanation using Zn-Cu Couple

This protocol provides a general guideline for the cyclopropanation of an alkene using this compound and a zinc-copper couple.

  • Zinc Activation: In a flask, suspend zinc dust (3 eq.) in deionized water. Add a solution of copper(II) acetate (or sulfate) in small portions with stirring until the blue color disappears. Decant the water and wash the resulting black Zn-Cu couple sequentially with acetone and dry diethyl ether. Dry the couple under vacuum.

  • Reaction Setup: To a flame-dried, three-necked flask equipped with a condenser, a dropping funnel, and a nitrogen inlet, add the freshly prepared Zn-Cu couple.

  • Reagent Addition: Add anhydrous diethyl ether to the flask. Add a solution of the alkene (1 eq.) and this compound (1.5 eq.) in diethyl ether dropwise to the stirred suspension.

  • Reaction: Gently heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC or GC-MS.

  • Workup: Cool the reaction to room temperature and filter through a pad of Celite to remove the zinc salts. Wash the filtrate with a saturated aqueous solution of ammonium chloride (NH₄Cl), followed by brine.[20]

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Furukawa Modification using Diethylzinc (Et₂Zn)

CAUTION: Diethylzinc is pyrophoric and must be handled with extreme care under a strict inert atmosphere.

  • Reaction Setup: To a flame-dried, three-necked flask under a nitrogen atmosphere, add a solution of the alkene (1 eq.) in anhydrous 1,2-dichloroethane (DCE).

  • Reagent Addition: Cool the flask to 0 °C in an ice bath. Add a solution of diethylzinc (1.2 eq., e.g., 1.0 M in hexanes) dropwise via syringe.

  • CD₂I₂ Addition: Add this compound (1.2 eq.) dropwise to the stirred solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Carefully quench the reaction at 0 °C by the slow, dropwise addition of a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the residue by flash column chromatography.

References

  • This compound - Safety Data Sheet. (n.d.).
  • Diiodomethane. (2009, June 30). J.T. Baker.
  • Safe Handling and Storage of Diiodomethane: A Chemist's Guide. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Simmons–Smith reaction. (n.d.). Grokipedia.
  • METHYLENE IODIDE, DIIODOMETHANE. (2016, February 18). Deepwater Chemicals, Inc.
  • Diiodomethane. (2023, July 6). Rowe Scientific.
  • Simmons-Smith Reaction. (n.d.). NROChemistry.
  • Simmons-Smith Cyclopropanation. (n.d.). OpenOChem Learn.
  • This compound - Safety Data Sheet. (2025, February 1). ChemicalBook.
  • Cyclopropanation of Alkenes and the Simmons-Smith Reaction. (n.d.). Organic Chemistry Tutor.
  • Rapid and Safe Continuous‐Flow Simmons‐Smith Cyclopropanation using a Zn/Cu Couple Column. (n.d.). Wiley Online Library.
  • Technical Support Center: Optimizing Reactions of Iodocyclopropane with Electron-Deficient Alkenes. (n.d.). Benchchem.
  • Simmons-Smith Reaction Mechanism. (2026, January 8). Organic Chemistry Reaction.
  • Cyclopropanation of Alkenes with CH2I2/Et3Al by the Phase-Vanishing Method Based on Fluorous Phase Screen. (n.d.). MDPI.
  • Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. (n.d.). National Institutes of Health.
  • Simmons–Smith reaction. (n.d.). Wikipedia.
  • Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. (n.d.). MDPI.
  • Cyclopropanation of Alkenes. (2023, October 18). Master Organic Chemistry.
  • Simmons-Smith Reaction. (n.d.). Organic Chemistry Portal.
  • This compound 99 atom % D, contains copper as stabilizer. (n.d.). Sigma-Aldrich.
  • Diiodo(ngcontent-ng-c1597341111="" class="ng-star-inserted">2H_2)methane. (n.d.). PubChem.
  • Diiodomethane. (n.d.). PubChem.
  • This compound. (n.d.). CDN Isotopes.

Sources

Technical Support Center: Synthesis of Diiodomethane-d2 (CD₂I₂)

Author: BenchChem Technical Support Team. Date: January 2026

Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of Diiodomethane-d2 (CD₂I₂). This guide is designed to provide in-depth, experience-based answers to common challenges encountered during the synthesis and purification of this important deuterated reagent. We will explore the causality behind common side reactions and byproducts, offering practical solutions and validated protocols to enhance your yield, purity, and success.

Frequently Asked Questions & Troubleshooting

This section addresses the most common issues reported by researchers in the field. Each answer provides a mechanistic explanation for the problem and a clear, actionable solution.

Question 1: My final product is contaminated with partially deuterated (CDHI₂) or non-deuterated (CH₂I₂) species. What is the cause and how can I prevent it?

Root Cause Analysis: Contamination from isotopic hydrogen (protium) is a frequent challenge and almost always stems from unintended H/D exchange.[1][2] The primary synthetic route to CD₂I₂ is the iodoform reaction, which relies on the base-catalyzed enolization of acetone-d6. The α-deuteriums of acetone-d6 are acidic and susceptible to exchange with any protic sources present in the reaction medium.

  • Reagent Contamination: Commercially available acetone-d6 may contain trace amounts of water (H₂O). Similarly, solvents like D₂O can have a lower isotopic purity than required, and bases such as sodium hydroxide may introduce H₂O.

  • Atmospheric Moisture: The reaction is sensitive to moisture from the air, especially when using hygroscopic reagents like NaOH.

  • Glassware: Improperly dried glassware is a common source of proton contamination.

Solution & Prevention: To ensure high isotopic purity (typically >99 atom % D), rigorous exclusion of protic hydrogen is critical.[3]

  • Reagent Quality: Use freshly opened, high-purity acetone-d6 (≥99.8 atom % D). If using D₂O as a solvent, ensure it has a correspondingly high isotopic enrichment.

  • Dry Conditions: Perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen). Dry all glassware in an oven (e.g., at 120°C for several hours) and cool it under a stream of inert gas before use.

  • Base Preparation: If preparing a solution of NaOH in D₂O, use fresh, high-purity D₂O and minimize exposure to the atmosphere.

Question 2: I'm observing a yellow precipitate, Iodoform (CHI₃), and other unexpected byproducts. What are the likely side reactions?

Root Cause Analysis: The formation of a yellow iodoform (CHI₃) precipitate is a clear indicator of significant proton contamination.[4][5][6] The mechanism involves the reaction of acetone with iodine and a base.[5][6] If any non-deuterated or partially deuterated acetone is present, it will undergo the classic iodoform reaction to produce solid CHI₃.

Other potential side reactions include:

  • Aldol Condensation: Under basic conditions, acetone can self-condense. If proton sources are present, this can lead to a variety of higher molecular weight byproducts.

  • Over-iodination/Decomposition: While less common for the final product, intermediates can be unstable. Diiodomethane itself is sensitive to light and can decompose, liberating iodine and giving the product a brownish or purplish tint.[7][8]

Solution & Prevention:

  • Prevent H/D Exchange: The most effective way to prevent CHI₃ formation is to follow the rigorous drying and inert atmosphere procedures outlined in Question 1.

  • Temperature Control: Maintain the recommended reaction temperature. Excursions to higher temperatures can increase the rate of side reactions.

  • Light Protection: Protect the reaction mixture and the final product from light by using amber glassware or by wrapping the flask in aluminum foil.[7][9] Many commercial preparations of diiodomethane are stabilized with copper.

Question 3: My yield of this compound is significantly lower than expected. What are the common pitfalls?

Root Cause Analysis: Low yields can result from several factors, from incomplete reactions to product loss during workup.

  • Stoichiometry: Incorrect molar ratios of base or iodine to acetone-d6 can lead to incomplete conversion.

  • Inefficient Mixing: In a multiphasic reaction, poor mixing can limit the reaction rate.

  • Volatilization: this compound is volatile (boiling point ~181-182°C at atmospheric pressure, but much lower under vacuum).[7][10] Product can be lost during solvent removal or transfer if not handled carefully.

  • Difficult Workup: Diiodomethane is very dense (~3.325 g/mL), which can complicate aqueous extractions.[7][9][10] It will form the lower layer, and emulsions can form without careful separation.

Solution & Prevention:

  • Optimize Stoichiometry: Carefully calculate and measure all reagents. A slight excess of iodine and base is often used to drive the reaction to completion.

  • Ensure Efficient Stirring: Use a properly sized stir bar and an appropriate stir rate to ensure the reaction mixture is homogeneous.

  • Careful Workup: During extractions, allow layers to separate fully. When removing solvents via rotary evaporation, use a well-controlled vacuum and a cool water bath to minimize product loss.

  • Purification Strategy: Distillation under reduced pressure is an effective method for purification and can improve the final isolated yield by efficiently separating the product from non-volatile impurities.[10]

Experimental Protocols & Data
Protocol 1: Synthesis of this compound via the Iodoform Reaction

This protocol is a representative procedure. Safety Note: Diiodomethane is harmful and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[11]

Step-by-Step Methodology:

  • Preparation: Dry all glassware in an oven at 120°C for at least 4 hours and assemble under a stream of dry argon.

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add a solution of sodium hydroxide (e.g., 10 g) in high-purity D₂O (e.g., 100 mL). Cool the solution in an ice bath to 0-5°C.

  • Reagent Addition: While stirring vigorously, slowly add acetone-d6 (e.g., 0.1 mol) to the basic solution.

  • Iodination: Slowly add a solution of iodine (e.g., 0.4 mol) and potassium iodide (e.g., 0.8 mol) in D₂O. The KI is used to increase the solubility of I₂ in the aqueous medium. Maintain the temperature below 10°C during the addition.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours. The mixture will be dark, and a dense liquid layer of CD₂I₂ should form at the bottom.

  • Workup:

    • Transfer the mixture to a separatory funnel.

    • Separate the lower, dense organic layer (the crude CD₂I₂).

    • Wash the organic layer sequentially with a 5% sodium thiosulfate solution (to remove excess iodine), water, and finally brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and store in an amber vial.

  • Purification: Purify the crude product by vacuum distillation to obtain pure this compound.

Data Table: Physical Properties of Target Compound and Key Impurities
CompoundFormulaMolar Mass ( g/mol )Density (g/mL at 25°C)Boiling Point (°C)
This compound CD₂I₂ 269.85 ~3.325 [10]182 (dec.) / 68 @ 15 mmHg [7][10]
DiiodomethaneCH₂I₂267.843.325[7][12]181 (dec.)[8]
IodoformCHI₃393.734.008218
Acetone-d6C₃D₆O64.120.87255
Mechanistic & Troubleshooting Diagrams

To further clarify the chemical processes and decision-making during troubleshooting, the following diagrams are provided.

Core Reaction Pathway

ReactionMechanism cluster_0 Step 1: Enolate Formation cluster_2 Step 3: Cleavage Acetone_d6 Acetone-d6 (CD₃)₂CO Enolate Enolate-d5 CD₂=C(O⁻)CD₃ Acetone_d6->Enolate + OD⁻ Iodo_Intermediate Triiodo-intermediate CI₃COC(O)D₃ Enolate->Iodo_Intermediate + 3 I₂ CDI3 Iodoform-d (CDI₃) Iodo_Intermediate->CDI3 + OD⁻ Acetate Acetate-d3 (CD₃COO⁻) Iodo_Intermediate->Acetate CD2I2 This compound (CD₂I₂) CDI3->CD2I2 Reduction? (e.g. Na₃AsO₃) caption Fig 1. Simplified Iodoform reaction pathway for CD₂I₂ synthesis.

Caption: Fig 1. Simplified Iodoform reaction pathway for CD₂I₂ synthesis.

Side Reaction Pathways

SideReactions Start Acetone-d6 + H₂O (Trace) HD_Exchange H/D Exchange Start->HD_Exchange Partially_Deuterated_Acetone Partially Deuterated Acetone (e.g., CD₃COCH₂D) HD_Exchange->Partially_Deuterated_Acetone Iodoform_Reaction_H Iodoform Reaction Partially_Deuterated_Acetone->Iodoform_Reaction_H Aldol Aldol Condensation Partially_Deuterated_Acetone->Aldol CHI3 Iodoform (CHI₃) Yellow Precipitate Iodoform_Reaction_H->CHI3 CDHI2 CDHI₂ Impurity Iodoform_Reaction_H->CDHI2 Aldol_Products High MW Byproducts Aldol->Aldol_Products caption Fig 2. Common side reactions due to proton contamination. Troubleshooting Problem Problem Encountered? LowYield Low Yield? Problem->LowYield PurityIssue Isotopic/Chemical Purity Issue? Problem->PurityIssue CheckStoichiometry Verify Stoichiometry & Reagent Purity LowYield->CheckStoichiometry Yes CheckWorkup Review Workup Procedure (e.g., Volatilization, Emulsions) LowYield->CheckWorkup Yes CheckMoisture Source of Proton Contamination? (Reagents, Glassware, Atmosphere) PurityIssue->CheckMoisture Yes CheckLight Product Discolored? (Light Exposure) PurityIssue->CheckLight Yes SolutionYield Solution: 1. Re-optimize reagent ratios. 2. Use controlled vacuum & temperature. CheckStoichiometry->SolutionYield CheckWorkup->SolutionYield SolutionPurity Solution: 1. Use anhydrous conditions. 2. Work under inert gas. 3. Protect from light. CheckMoisture->SolutionPurity CheckLight->SolutionPurity caption Fig 3. Troubleshooting guide for CD₂I₂ synthesis.

Sources

Purification techniques for Diiodomethane-d2 after synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Diiodomethane-d2 (CD₂I₂). This guide is designed for researchers, scientists, and professionals in drug development who are working with this deuterated reagent. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific principles and practical insights to help you achieve the highest purity for your this compound, ensuring the success of your subsequent experiments.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: Why is my freshly synthesized this compound yellow or brown?

This is the most common issue encountered. The discoloration is due to the presence of elemental iodine (I₂). Diiodomethane, in both its deuterated and non-deuterated forms, is susceptible to decomposition, particularly when exposed to light and air.[1] This process generates free radicals, which can lead to the formation of I₂.

Causality: The C-I bond is relatively weak and can be cleaved by UV light or even ambient light over time, leading to the formation of iodinyl radicals. These radicals can then combine to form molecular iodine, which imparts a characteristic yellow-to-brown color to the liquid.

Q2: What are the most common impurities I should expect in my this compound sample?

The impurity profile of your CD₂I₂ will largely depend on the synthetic route employed. The two most common synthetic pathways are the Finkelstein reaction using Dichloromethane-d2 and the reduction of Iodoform-d.

  • From Finkelstein Reaction (CD₂Cl₂ + NaI):

    • Elemental Iodine (I₂): From decomposition.

    • Unreacted Dichloromethane-d2 (CD₂Cl₂): Due to incomplete reaction.

    • Chloroiodomethane-d2 (CD₂ClI): A common byproduct.

    • Residual Solvent: Acetone or DMF are commonly used for this reaction.[2]

  • From Iodoform-d Reduction (CDI₃):

    • Elemental Iodine (I₂): From decomposition.

    • Unreacted Iodoform-d (CDI₃): Due to incomplete reduction.

    • Residual Reagents: Such as sodium arsenite or phosphorus-based reducing agents.[1]

Q3: Is it necessary to use a stabilizer for this compound?

Yes, it is highly recommended. Due to its light sensitivity, a stabilizer can significantly prolong the shelf-life of your purified product. Commercial suppliers often add stabilizers to their products.[3][4][5][6][7][8]

  • Copper: Often used as a wire or powder, copper acts as a radical scavenger, preventing the decomposition of diiodomethane.[3][4][5][6][7][8] It is particularly useful during distillation to prevent decomposition at elevated temperatures.[9]

  • Silver Wool: Functions similarly to copper in stabilizing the compound.[10]

Q4: How can I maintain the isotopic purity of my this compound during purification?

Maintaining isotopic purity is critical for deuterated compounds.[11][12][13] For this compound, the C-D bonds are generally stable under standard purification conditions.

  • Aqueous Washing: Brief exposure to neutral or slightly basic water during an aqueous wash is unlikely to cause significant H/D exchange. The deuterium atoms are not acidic and therefore not prone to exchange under these conditions.

  • Acidic Conditions: Avoid prolonged contact with strong acids, as this could potentially facilitate H/D exchange, although the risk is low.

  • Cross-Contamination: The primary risk to isotopic purity comes from contamination with non-deuterated (protio) organic solvents or reagents. Ensure all glassware is scrupulously dried and that all solvents used in workup and purification are anhydrous.

TROUBLESHOOTING GUIDE

Problem 1: My this compound is colored, and I need to use it in a color-sensitive reaction.
  • Solution: Chemical washing with a reducing agent.

  • Explanation: The color is due to dissolved iodine. A wash with an aqueous solution of a reducing agent will convert the colored I₂ to colorless iodide salts (I⁻), which are soluble in the aqueous phase and can be easily removed. Sodium thiosulfate (Na₂S₂O₃) is the most common and effective reagent for this purpose.

    Protocol 1: Chemical Decolorization

    • Place the colored this compound in a separatory funnel.

    • Add an equal volume of a 5-10% aqueous solution of sodium thiosulfate.

    • Stopper the funnel and shake vigorously for 1-2 minutes. You will observe the disappearance of the brown/yellow color.

    • Allow the layers to separate. The denser this compound will be the bottom layer.

    • Drain the lower organic layer.

    • Wash the organic layer with deionized water to remove any residual thiosulfate salts.

    • Separate the organic layer and dry it over an anhydrous drying agent like CaCl₂ or MgSO₄.

    • Filter to remove the drying agent.

Problem 2: My NMR spectrum shows the presence of residual solvents (e.g., acetone, DMF) or starting materials.
  • Solution: Fractional distillation under reduced pressure.

  • Explanation: This is the most effective method for separating liquids with different boiling points.[14][15][16] Applying a vacuum is crucial as it lowers the boiling point of this compound, preventing decomposition that can occur at its atmospheric boiling point of ~181 °C.[17][18][19]

    Quantitative Data for Distillation

CompoundBoiling Point (Atmospheric)Boiling Point (Reduced Pressure)Notes
Dichloromethane-d2 (CD₂Cl₂)~40 °C[4][20][21][22][23]< Room TemperatureA common starting material, highly volatile.
This compound (CD₂I₂) ~181 °C (decomposes)[17][19]68 °C @ 15 mmHg [24]The target compound.
Iodoform-d (CDI₃)~218 °C[1][3][10][17][18]> 100 °C @ 15 mmHgA potential starting material/impurity with a much higher boiling point.
Problem 3: I need an exceptionally pure sample, and distillation is not sufficient.
  • Solution: Fractional freezing (or crystallization).

  • Explanation: This technique is based on the principle that the freezing point of a substance is depressed by the presence of impurities.[25][26][27][28] By slowly cooling the liquid, the pure this compound will crystallize first, leaving the impurities concentrated in the remaining liquid phase. The melting point of Diiodomethane is around 6 °C.[1][19]

    Protocol 3: Fractional Freezing

    • Place the previously distilled this compound in a suitable container (e.g., a round-bottom flask or a specialized crystallization tube).

    • Slowly cool the container in a controlled temperature bath (e.g., a refrigerated circulator) to just below its freezing point.

    • Allow approximately half of the material to slowly crystallize. Gentle agitation can help ensure uniform crystal growth.

    • Once the desired amount of solid has formed, decant the remaining liquid, which contains the concentrated impurities.

    • Allow the solid to melt. This fraction will be of higher purity.

    • This process can be repeated for even higher purity.

VISUALIZED WORKFLOWS

PurificationWorkflow cluster_start Initial State cluster_wash Chemical Washing cluster_distill Primary Purification cluster_final Final Product & High Purity Option Crude Crude CD₂I₂ (Colored, with impurities) Wash Wash with Na₂S₂O₃(aq) and H₂O Crude->Wash Dry Dry over CaCl₂ Wash->Dry Distill Vacuum Fractional Distillation (with Copper stabilizer) Dry->Distill Pure Pure CD₂I₂ (>99%) Distill->Pure Standard Purity Freeze Fractional Freezing (Optional) Pure->Freeze For higher purity UltraPure Ultra-Pure CD₂I₂ Freeze->UltraPure

Caption: General purification workflow for this compound.

TroubleshootingLogic Impurity Identify Impurity Type Color Color (Iodine) Impurity->Color Volatiles Volatile Impurities (Solvents, CD₂Cl₂) Impurity->Volatiles NonVolatiles Non-Volatile Impurities (CDI₃, Salts) Impurity->NonVolatiles Wash Chemical Wash (Protocol 1) Color->Wash Distill Vacuum Distillation (Protocol 2) Volatiles->Distill NonVolatiles->Distill Wash->Distill Followed by HighPurity Need Ultra-High Purity? Distill->HighPurity Freeze Fractional Freezing (Protocol 3) HighPurity->Freeze Yes Pure Purified Product HighPurity->Pure No

Caption: Troubleshooting decision tree for CD₂I₂ purification.

References

  • Diiodomethane - Wikipedia. [Link]

  • Dichloromethane - American Chemical Society. [Link]

  • Diiodomethane - Bionity. [Link]

  • Diiodomethane. [Link]

  • METHYLENE IODIDE, DIIODOMETHANE - Deepwater Chemicals, Inc. [Link]

  • Diiodomethane - Solubility of Things. [Link]

  • Rowe Scientific Diiodomethane. [Link]

  • Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. [Link]

  • (E)-β-STYRYL IODIDE - Organic Syntheses Procedure. [Link]

  • A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing). [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

  • Synthesis of Diiodomethane by the Finkelstein Reaction (Reupload) - YouTube. [Link]

  • CN102020529A - Method for preparing diiodomethane - Google P
  • CN102320916A - Method for preparing diiodomethane by solid-supported phase transfer catalyst - Google P
  • Distillation - Separations And Purifications - MCAT Content - Jack Westin. [Link]

  • Fractional freezing - Wikipedia. [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]

  • Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed. [Link]

  • Fractional distillation - Wikipedia. [Link]

  • Optimizing the Synthesis of Deuterated Isotopomers and Isotopologues of Cyclohexene using Molecular Rotational Resonance Spectroscopy - NIH. [Link]

  • Purification of substances by a process of freezing and fractional melting under equilibrium conditions. [Link]

  • Purification: Fractional Distillation - Department of Chemistry : University of Rochester. [Link]

  • 3 Benefits of Vacuum Fractional Distillation - Digivac. [Link]

  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities - OSU Chemistry. [Link]

  • Method for efficiently preparing deuterated iodomethane and application of deuterated iodomethane - WIPO Patentscope. [Link]

  • Purification of substances by slow fractional freezing - NIST Technical Series Publications. [Link]

  • Vacuum Distillation - YouTube. [Link]

  • 4.13: NMR in Lab- Solvent Impurities - Chemistry LibreTexts. [Link]

  • Purification of Substances by a Process of Freezing and Fractional Melting Under Equilibrium Conditions. [Link]

  • diiodomethane - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. [Link]

  • (E)-β-STYRYL IODIDE - Organic Syntheses Procedure. [Link]

  • What is the difference between fractional freezing and fractional crystallization? - Chemistry Stack Exchange. [Link]

  • Deuterium Labeled Compounds | ZEOCHEM. [Link]

  • How copper influences the quality of distillates - Barison Industry. [Link]

  • sulfide synthesis in preparation of unsymmetrical dialkyl disulfides - Organic Syntheses Procedure. [Link]

  • 2.1: Day 1 Procedures - Standardization of Sodium Thiosulfate - Chemistry LibreTexts. [Link]

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Technical Support Center: A Researcher's Guide to Preventing H/D Exchange with Diiodomethane-d2

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've frequently collaborated with research teams utilizing isotopically labeled compounds. A recurring challenge, particularly in complex organic syntheses, is the unintended loss or scrambling of isotopic labels. Diiodomethane-d2 (CD₂I₂), a key reagent for introducing a deuterated methylene group, is susceptible to such issues. This guide provides in-depth, field-proven insights into the causes of Hydrogen/Deuterium (H/D) exchange with CD₂I₂ and offers robust strategies to maintain its isotopic integrity throughout your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What is H/D exchange, and why is it a critical issue when using this compound?

Hydrogen-Deuterium (H/D) exchange is a chemical reaction where a deuterium atom in your molecule (CD₂I₂) is replaced by a hydrogen (protium) atom from the surrounding environment.[1] This process, often referred to as isotopic scrambling, compromises the isotopic purity of your reagent. The consequence is the formation of CHD₂I and, subsequently, non-deuterated CH₂I₂.

This is a critical issue for several reasons:

  • Inaccurate Mechanistic Studies: If you are using the deuterium label to probe a reaction mechanism via the Kinetic Isotope Effect (KIE), unintended H/D exchange will confound your results.[2]

  • Compromised Product Purity: In drug development, where deuterated compounds are created to alter metabolic pathways, the presence of non-deuterated or partially deuterated impurities can have significant pharmacological and regulatory implications.

  • Failed Labeling Objectives: The primary goal of using an expensive deuterated reagent is defeated, leading to wasted resources and time.

Q2: What are the primary chemical culprits that cause H/D exchange in this compound?

The C-D bonds in this compound are relatively stable but can become labile under specific conditions. The most common cause of H/D exchange is the presence of acidic or, more potently, basic contaminants that can facilitate the deprotonation-reprotonation cycle.[3][4]

  • Basic Conditions: Strong bases can abstract a deuteron from CD₂I₂ to form a transient, highly reactive carbanion intermediate (⁻CDI₂). If any source of protons (H⁺) is available, this intermediate will be quenched, forming CHD₂I.[5][6]

  • Acidic Conditions: While less common for C-D bonds of this type compared to exchangeable protons on heteroatoms, strong acids can still promote exchange, particularly in the presence of a suitable deuterium/proton source.[7]

  • Moisture (H₂O): Water is the most common source of proton contamination. It can be introduced from improperly dried glassware, solvents, reagents, or the atmosphere.[8][9] Most deuterated solvents are hygroscopic and readily absorb atmospheric moisture.[9]

  • Reactive Functional Groups: The substrate itself may contain acidic protons (e.g., alcohols, amines) that can exchange with the deuterated reagent, although this is less direct than contamination-driven exchange.

Q3: How should I properly store and handle this compound to maintain its purity?

Proper storage and handling are the first line of defense against degradation and contamination. Diiodomethane is sensitive to light, air, and moisture.[10][11][12]

  • Storage: Store CD₂I₂ in an amber vial or a container protected from light to prevent photodecomposition, which liberates iodine and can generate acidic impurities (HI).[12][13] It should be stored under an inert atmosphere (argon or dry nitrogen) in a tightly sealed container. For long-term stability, refrigeration is recommended.[14]

  • Handling: Always handle CD₂I₂ under a dry, inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).[8] Use clean, oven-dried syringes or cannulas for transfers. Never leave a container of CD₂I₂ open to the air. Many suppliers offer single-use ampules, which are ideal for minimizing contamination from repeated access to a larger bottle.[9][14]

  • Stabilizers: Commercial diiodomethane is often stabilized with copper.[15] This is important for preventing decomposition. Ensure your reagent contains an appropriate stabilizer.

Q4: How can I verify the isotopic and chemical purity of my reagents and final product?

Verification is a cornerstone of reliable research. Never assume the purity stated on the bottle is what's in your reaction flask.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a direct method to assess isotopic purity. A pure sample of CD₂I₂ should show no signal in the methylene region. The appearance of a triplet for CHD₂I or a quintet for CH₂I₂ (due to coupling with deuterium) is a clear indicator of H/D exchange.

  • Mass Spectrometry (MS): MS is an excellent tool for determining the isotopic distribution in your final, labeled product.[16][17] By analyzing the molecular ion cluster, you can quantify the percentage of molecules that have incorporated two deuterium atoms versus one or zero.

Troubleshooting Guide: Common Experimental Issues

Problem: My final product shows significantly lower deuterium incorporation than expected.

Your NMR or Mass Spec analysis reveals that your target molecule is only partially deuterated or not deuterated at all. This is the most common failure mode.

  • Possible Cause 1: Pervasive Moisture Contamination.

    • Diagnosis: This is the most likely cause. Even trace amounts of water can lead to substantial loss of the deuterium label.

    • Solution: Implement a Rigorous Anhydrous Protocol.

      • Glassware: Oven-dry all glassware at >120 °C for at least 12 hours and allow it to cool in a desiccator or under a stream of dry inert gas immediately before use.[9]

      • Solvents: Use only high-purity, anhydrous solvents from a freshly opened bottle or a solvent purification system. Solvents packaged in Sure/Seal™ bottles are highly recommended.[9]

      • Inert Atmosphere: Conduct the entire reaction, from reagent addition to quenching, under a positive pressure of dry argon or nitrogen.

      • Reagents: Ensure all other reagents, especially salts or organometallics, are scrupulously dried.

  • Possible Cause 2: Acidic or Basic Impurities.

    • Diagnosis: You've followed an anhydrous protocol, but still see H/D exchange. The issue may be chemical contamination.

    • Solution: Reagent and Glassware Audit.

      • Reagent Check: Is your substrate stable? Does it contain acidic protons that could be deprotonated under the reaction conditions? Consider purifying your substrate immediately before use.

      • Glassware Cleaning: Ensure glassware is not only dry but also free of acidic or basic residues from previous experiments or cleaning baths. A final rinse with deionized water followed by oven-drying is good practice.

      • pH Neutrality: In reactions like the Simmons-Smith, the zinc surface can be activated with acids. Ensure any activating agent is fully consumed or removed before adding the CD₂I₂.

  • Possible Cause 3: H/D Exchange During Workup.

    • Diagnosis: The reaction itself proceeds correctly, but the deuterium label is lost during the purification phase.

    • Solution: Modify the Workup Procedure.

      • Use Deuterated Solvents: If an aqueous workup is required, consider using D₂O for the washes to prevent back-exchange.[4]

      • Minimize Contact: If using standard protic solvents (H₂O, MeOH), perform the extraction and washing steps as quickly as possible and at low temperatures to minimize the contact time during which exchange can occur.

      • Aprotic Quench: If possible, quench the reaction with an aprotic reagent before introducing any protic solvents.

Visualizing the Problem and Solution

Mechanism of Base-Catalyzed H/D Exchange

The diagram below illustrates the fundamental pathway for H/D exchange, emphasizing the role of a base (B:) and a proton source (H-A).

G cluster_0 H/D Exchange Cycle CD2I2 CD₂I₂ (Isotopically Pure) Carbanion ⁻CDI₂ (Carbanion Intermediate) CD2I2->Carbanion Deprotonation by Base CHDI2 CHDI₂ (Scrambled Product) Carbanion->CHDI2 Protonation by H-A Base Base (B:) ProtonSource Proton Source (H-A) BH B-D⁺ A_minus A⁻ G cluster_prep cluster_reagents cluster_reaction cluster_workup cluster_analysis prep 1. Rigorous Preparation glassware Oven-Dry Glassware (>12h @ 120°C) prep->glassware reagents 2. Reagent Handling reaction 3. Reaction Execution solvents Use Anhydrous Solvents (Sure/Seal™) reagents->solvents cd2i2 Use Fresh CD₂I₂ (Inert Atmosphere) reagents->cd2i2 workup 4. Careful Workup reaction->workup inert Maintain Positive Argon Pressure reaction->inert temp Control Temperature (Low Temp Preferred) reaction->temp analysis 5. Final Analysis workup->analysis quench Aprotic Quench (If Possible) workup->quench d2o Use D₂O for Aqueous Washes workup->d2o nmr ¹H NMR for CHD₂I Impurity analysis->nmr ms Mass Spec for Isotopic Distribution analysis->ms cool Cool Under Inert Gas glassware->cool cool->reagents solvents->reaction cd2i2->reaction

Caption: Key workflow stages for preventing isotopic scrambling.

Annotated Protocol: Deuterated Cyclopropanation via Simmons-Smith Reaction

The Simmons-Smith reaction, which converts an alkene to a cyclopropane, is a classic application of diiodomethane. [18][19]When using CD₂I₂, maintaining the deuterium labels is paramount. This protocol includes critical annotations (in italics ) explaining the rationale.

Objective: To synthesize cis-1,2-bis(deuteriomethylene)cyclohexane from cyclohexene.

Reagents & Equipment:

  • Zinc dust (<10 micron, activated)

  • Copper(I) chloride (CuCl)

  • This compound (CD₂I₂, 99.5 atom % D)

  • Cyclohexene (anhydrous)

  • Anhydrous diethyl ether (Et₂O)

  • Oven-dried glassware (Schlenk flask, condenser, dropping funnel)

  • Inert gas supply (dry Argon)

Procedure:

  • Preparation of the Zn(Cu) Couple:

    • In a 100 mL Schlenk flask under a positive pressure of Argon, add Zinc dust (3.3 g, 50 mmol).

    • Add anhydrous Et₂O (20 mL) via cannula.

    • Add Copper(I) chloride (0.33 g, 3.3 mmol) to the zinc slurry.

    • Heat the mixture to reflux with vigorous stirring for 1 hour. The color should change from grayish to black/brown.

    • Annotation: This step creates the active zinc-copper couple. Performing this under argon is crucial to prevent the formation of passivating zinc oxides and to keep the system free of moisture.

    • Allow the mixture to cool to room temperature.

  • Formation of the Organozinc Carbenoid:

    • Once cool, add a solution of this compound (6.75 g, 25 mmol) in anhydrous Et₂O (10 mL) dropwise via syringe over 15 minutes.

    • A gentle exotherm may be observed. The reaction is often initiated with gentle warming or sonication if it does not start.

    • Stir the mixture at room temperature for 1 hour after the addition is complete. The active reagent, (iodomethyl)zinc iodide-d2 (ICD₂ZnI), will form.

    • Annotation: This is the most sensitive step. The CD₂I₂ must be added to a scrupulously dry system. Any moisture present here will immediately begin to protonate the forming carbenoid, leading to H/D exchange. [20][21]

  • Cyclopropanation:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Add a solution of cyclohexene (2.05 g, 25 mmol) in anhydrous Et₂O (10 mL) dropwise over 30 minutes.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Annotation: Running the addition and reaction at a controlled, low temperature minimizes potential side reactions and gives cleaner conversion.

  • Workup and Purification:

    • Cool the flask back to 0 °C.

    • Slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution (25 mL).

    • Annotation: A standard aqueous workup is used here. For maximum isotopic preservation in sensitive systems, one could use a solution of NH₄Cl in D₂O, though it is often not necessary if the product is stable.

    • Filter the mixture through a pad of Celite to remove the inorganic salts. Wash the filter cake with Et₂O (3 x 20 mL).

    • Separate the organic layer, and extract the aqueous layer with Et₂O (2 x 20 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter and concentrate the solvent in vacuo (use minimal heat).

    • Purify the resulting oil by column chromatography on silica gel to yield the deuterated product.

  • Analysis:

    • Obtain a ¹H NMR to confirm the absence of protons in the cyclopropyl methylene position.

    • Obtain a mass spectrum to confirm the molecular weight and determine the isotopic enrichment of the product.

Data Summary Table: Key Parameters for Success

ParameterSpecification/RecommendationRationale for Preventing H/D Exchange
This compound >99.5 atom % D, stabilizedHigh initial isotopic purity is non-negotiable. Stabilizer prevents decomposition into acidic byproducts.
Solvents (e.g., Ether, THF) Anhydrous grade (<50 ppm H₂O)Solvents are a primary source of contaminating water, the main proton source for H/D exchange. [22]
Atmosphere Dry Argon or NitrogenPrevents introduction of atmospheric moisture and oxygen, which can degrade reagents. [8]
Glassware Oven-dried (>120°C, >12h) & cooled under inert gasRemoves adsorbed water from glass surfaces, a common and often overlooked source of protons. [9][14]
Reaction Temperature As low as practicable for the reactionReduces the rate of potential side reactions, including proton exchange pathways.
Workup Solvents Use D₂O-based solutions for highly sensitive substratesDirectly prevents back-exchange by providing deuterons instead of protons during aqueous washes. [4]

References

  • Eurisotop. (n.d.). NMR Solvents. Retrieved from [Link]

  • Jaskowska, J., & Sokołowska, J. (2021). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. Molecules, 26(15), 4443. Available at: [Link]

  • UCHEM. (2025). Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. Retrieved from [Link]

  • He, Y., et al. (2005). A method for quantitative determination of deuterium content in biological material. Rapid Communications in Mass Spectrometry, 19(6), 838-42. Available at: [Link]

  • ResearchGate. (2025). A method for quantitative determination of deuterium content in biological material. Retrieved from [Link]

  • Zhang, Z., & Smith, D. L. (2012). Considerations in the analysis of hydrogen exchange mass spectrometry data. Journal of the American Society for Mass Spectrometry, 23(11), 1781-1791. Available at: [Link]

  • ResearchGate. (2021). Is there any review on analytical methods to determine the degree of deuterium/hydrogen exchange? Retrieved from [Link]

  • Wikipedia. (n.d.). Kinetic isotope effect. Retrieved from [Link]

  • El-Sabeh, G., & Byers, J. T. (2018). Hydrogen-deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid. Tetrahedron Letters, 59(38), 3444-3447. Available at: [Link]

  • EPFL. (n.d.). Kinetic Isotope Effect: Principles and its use in mechanism investigation. Retrieved from [Link]

  • Rowe Scientific. (2023). Diiodomethane Safety Data Sheet. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Simmons-Smith Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Simmons–Smith reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of mixing in the H−D exchange reaction of diiodomethane. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Deuterium Exchange. Retrieved from [Link]

  • Wikipedia. (n.d.). Hydrogen–deuterium exchange. Retrieved from [Link]

  • Englander, S. W., & Mayne, L. (1992). Mechanisms and uses of hydrogen exchange. Current Opinion in Structural Biology, 2(1), 52-59. Available at: [Link]

  • NROChemistry. (n.d.). Simmons-Smith Reaction. Retrieved from [Link]

  • Grokipedia. (n.d.). Simmons–Smith reaction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (E)-β-STYRYL IODIDE. Retrieved from [Link]

  • ResearchGate. (2016). How reactive is diiodomethane? Retrieved from [Link]

  • Wikipedia. (n.d.). Diiodomethane. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Cyclopropanation of Alkenes and the Simmons-Smith Reaction. Retrieved from [Link]

  • Survival Technologies. (n.d.). What is Diiodomethane? Uses, Safety, and Where to Buy. Retrieved from [Link]

  • OrgoSolver. (n.d.). Simmons–Smith reaction – cyclopropanation of alkenes. Retrieved from [Link]

  • SYNMR. (n.d.). Role of Deuterated Solvents in Isotopic Labeling for Chemical Research. Retrieved from [Link]

  • Scientific Laboratory Supplies (SLS). (n.d.). This compound, 99 atom % D, | 363049-5G | SIGMA-ALDRICH. Retrieved from [Link]

  • PubChem. (n.d.). Diiodomethane. Retrieved from [Link]

  • Sentis, C., et al. (2019). The Deuterated “Magic Methyl” Group: A Guide to Site‐Selective Trideuteromethyl Incorporation and Labeling by Using CD3 Reagents. Chemistry – A European Journal, 25(1), 81-100. Available at: [Link]

  • Quora. (2020). What is the complete mechanism of the deuterium exchange method? Retrieved from [Link]

  • Kovermann, M., & Kay, L. E. (2017). Local Deuteration Enables NMR Observation of Methyl Groups in Proteins from Eukaryotic and Cell-Free Expression Systems. Angewandte Chemie International Edition, 56(42), 12842-12846. Available at: [Link]

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Identifying and removing impurities from Diiodomethane-d2

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Diiodomethane-d₂ (CD₂I₂)

Welcome to the technical support resource for Diiodomethane-d₂ (CD₂I₂). This guide is designed for researchers, synthetic chemists, and drug development professionals who utilize this valuable isotopic labeling reagent. Here, we address common challenges related to purity, stability, and handling, providing field-proven troubleshooting guides and detailed protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the typical appearance and stability of high-purity Diiodomethane-d₂?

High-purity Diiodomethane-d₂ is a dense, colorless to light yellow liquid.[1] However, it is sensitive to light, air, and moisture.[2] Over time, especially with improper storage, it can decompose to form elemental iodine (I₂), which imparts a characteristic pink, red, or brown color to the liquid.[1] For this reason, it is often shipped and stored with a stabilizer.

Q2: Why is there a piece of copper wire or copper powder in my bottle of Diiodomethane-d₂?

Many suppliers add copper as a stabilizer.[3][4][5] Diiodomethane, deuterated or not, can slowly decompose to release iodine (I₂), especially upon exposure to light and air.[2] Copper acts as a radical scavenger and reacts with any iodine formed, preventing further decomposition and preserving the purity of the reagent. The reaction forms copper(I) iodide, which is a solid.

Q3: How should I properly store Diiodomethane-d₂?

To maximize shelf life and maintain purity, store Diiodomethane-d₂ according to these principles:

  • Keep it in the dark: Store the bottle in a light-resistant container or wrap it in aluminum foil to prevent photodecomposition.[2]

  • Keep it sealed: Use a tightly sealed cap, preferably with a PTFE liner, to minimize exposure to air and moisture.[1][2][6]

  • Keep it cool and dry: Store in a cool, dry, and well-ventilated area away from incompatible substances.[1][2]

  • Inert Atmosphere: For long-term storage or high-purity applications, storing under an inert atmosphere (e.g., argon or nitrogen) is recommended.

Q4: What are the most common impurities I might find in my Diiodomethane-d₂ sample?

Beyond the intended copper stabilizer, the most common impurities are:

  • Elemental Iodine (I₂): Results from decomposition and is visible as a pink-to-brown discoloration.

  • Water (H₂O/HDO): Introduced from atmospheric moisture. Its presence can be critical in moisture-sensitive reactions.

  • Hydrogen Iodide (HI/DI): An acidic byproduct of hydrolysis or decomposition.

  • Residual Protio-Species (CDHI₂): Incomplete deuteration results in the presence of the monoprotonated isotopologue. The isotopic purity is typically specified by the manufacturer (e.g., 99 atom % D).[4]

  • Oxidation Byproducts: Formed from prolonged exposure to air.[2]

Troubleshooting Guide: Identification and Removal of Impurities

This section addresses specific experimental issues with a question-and-answer format, providing diagnostic steps and detailed purification protocols.

Issue 1: My Diiodomethane-d₂ is pink/brown. What is this impurity and can I still use it?
  • Identifying the Cause: A pink, red, or brown color is almost certainly due to the presence of dissolved elemental iodine (I₂), a product of decomposition.[1] For many applications, such as density measurements, this may not interfere. However, for most chemical reactions, particularly those involving organometallics (e.g., Simmons-Smith cyclopropanation), the presence of iodine can be detrimental.

  • Recommended Action: Decolorization Protocol This procedure removes iodine by reducing it to colorless, water-soluble iodide (I⁻).

    Protocol 1: Aqueous Sodium Thiosulfate Wash

    • Place the discolored Diiodomethane-d₂ in a separatory funnel.

    • Add an equal volume of a 5% (w/v) aqueous solution of sodium thiosulfate (Na₂S₂O₃).

    • Stopper the funnel and shake vigorously for 1-2 minutes. The organic layer should become colorless. If color persists, the thiosulfate solution may be depleted; replace it with a fresh portion and repeat.

    • Allow the layers to separate. Diiodomethane-d₂ is very dense (approx. 3.325 g/mL) and will be the bottom layer.[3]

    • Drain the lower organic layer into a clean flask.

    • To remove any residual acidic impurities, wash the organic layer with an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution, followed by a wash with deionized water.

    • Proceed to Protocol 3: Drying the Solvent to remove residual water.

Issue 2: My NMR spectrum shows unexpected peaks. How do I identify them?
  • Identifying the Cause: Unexpected signals in an NMR spectrum can arise from residual protio-species, water, or common laboratory solvents. A definitive resource for identifying such peaks is the compilation of NMR data for common impurities published by Gottlieb, Kotlyar, and Nudelman, and its subsequent expansions.[7][8][9][10]

  • Recommended Action: Spectral Analysis and Data Comparison First, identify the residual solvent peak of your NMR solvent. Then, compare other peaks to established chemical shift tables.

    Table 1: Typical ¹H NMR Chemical Shifts of Common Impurities in CDCl₃

    Impurity Chemical Shift (ppm) Multiplicity Notes
    CDHI₂ (residual) ~5.8 - 6.0 Triplet (1:1:1) J(H,D) coupling, ~1.5-2.0 Hz. This is the residual signal from the product itself.
    Water (H₂O) ~1.56 Singlet (broad) Highly variable depending on concentration, temperature, and sample acidity.
    Acetone 2.17 Singlet Common cleaning solvent.
    Diethyl ether 3.48 (q), 1.21 (t) Quartet, Triplet Common extraction solvent.
    Dichloromethane 5.30 Singlet Common reaction or cleaning solvent.

    | Toluene | 7.27-7.17 (m), 2.36 (s) | Multiplet, Singlet | Common reaction solvent. |

    Note: Chemical shifts are dependent on concentration and temperature and should be used as a guide.

Issue 3: My reaction is moisture-sensitive. How do I ensure my Diiodomethane-d₂ is dry?
  • Identifying the Cause: Diiodomethane-d₂ can absorb atmospheric moisture. Even after an aqueous wash to remove impurities like iodine, the solvent will be saturated with water.

  • Recommended Action: Drying and Distillation Drying agents followed by distillation is the most effective method for removing water and other non-volatile impurities.

    Protocol 2: General Purification Workflow This workflow provides a comprehensive procedure for obtaining high-purity, dry, and stabilizer-free Diiodomethane-d₂.

    Diagram 1: Purification Workflow for Diiodomethane-d₂

    PurificationWorkflow A Start: Commercial CD₂I₂ B Assess Purity (Color, NMR) A->B C Is it colored? B->C D Wash with 5% aq. Na₂S₂O₃ C->D Yes G Dry over Anhydrous MgSO₄ or CaH₂ (stir for several hours) C->G No E Wash with sat. aq. NaHCO₃ D->E F Wash with DI Water E->F F->G H Filter off drying agent G->H I Distill under Reduced Pressure (Protect from light) H->I J Store over Copper (in dark, under Argon) I->J K High-Purity CD₂I₂ J->K

    Caption: Logical steps for purifying commercial Diiodomethane-d₂.

    Protocol 3: Drying and Distilling Diiodomethane-d₂ Safety Note: Perform all steps in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[6]

    • Initial Drying: After any aqueous washes (as in Protocol 1), transfer the colorless Diiodomethane-d₂ to a dry flask. Add a suitable drying agent, such as anhydrous magnesium sulfate (MgSO₄) or calcium chloride (CaCl₂). For ultimate dryness, especially for reactive applications, drying over calcium hydride (CaH₂) is effective, but must be done with extreme caution as it reacts violently with water to produce flammable hydrogen gas. Stir the mixture for several hours or let it stand overnight.

    • Setup for Distillation: Assemble a distillation apparatus. Ensure all glassware is oven-dried to be free of moisture. Wrap the distillation flask and head with aluminum foil to protect the light-sensitive liquid.[2]

    • Filtration (if necessary): If using a solid drying agent like MgSO₄, filter the liquid away from the drying agent directly into the distillation flask.

    • Distillation: Heat the flask gently using a heating mantle. Diiodomethane-d₂ has a high boiling point at atmospheric pressure (~181 °C), but it is preferably distilled under reduced pressure to prevent decomposition.[1] A typical condition is 68 °C at 15 mmHg.[11] Collect the fraction boiling at a constant temperature.

    • Storage: The freshly distilled, high-purity Diiodomethane-d₂ is now free of stabilizer. It should be used immediately or stored in a dark, tightly sealed bottle under an inert atmosphere (Argon or N₂). For longer-term storage, add a small piece of freshly cleaned copper wire or activated copper powder.

References

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Optimizing temperature and reaction time for Diiodomethane-d2 reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Diiodomethane-d2 (CD₂I₂) reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable guidance for optimizing experimental outcomes. Moving beyond simple protocols, we will explore the causal relationships between reaction parameters and results, empowering you to troubleshoot effectively and enhance the reliability of your syntheses. The primary focus will be on the Simmons-Smith cyclopropanation, the most common application for this reagent.

Section 1: Foundational Knowledge & Reagent Integrity

This section addresses the most critical preliminary questions regarding the reagent itself. Proper handling and qualification of your starting materials are prerequisites for any successful reaction.

Q1: My this compound has a yellow or brownish tint. Can I still use it?

A1: A brownish tint indicates the decomposition of diiodomethane to form elemental iodine (I₂), typically caused by exposure to light.[1] While the presence of a small amount of iodine can sometimes help initiate the formation of the organozinc reagent, excessive decomposition will lead to inconsistent results and lower yields.

  • Expert Recommendation: For best results, purify the CD₂I₂ before use. Simple filtration through a short plug of activated neutral alumina or distillation under reduced pressure can remove the iodine. However, a more practical approach for routine lab work is to wash the reagent with an aqueous solution of sodium thiosulfate (Na₂S₂O₃), followed by washing with brine, drying over anhydrous magnesium sulfate (MgSO₄) or calcium chloride (CaCl₂), and filtering.

  • Trustworthiness Check: Always use freshly purified or distilled this compound for reactions that are sensitive or require high reproducibility.[2] Store the purified liquid in a dark bottle, under an inert atmosphere (Argon or Nitrogen), and consider adding a small piece of copper wire or chip as a stabilizer.[3]

Q2: What are the critical storage and handling requirements for this compound?

A2: this compound is a dense, light-sensitive liquid that requires careful handling.[1][4]

  • Storage: Store in a tightly sealed, amber glass bottle to protect from light.[4][5] The recommended storage temperature is room temperature, in a well-ventilated area.[5][6]

  • Handling: Always handle this compound in a well-ventilated laboratory fume hood.[5][7] It is toxic if swallowed or in contact with skin and harmful if inhaled.[8] Wear appropriate personal protective equipment (PPE), including safety glasses with side-shields, nitrile gloves, and a lab coat.[3][7] Ensure all transfers are performed under an inert atmosphere to prevent the introduction of moisture, which can quench the active organometallic reagents.

Section 2: The Simmons-Smith Reaction - Troubleshooting Guide

The Simmons-Smith reaction utilizes CD₂I₂ and a zinc-copper couple (or diethylzinc) to generate a deuterated organozinc carbenoid (ICD₂ZnI), which then reacts with an alkene to form a deuterated cyclopropane.[9][10][11] This section is formatted to address the most common failures and how to rectify them.

Issue 1: Low to No Product Formation, Starting Material Recovered

This is the most frequent issue and often points to a problem with the formation of the active carbenoid reagent.

Q3: I see no product formation. How can I determine if my zinc-copper couple is the problem?

A3: The activity of the zinc is paramount. Commercial zinc dust is often coated with a passivating layer of zinc oxide, which prevents it from reacting with CD₂I₂. The "zinc-copper couple" is simply zinc that has been activated to create a more reactive surface.

  • Causality: The copper salt in the activation process creates galvanic cells on the zinc surface, which enhances its reactivity. Inadequate activation is a primary cause of reaction failure.[12]

  • Troubleshooting Steps:

    • Activation is Key: Ensure your zinc-copper couple is freshly prepared and activated immediately before use. Storing it, even under an inert atmosphere, can lead to deactivation.[2][12]

    • Consider Ultrasonication: Placing the reaction flask in an ultrasonic bath during the formation of the carbenoid can help clean the zinc surface and promote the reaction.[13]

    • Initiation: A small crystal of iodine can be added to the zinc suspension before the addition of this compound. This helps to etch the zinc surface and initiate the reaction.[12]

Q4: I've activated my zinc properly, but the reaction still fails. What else could be wrong?

A4: If the zinc is active, the issue likely lies with other reaction components or conditions.

  • Causality: The organozinc carbenoid is a highly reactive, moisture-sensitive species. Trace amounts of water or protic solvents will destroy the reagent faster than it can react with the alkene.

  • Troubleshooting Workflow: The following diagram outlines a logical troubleshooting sequence.

    G start Low or No Product reagent_quality Check Reagent Quality start->reagent_quality reaction_setup Review Reaction Setup start->reaction_setup substrate_reactivity Assess Substrate Reactivity start->substrate_reactivity cd2i2_check Is CD₂I₂ pure? (colorless) reagent_quality->cd2i2_check zinc_check Is Zn(Cu) freshly activated? reagent_quality->zinc_check moisture_check Is glassware oven/flame-dried? reaction_setup->moisture_check inert_atm Is reaction under Ar/N₂? reaction_setup->inert_atm solvent_check Is solvent anhydrous? reaction_setup->solvent_check electron_poor Is alkene electron-deficient? substrate_reactivity->electron_poor steric_hindrance Is alkene sterically hindered? substrate_reactivity->steric_hindrance purify_cd2i2 Purify CD₂I₂ (Wash/Distill) cd2i2_check->purify_cd2i2 No reactivate_zinc Re-prepare/activate Zn(Cu) Use Ultrasonication zinc_check->reactivate_zinc No dry_system Dry all components (glassware, solvent) moisture_check->dry_system No inert_atm->dry_system No solvent_check->dry_system No use_furukawa Switch to Furukawa conditions (Et₂Zn + CD₂I₂) electron_poor->use_furukawa Yes increase_temp_time Increase temp/time cautiously steric_hindrance->increase_temp_time Yes

Issue 2: Incomplete Conversion or Sluggish Reaction

When the reaction produces some product but stalls or proceeds very slowly, the issue is often related to stoichiometry, temperature, or time.

Q5: My reaction is very slow and stalls at ~50% conversion. How can I drive it to completion?

A5: Sluggish reactions are common, especially with less reactive or sterically hindered alkenes. [14]The key is to optimize the balance between reaction rate and reagent/product stability.

  • Causality: The formation of the carbenoid and its subsequent reaction with the alkene are temperature-dependent. While higher temperatures can increase the rate, they can also lead to the decomposition of the thermally sensitive carbenoid. [15]* Optimization Strategies:

    • Increase Reagent Equivalents: Use a slight excess (1.5 - 2.0 equivalents) of both the zinc-copper couple and this compound. [2] 2. Extend Reaction Time: Monitor the reaction by TLC or GC/MS. Some substrates may require extended periods (e.g., 24 hours or more) to reach completion. [2] 3. Gentle Warming: If the reaction is sluggish at room temperature, gentle warming (e.g., to 40 °C in a solvent like 1,2-dichloroethane) can be effective. This must be done cautiously.

    • Switch to a More Reactive System: The Furukawa modification (using diethylzinc, Et₂Zn, instead of Zn-Cu) generates a more reactive carbenoid species that often provides faster reactions and higher yields, particularly for electron-deficient or hindered alkenes. [2][14][16]

      Parameter Standard Simmons-Smith (Zn-Cu) Furukawa Modification (Et₂Zn) Rationale & Causality
      Reagent Zn(Cu) couple + CD₂I₂ Et₂Zn + CD₂I₂ Et₂Zn is a homogeneous reagent, avoiding surface activity issues of solid zinc. The resulting carbenoid is more soluble and reactive. [17][18]
      Typical Temp. Room Temp to Reflux 0 °C to Room Temp Et₂Zn is highly reactive; initial cooling is often required to control the exothermic formation of the carbenoid.
      Reaction Time 4 - 24 hours (or longer) 1 - 12 hours Increased reactivity of the Furukawa reagent leads to faster conversion rates. [12]

      | Substrate Scope | Good for electron-rich alkenes | Excellent for most alkenes, including those with directing groups (e.g., allylic alcohols) and electron-deficient systems. [2][14]| The Lewis acidity of the zinc center in the Furukawa reagent coordinates strongly with Lewis basic groups (like -OH), directing the cyclopropanation. [18]|

Table 1. Comparison of Standard and Furukawa Simmons-Smith Conditions.

Section 3: Experimental Protocols

Protocol 1: Activation of Zinc (Preparation of Zinc-Copper Couple)

This protocol must be performed immediately before the cyclopropanation reaction.

  • Setup: Place zinc dust (e.g., 5 g, ~76 mmol) in a flask equipped with a magnetic stir bar.

  • Acid Wash: Add 1 M hydrochloric acid (HCl) and stir for 60-90 seconds to etch the surface.

  • Water Wash: Decant the acid and wash the zinc powder with five portions of deionized water. [12]4. Copper Deposition: Add a 2% (w/v) aqueous solution of copper(II) sulfate (CuSO₄) and stir. The black color of the zinc will be replaced by the characteristic color of copper.

  • Final Wash: Decant the copper sulfate solution and wash sequentially with deionized water, ethanol, and finally diethyl ether to remove all water. [12]6. Drying: Dry the activated zinc-copper couple under high vacuum with gentle heating. The resulting free-flowing powder should be used immediately.

Protocol 2: General Procedure for Simmons-Smith Cyclopropanation-d₂

  • Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon), add the freshly prepared zinc-copper couple (1.5 equiv.).

  • Solvent: Add anhydrous solvent (e.g., diethyl ether or dichloromethane, DCM) via cannula. [19]3. Reagent Addition: Add this compound (1.2 equiv.) dropwise via syringe to the vigorously stirred suspension. A gentle exotherm may be observed.

  • Carbenoid Formation: Stir the mixture at room temperature for 30-60 minutes. The formation of the active reagent is often indicated by a change in the appearance of the suspension.

  • Substrate Addition: Add a solution of the alkene (1.0 equiv.) in the same anhydrous solvent dropwise to the reaction mixture.

  • Reaction: Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC or GC. Reaction times can vary significantly. [2]7. Quenching: Upon completion, cool the flask in an ice bath and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Workup: Allow the mixture to warm to room temperature. Filter the suspension through a pad of Celite® to remove zinc salts, washing the filter cake with the reaction solvent. Transfer the filtrate to a separatory funnel, wash with brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

    Caption: Experimental workflow for Simmons-Smith cyclopropanation.

References

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Technical Support Center: Scaling Up Reactions with Diiodomethane-d2

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with Diiodomethane-d2 (CD₂I₂). This document provides field-proven insights and troubleshooting advice for scaling up chemical reactions involving this valuable isotopic labeling reagent. As you transition from bench-scale experiments to pilot or manufacturing scale, new challenges invariably arise. This guide is structured to address these specific issues in a practical, question-and-answer format, grounded in established scientific principles.

Section 1: Frequently Asked Questions (FAQs) - Foundational Knowledge

This section covers the essential information you need before attempting to scale up any reaction involving this compound.

Q1: What is this compound and what are its primary applications in drug development?

This compound (Methylene-d2 Iodide) is an isotopically labeled organoiodine compound where the two hydrogen atoms have been replaced with deuterium.[1] Its primary use in the pharmaceutical industry is as a reagent for introducing a deuterated methylene (-CD₂-) group into a molecule.[1][2] This is a key strategy in drug development known as "deuterium-enabled medicine." By selectively replacing hydrogen with deuterium at specific metabolic sites, it's possible to alter a drug's pharmacokinetic profile. This can lead to a slower rate of metabolism, potentially increasing the drug's half-life, improving its safety profile, and enhancing its therapeutic effects.[3]

Q2: What are the critical physical and safety properties of this compound that I must consider for scale-up?

Handling this compound on a larger scale requires strict adherence to safety protocols due to its physical properties and toxicity.[4][5] It is a very dense, light-sensitive liquid that is classified as toxic and an irritant.[6][7]

Table 1: Key Physical and Safety Properties of this compound

PropertyValueScale-Up Implication & Reference
Molecular Formula CD₂I₂[1]
Molecular Weight 269.85 g/mol Essential for accurate stoichiometric calculations.[8]
Density ~3.325 g/mL at 25 °CExtremely high density affects mixing efficiency and requires powerful agitation. Manual handling of large volumes is strenuous and risky.[6][9]
Boiling Point ~68 °C at 15 mmHg; ~181 °C (decomposes)High boiling point necessitates vacuum distillation for purification to prevent thermal decomposition.[1][9]
Stability Decomposes upon exposure to light, liberating iodine (turns brownish).[7][9]Must be stored in light-proof containers, often with a copper stabilizer.[10] Scale-up reactions should be run in reactors protected from light.
Toxicity Toxic if swallowed, in contact with skin, or inhaled. Causes skin and serious eye irritation.[5]All handling must occur in a well-ventilated fume hood or a closed system.[11] Full personal protective equipment (PPE) is mandatory.[4][6]
Q3: How should I properly store and handle larger quantities of this compound?

Proper storage and handling are paramount for both safety and reagent integrity.

  • Storage: Store in tightly sealed, light-resistant containers in a cool, well-ventilated area away from incompatible materials.[11] The presence of a copper stabilizer is common to quench any liberated iodine.[12]

  • Handling:

    • Engineering Controls: Always handle this compound within a laboratory fume hood or, for larger scales, a closed-system reactor with appropriate ventilation.[11]

    • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (inspect before use), safety glasses with side-shields or a face shield, and impervious clothing.[5][11]

    • Dispensing: Due to its high density, transferring large volumes can be difficult. Use a closed-system pump or a cannula transfer under an inert atmosphere (e.g., Argon or Nitrogen) to prevent exposure and moisture ingress.

    • Spills: Have a spill kit ready. Absorb spills with an inert material (e.g., vermiculite, sand) and dispose of it as hazardous waste.[6] Do not let the product enter drains.[4]

Section 2: Troubleshooting Guide for Scale-Up Reactions

The Simmons-Smith reaction, a cornerstone of cyclopropanation, is a common application for this compound and presents several scale-up challenges.[13][14] This guide uses it as a primary example.

Problem 1: My scaled-up reaction is sluggish or fails to initiate.
  • Possible Cause 1: Inactive Zinc Reagent. The Simmons-Smith reaction relies on the formation of an organozinc carbenoid on the surface of zinc metal.[15][16] On a larger scale, the quality and activation of the zinc are critical. The surface of zinc dust or granules can be passivated by a layer of zinc oxide.

  • Solution: Implement a robust zinc activation protocol before the reaction. This is a self-validating step; successful activation is often visible. See Protocol 3.1 for a detailed methodology.

  • Possible Cause 2: Presence of Moisture. Organozinc reagents are highly sensitive to moisture. Water will quench the active carbenoid species. While small amounts of moisture may be tolerated at the 100 mg scale, they become reaction-killers at the 100 g scale.

  • Solution: Rigorously dry all glassware, solvents, and reagents. Solvents should be passed through activated alumina or distilled from an appropriate drying agent. Ensure the reaction is run under a dry, inert atmosphere (Argon or Nitrogen).

Problem 2: The reaction is experiencing a dangerous exothermic runaway.
  • Possible Cause: Poor Heat Transfer. The Simmons-Smith reaction is highly exothermic.[17] As you scale up a reaction, the volume increases by a cubic factor (r³), while the surface area available for heat exchange only increases by a square factor (r²).[18] This fundamental principle means a reaction that is easily controlled in a 1 L flask can become an uncontrollable runaway in a 100 L reactor.[19]

  • Solution 1 (Batch Process):

    • Controlled Addition: Do not add the this compound all at once. Add it slowly and sub-surface via an addition funnel or a syringe pump.

    • Reactor Type: Use a jacketed reactor with a circulating thermal fluid to actively manage the internal temperature.

    • Dilution: Running the reaction at a lower concentration can help dissipate heat, though this may impact reaction kinetics and vessel occupancy.

  • Solution 2 (Advanced):

    • Consider Flow Chemistry: For industrial-scale production, transitioning to a continuous flow process is the state-of-the-art solution for managing highly exothermic reactions.[17][20] A flow setup uses a packed-bed reactor containing the zinc, and the reagents are pumped through at a controlled rate. The excellent heat transfer of the narrow-diameter tubing virtually eliminates the risk of a thermal runaway.[20]

G cluster_0 Decision Logic: Batch vs. Flow start Scale-Up of Exothermic Reaction? exotherm Is the reaction highly exothermic? start->exotherm scale What is the target scale? exotherm->scale Yes batch Proceed with Batch Process (Jacketed Reactor, Controlled Addition) exotherm->batch No lab_scale Lab Scale (<1L) scale->lab_scale pilot_scale Pilot/Mfg Scale (>10L) scale->pilot_scale flow Strongly Consider Continuous Flow Reactor lab_scale->batch pilot_scale->flow

Caption: Decision workflow for selecting batch vs. flow processing.

Problem 3: My product yield is low and not cost-effective.
  • Possible Cause 1: Reagent Degradation. this compound can degrade if exposed to light or if the reaction is run for an unnecessarily long time at elevated temperatures.

  • Solution: Protect the reaction from light. Monitor the reaction progress using an appropriate technique (TLC, GC, NMR of an aliquot) to determine the endpoint accurately and avoid prolonged heating.

  • Possible Cause 2: Inefficient Workup. The product may be lost during the aqueous workup. Emulsion formation is common, and the high density of any remaining CD₂I₂ can complicate phase separations.

  • Solution: After quenching the reaction, perform a filtration to remove zinc salts before the aqueous extraction. Use a saturated solution of ammonium chloride (NH₄Cl) for the quench, which is effective at dissolving zinc salts. If emulsions form, adding brine can help break them.

Problem 4: I'm struggling with the final product purification.
  • Possible Cause 1: Thermal Decomposition during Distillation. As noted, this compound and many cyclopropanated products can be thermally sensitive. Atmospheric distillation is often not a viable option.[21]

  • Solution: Use vacuum distillation to lower the boiling point and minimize thermal stress on the compound.[21] Ensure the vacuum system is robust and can achieve the necessary pressure.

  • Possible Cause 2: Co-eluting Impurities. On a large scale, minor impurities formed in the reaction can become significant, making purification by distillation or chromatography difficult.[18]

  • Solution: Re-evaluate the workup procedure. Sometimes an additional wash can remove a key impurity. For example, a wash with a mild reducing agent like sodium thiosulfate can remove residual iodine color. If chromatography is necessary, consider orthogonal methods (e.g., switching from normal-phase silica to reversed-phase) to achieve separation.[22]

Section 3: Recommended Protocols for Scale-Up

These protocols are provided as a starting point and should be optimized for your specific substrate and equipment.

Protocol 3.1: Large-Scale Zinc Activation
  • Setup: In a suitable, dry reactor under an inert atmosphere (Argon), add zinc dust (1.2-1.5 equivalents per equivalent of alkene).

  • Washing: Add anhydrous diethyl ether or THF to cover the zinc. Stir vigorously for 5-10 minutes, then stop stirring, allow the zinc to settle, and remove the solvent via cannula. Repeat this wash two more times to remove any fines or surface contaminants.

  • Activation: Add a fresh portion of anhydrous solvent. To this slurry, add a solution of copper(I) chloride (CuCl, ~10 mol%) or copper(II) acetate (Cu(OAc)₂, ~10 mol%) in the same solvent.[17]

  • Observation: The mixture will typically warm slightly, and the color of the zinc will darken to a bronze or black color. This indicates the formation of the active zinc-copper couple. The slurry is now ready for use.

Protocol 3.2: Example Scale-Up of a Simmons-Smith Reaction in a Jacketed Reactor
  • Preparation: Charge the activated zinc-copper couple slurry (from Protocol 3.1) and your alkene substrate to a dry, inerted, jacketed reactor equipped with an overhead stirrer, thermocouple, and an addition port.

  • Initial Cooling: Set the reactor jacket temperature to 10-15 °C.

  • Reagent Addition: Begin slow, subsurface addition of this compound (1.1-1.3 equivalents) via a syringe pump.

  • Temperature Monitoring: Carefully monitor the internal temperature. The exotherm should be controlled by the addition rate. Maintain the internal temperature below 40 °C. If the temperature rises too quickly, immediately stop the addition.

  • Reaction Completion: After the addition is complete, allow the reaction to stir at ambient temperature or with gentle heating (e.g., 35-40 °C) until the reaction is deemed complete by in-process controls (e.g., GC analysis of an aliquot).

Protocol 3.3: Post-Reaction Workup and Purification
  • Cooling & Quenching: Cool the reaction mixture to 0-5 °C. Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction. Caution: This can be exothermic and may release flammable gases.

  • Filtration: Filter the entire mixture through a pad of celite to remove the solid zinc salts. Wash the filter cake with a suitable solvent (e.g., diethyl ether) to recover any entrained product.

  • Phase Separation: Transfer the filtrate to a separatory funnel. Separate the organic and aqueous layers.

  • Extraction: Extract the aqueous layer one or two more times with the solvent.

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl (if needed to remove basic impurities), saturated sodium bicarbonate (NaHCO₃), and finally, brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Final Purification: Purify the crude product by vacuum distillation.

Section 4: Advanced Concepts - Transitioning to Flow Chemistry

For manufacturing-scale synthesis, especially with hazardous and exothermic reactions, continuous flow chemistry offers significant advantages in safety, control, and consistency.[17][20]

A typical setup involves pumping a solution of the alkene and this compound through a heated column packed with a zinc-copper couple or other activated zinc. The product stream emerges continuously and can be directed to an in-line workup and purification system. This approach minimizes the volume of hazardous material being reacted at any given moment and provides superior control over temperature and reaction time.

G cluster_1 Conceptual Flow Reactor for Simmons-Smith Reaction pumpA Reagent Pump A (Alkene + CD₂I₂ in Solvent) reactor Packed-Bed Reactor (Heated Column with Activated Zinc) pumpA->reactor Flow In bpr Back-Pressure Regulator reactor->bpr Product Stream collection Product Collection bpr->collection

Caption: A simplified schematic of a continuous flow setup.

References
  • This compound - Safety Data Sheet. (n.d.). C/D/N Isotopes.
  • SAFETY DATA SHEET: this compound. (2024). MilliporeSigma.
  • This compound - Safety Data Sheet. (2025). ChemicalBook.
  • Technical Support Center: Purification of Dibromoiodomethane Reaction Products. (2025). BenchChem.
  • Diiodomethane-MSDS.pdf. (n.d.). Sigma-Aldrich.
  • Safety Data Sheet: Diiodomethane. (2022). Chemos GmbH & Co.KG.
  • Diiodomethane. (n.d.). In Wikipedia. Retrieved from [Link]

  • Diiodomethane. (n.d.). Bionity. Retrieved from [Link]

  • Dharmik, P. M., et al. (2025). N- and O-Trideuteromethylation of Drugs and Intermediates with Trimethyloxosulphonium Iodide-d9 Enabled by a Mechanochemical Synthesis. Sustainability and Circularity Now.
  • Dharmik, P. M., et al. (n.d.). N- and O-Trideuteromethylation of Drugs and Intermediates with Trimethyloxosulphonium Iodide-d9 Enabled by a Mechanochemical Synthesis. Thieme Chemistry. Retrieved from [Link]

  • Diiodomethane. (n.d.). PubChem. Retrieved from [Link]

  • Hone, C. A., et al. (2025). A Continuous Manufacturing Line Generating Organozinc Species in Flow: Enhancing the Simmons–Smith Reaction Including Post-Reaction Processing. ACS Publications. Retrieved from [Link]

  • Deuterated APIs. (n.d.). Wakefield Chemistry Consulting. Retrieved from [Link]

  • Synthetic Intermediates for Deuterated Pharmaceuticals. (n.d.). CK Isotopes. Retrieved from [Link]

  • Simmons-Smith Cyclopropanation. (2023). Master Organic Chemistry. Retrieved from [Link]

  • What are issues/things to consider when scaling up reactions from the lab to a factory? (2021). Reddit.
  • Simmons–Smith reaction. (n.d.). In Wikipedia. Retrieved from [Link]

  • Simmons-Smith Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. (2025). HWS Labortechnik Mainz.
  • Cyclopropanation. (n.d.). In Wikipedia. Retrieved from [Link]

  • How to isolate impurities from a reaction product. (2023). Biotage. Retrieved from [Link]

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Technical Support Center: Diiodomethane-d2 (Copper Stabilized)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for copper-stabilized Diiodomethane-d2. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this deuterated reagent. The following question-and-answer format addresses common challenges and provides practical, field-proven solutions to ensure the integrity and success of your research.

Frequently Asked Questions (FAQs)

Q1: Why is this compound stabilized with copper?

A1: Diiodomethane, in both its deuterated and non-deuterated forms, is susceptible to decomposition upon exposure to light and trace amounts of acid. This degradation process liberates free iodine (I₂), which imparts a characteristic brownish or purplish tint to the otherwise colorless liquid. The presence of elemental iodine can interfere with subsequent reactions, making the reagent unsuitable for many applications.

Copper acts as a stabilizer by reacting with any free iodine that forms, effectively scavenging it from the solution.[1] This prevents the accumulation of iodine and maintains the purity and reactivity of the this compound for a longer duration.

Q2: How does the copper stabilizer impact the reactivity of this compound in a Simmons-Smith cyclopropanation reaction?

A2: The impact of the copper stabilizer on a Simmons-Smith reaction is nuanced and can be substrate-dependent. In the classic Simmons-Smith reaction, a zinc-copper couple is used to generate the active organozinc carbenoid (ICH₂ZnI) in situ.[2][3] The metallic copper in the stabilized this compound is generally not present in a high enough concentration to significantly alter the bulk reaction kinetics.

However, for certain substrates, particularly α,β-unsaturated ketones, the presence of copper salts has been shown to potentially enhance the yield of cyclopropanation. It is theorized that copper may play a catalytic role in these specific cases. Therefore, the presence of the stabilizer is not always detrimental and may even be beneficial in some contexts.

For most standard Simmons-Smith reactions with electron-rich olefins, the primary concern is not the copper itself, but rather any decomposition products that may have formed if the stabilizer has been consumed over time.

Q3: Should I remove the copper stabilizer before using this compound in my reaction?

A3: For most applications, especially those sensitive to trace metals or where precise stoichiometric control is critical, it is best practice to remove the copper stabilizer immediately before use. This ensures that the reactivity observed is solely due to the this compound and the intended reagents. Removal is particularly recommended if the this compound solution shows any discoloration, as this indicates the presence of iodine and suggests that the stabilizer may be partially consumed.

Troubleshooting Guide

Issue 1: Low or No Product Yield in a Simmons-Smith Reaction

Potential Cause Troubleshooting Step Scientific Rationale
Degraded this compound If the reagent is discolored (yellow to brown), it contains free iodine which can interfere with the reaction. Purify the this compound by distillation or filtration through activated alumina.The Simmons-Smith reaction relies on the clean formation of the organozinc carbenoid. Free iodine can react with the zinc-copper couple and other reactive species, leading to side reactions and reduced yield.
Inhibition by Copper Stabilizer For highly sensitive substrates, the trace amount of dissolved copper may influence the reaction.While often benign, copper ions can potentially interact with sensitive functional groups or alter the reactivity of the organozinc intermediate.
Inactive Zinc-Copper Couple The formation of the active carbenoid is dependent on the quality of the zinc-copper couple.Ensure the zinc-copper couple is freshly prepared and properly activated to facilitate the oxidative addition of zinc into the C-I bond of this compound.

Issue 2: Inconsistent Reaction Rates or Yields

Potential Cause Troubleshooting Step Scientific Rationale
Variable Concentration of Active Reagent The presence of decomposition products can lead to an overestimation of the molar quantity of active this compound.Accurate stoichiometry is crucial for reproducible results. Using purified this compound ensures that the desired molar equivalents are being used.
Kinetic Isotope Effect (KIE) A primary kinetic isotope effect is expected when using CD₂I₂ in place of CH₂I₂.The C-D bond is stronger than the C-H bond. In the rate-determining step of some reactions involving C-H/C-D bond cleavage, this can lead to a slower reaction rate for the deuterated species.[4] While the Simmons-Smith reaction is a concerted addition, the formation of the carbenoid may have a KIE. Be prepared for potentially longer reaction times compared to the non-deuterated analog.

Issue 3: Unexpected Peaks or Broadening in NMR Spectra of the Crude Reaction Mixture

Potential Cause Troubleshooting Step Scientific Rationale
Paramagnetic Interference from Copper If the copper stabilizer has not been removed, trace amounts of paramagnetic Cu(II) ions may be present in the NMR sample.Paramagnetic species can cause significant broadening and shifting of NMR signals, making spectral interpretation difficult.[5][6][7][8]
Presence of Side-Products If the this compound has degraded, the resulting impurities can lead to a complex mixture of products.Purifying the this compound before use will minimize the formation of these side-products and simplify the analysis of the crude reaction mixture.

Experimental Protocols

Protocol for Removal of Copper Stabilizer from this compound

This protocol should be performed immediately before the use of the reagent.

  • Preparation: In a fume hood, prepare a short column of activated alumina in a Pasteur pipette. The alumina should be dried in an oven at >120 °C for several hours and cooled under an inert atmosphere before use.

  • Filtration: Carefully pass the required volume of copper-stabilized this compound through the activated alumina column directly into a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

  • Use: The purified this compound is now ready for immediate use in your reaction.

Rationale: Activated alumina is an effective adsorbent for removing both the finely dispersed copper metal and any dissolved copper salts, as well as polar impurities like iodine.

Diagram of Purification Workflow

cluster_purification Purification of this compound start Stabilized CD₂I₂ (with Copper) column Pass through Activated Alumina Column start->column Removal of Copper and I₂ product Purified CD₂I₂ (for immediate use) column->product

Caption: Workflow for the purification of copper-stabilized this compound.

Data Summary

Parameter Unpurified this compound Purified this compound
Appearance Colorless to light yellow/brownColorless
Potential for NMR Interference High (due to paramagnetic copper)Low
Recommended Use Reactions tolerant to trace metalsReactions requiring high purity and stoichiometric precision

Logical Relationships Diagram

cluster_problem Problem cluster_stabilization Stabilization cluster_implication Experimental Implication Decomposition CD₂I₂ Decomposition (Light, Acid) Copper Copper Stabilizer Decomposition->Copper produces I₂ which is scavenged by Reaction 2Cu + I₂ → 2CuI Copper->Reaction Reactivity Potential Impact on Reactivity Copper->Reactivity NMR Paramagnetic Effects in NMR Copper->NMR Purification Need for Purification Reactivity->Purification NMR->Purification

Caption: Relationship between this compound decomposition, copper stabilization, and experimental considerations.

References

  • Simmons, H. E., & Smith, R. D. (1958). A New Synthesis of Cyclopropanes from Olefins. Journal of the American Chemical Society, 80(19), 5323–5324. [Link]

  • NROChemistry. (n.d.). Simmons-Smith Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). US7617934B2 - Alkyl iodide storage container and method for purification of alkyl iodide.
  • Pell, A. J., & Pintacuda, G. (2015). Paramagnetic solid-state NMR assignment and novel chemical conversion of the aldehyde group to dihydrogen ortho ester and hemiacetal moieties in copper(ii). Chemical Communications, 51(2), 269-272. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Kyoto University Research Information Repository. (1970). Studies on the Simmons-Smith Reaction. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]

  • Grokipedia. (n.d.). Simmons–Smith reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Kinetic isotope effect. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). The Simmons-Smith Reaction and Cyclopropanation of Alkenes. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Effect of paramagnetic cations on solid state 13 C nuclear magnetic resonance spectra of natural organic materials. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2022). Deuterated reagents in multicomponent reactions to afford deuterium-labeled products. Retrieved from [Link]

  • Master Organic Chemistry. (2023). Cyclopropanation of Alkenes. Retrieved from [Link]

  • Macmillan Group, Princeton University. (2005). Kinetic Isotope Effects in Organic Chemistry. Retrieved from [Link]

  • ACS Publications. (2021). Paramagnetic Effects in NMR Spectroscopy of Transition-Metal Complexes: Principles and Chemical Concepts. Retrieved from [Link]

  • Resolve Mass Spectrometry. (2025). How to Choose the Right Deuterated Labelled Chemical Synthesis Partner in Canada. Retrieved from [Link]

  • National Institutes of Health. (2012). Kinetic Isotope Effects in Asymmetric Reactions. Retrieved from [Link]

  • Department of Chemistry, University of XYZ. (n.d.). NMR Spectroscopy of Paramagnetic Compounds. Retrieved from [Link]

  • Chemistry For Everyone. (2025). How Do Paramagnetic Substances Affect NMR?. Retrieved from [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to Verifying the Isotopic Enrichment of Diiodomethane-d2 by NMR

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise determination of isotopic enrichment is not merely a quality control step; it is the bedrock of quantitative assays and mechanistic studies. Deuterated compounds, such as Diiodomethane-d2 (CD₂I₂), are instrumental as internal standards in mass spectrometry-based quantitative analyses and in probing reaction mechanisms.[1][2] This guide provides an in-depth, technically-grounded comparison of Nuclear Magnetic Resonance (NMR) spectroscopy methods for verifying the isotopic enrichment of this compound, complete with experimental protocols and data interpretation insights.

The Foundational Role of NMR in Isotopic Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a premier analytical technique for determining not only the structure of a molecule but also its isotopic composition.[3][4] Unlike mass spectrometry, which provides information on the mass-to-charge ratio, NMR offers a direct, non-destructive window into the nuclear environment of specific isotopes. For this compound, three key NMR active nuclei come into play: ¹H (proton), ²H (deuterium), and ¹³C. The principle of quantitative NMR (qNMR) is straightforward: the area under an NMR peak is directly proportional to the number of nuclei giving rise to that signal.[5][6][7][8] This inherent quantitative nature makes NMR an invaluable tool for assessing isotopic enrichment without the need for calibration curves, a significant advantage over many chromatographic techniques.[7]

Strategic Approaches to NMR-Based Enrichment Verification

There are three primary NMR-based strategies to determine the isotopic enrichment of this compound: ¹H NMR, ²H NMR, and ¹³C NMR. The choice of method depends on the expected level of enrichment and the available instrumentation.

  • ¹H NMR: Quantifying the Residual Proteo Signal. This is the most common and accessible method. By quantifying the signal from the residual, non-deuterated Diiodomethane (CH₂I₂), and any partially deuterated species (CHDI₂), we can infer the abundance of the fully deuterated species. This approach is highly sensitive due to the high gyromagnetic ratio of the proton.[7]

  • ²H (Deuterium) NMR: Direct Detection of the Deuteron. This technique directly observes the deuterium nucleus.[9] While less sensitive than ¹H NMR due to the lower magnetogyric ratio of deuterium, it provides a clean spectrum with signals only from the deuterated species.[10] This can be particularly advantageous for highly enriched samples where the residual proton signals are very weak.[10]

  • ¹³C NMR: An Indirect but Powerful Corroboration. ¹³C NMR provides information about the carbon backbone. The coupling patterns between carbon and deuterium (C-D) can be used to confirm the presence of deuterium and, in some cases, quantify the enrichment level. The multiplicity of the carbon signal will change depending on the number of attached deuterium atoms (a triplet for CD₂).

Experimental Workflow: A Step-by-Step Guide

The following workflow provides a robust framework for the analysis of this compound isotopic enrichment.

Caption: Workflow for verifying the isotopic enrichment of this compound by NMR.

A. Sample Preparation:

  • Weighing the Sample: Accurately weigh approximately 10-25 mg of the this compound sample into a clean, dry vial. For quantitative analysis, precision in weighing is crucial.[11]

  • Solvent Selection and Addition: Add 0.6-0.7 mL of a suitable deuterated solvent.[12] Chloroform-d (CDCl₃) is a common choice.[13] Ensure the solvent is of high purity and dry, especially if the sample is moisture-sensitive.[12][14]

  • Internal Standard (for qNMR): For the most accurate quantitative results, add a known amount of a certified internal standard. The standard should have a signal that is well-resolved from the analyte signals.

  • Filtration and Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a high-quality 5 mm NMR tube to remove any particulate matter.[15] Do not use cotton wool, as it can introduce impurities.

  • Labeling: Clearly label the NMR tube.

B. NMR Data Acquisition:

  • ¹H NMR:

    • Acquire a standard 1D proton spectrum.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest for accurate integration.

    • A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio for the residual proteo signals.

  • ²H NMR:

    • If available, use a probe capable of detecting deuterium.

    • The experiment may require a larger number of scans compared to ¹H NMR due to the lower sensitivity.[10]

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger sample concentration (20-50 mg) and a longer acquisition time are typically required due to the low natural abundance of ¹³C.[12]

Data Analysis and Interpretation

A. ¹H NMR Analysis:

The ¹H NMR spectrum of a this compound sample will ideally show no signal for the analyte. However, in practice, small signals corresponding to residual CH₂I₂ and the partially deuterated CHDI₂ will be present.

  • Signal Assignment:

    • CH₂I₂: A singlet. The chemical shift of diiodomethane in CDCl₃ is approximately 3.87 ppm.[16]

    • CHDI₂: A 1:1:1 triplet due to coupling with deuterium (spin I=1).

    • Solvent Residual Peak: A signal from the residual protons in the deuterated solvent (e.g., CHCl₃ at 7.26 ppm).

  • Calculation of Isotopic Enrichment:

    The isotopic enrichment can be calculated by comparing the integral of the residual proton signals to the integral of a known internal standard or by assuming the sum of all species (deuterated and non-deuterated) is 100%.

    Isotopic Enrichment (%) = [ 1 - (Integral of CH₂I₂ + 0.5 * Integral of CHDI₂) / (Total Moles of Diiodomethane) ] * 100

B. ²H NMR Analysis:

The ²H NMR spectrum will show a signal for the deuterium in CD₂I₂. The chemical shift will be very similar to the proton chemical shift.[9][10] The presence of a strong signal confirms the high level of deuteration.

C. ¹³C NMR Analysis:

The ¹³C NMR spectrum of this compound will show a signal for the carbon atom.

  • Signal Assignment: The chemical shift for the carbon in diiodomethane is highly negative, around -54 ppm in CDCl₃.[17]

  • Multiplicity: The signal for the carbon in CD₂I₂ will appear as a quintet due to coupling with two deuterium atoms. The observation of this quintet is strong evidence for the successful deuteration at the methylene position.

Data Summary Table:

NMR NucleusExpected Chemical Shift (ppm)Expected Multiplicity in CD₂I₂Information Provided
¹H~3.87 (in CDCl₃)[16]Singlet (for CH₂I₂), Triplet (for CHDI₂)Quantifies residual non-deuterated and partially deuterated species.
²H~3.87 (in non-deuterated solvent)SingletDirect evidence and quantification of deuteration.
¹³C~-54 (in CDCl₃)[17]QuintetConfirms deuteration at the carbon center.
Comparison with Alternative Methods

While NMR is a powerful tool, other techniques can also be used to assess isotopic enrichment.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) can be used to determine the isotopic distribution by analyzing the molecular ion cluster.[1][2][18] This method is highly sensitive but may require more complex data analysis to correct for natural isotope abundances and potential fragmentation.[18]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique combines the separation power of GC with the detection capabilities of MS, allowing for the separation of impurities before mass analysis.

Comparative Overview:

FeatureNMR SpectroscopyMass Spectrometry
Principle Nuclear spin propertiesMass-to-charge ratio
Quantitation Inherently quantitative[6][7]Requires calibration or isotopic distribution analysis
Sample Prep Simple dissolution[15]May require derivatization for GC-MS
Information Structural and isotopicIsotopic distribution, molecular weight
Destructive? No[8]Yes
Conclusion: A Multi-faceted Approach for Unwavering Confidence

For the rigorous verification of the isotopic enrichment of this compound, a multi-pronged NMR approach is recommended. ¹H NMR provides a sensitive and straightforward method for quantifying residual proteo species. ²H NMR offers direct confirmation of deuteration, and ¹³C NMR provides unambiguous evidence of deuterium incorporation at the carbon center. While mass spectrometry is a valuable complementary technique, the inherent quantitative nature and structural insights offered by NMR make it an indispensable tool for researchers demanding the highest level of confidence in their isotopically labeled compounds.

References

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • University of Cambridge. NMR Sample Preparation. [Link]

  • MIT OpenCourseWare. 8.1 - FT-NMR Sample Preparation Guide. [Link]

  • Bruker. NMR Sample Preparation. [Link]

  • Jeon, J., & Ahn, S. (2021). Quantitative NMR as a Versatile Tool for the Reference Material Preparation. Molecules, 26(2), 449. [Link]

  • Pauli, G. F., et al. (2012). Purity by absolute qNMR. Journal of Medicinal Chemistry, 55(16), 1-1. [Link]

  • Raval, P., et al. (2023). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods, 15(7), 933-941. [Link]

  • Valkiers, S., et al. (2014). Determination of the enrichment of isotopically labelled molecules by mass spectrometry. Rapid Communications in Mass Spectrometry, 28(11), 1255-1262. [Link]

  • Raval, P., et al. (2023). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. RSC Publishing. [Link]

  • Emery Pharma. (2023). A Guide to Quantitative NMR (qNMR). [Link]

  • ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link]

  • ResearchGate. Determination of the enrichment of isotopically labelled molecules by mass spectrometry. [Link]

  • Wikipedia. Deuterium NMR. [Link]

  • Elsner, M., et al. (2012). Experimental Determination of Isotope Enrichment Factors – Bias from Mass Removal by Repetitive Sampling. Environmental Science & Technology, 46(19), 10544-10552. [Link]

  • Piquero, N. (2022). Evaluating the use of NMR for the determination of deuterium abundance in water. [Link]

  • Lewis, I. A., et al. (2010). NMR method for measuring carbon-13 isotopic enrichment of metabolites in complex solutions. Analytical Chemistry, 82(11), 4558-4563. [Link]

  • Quora. What is isotopic enrichment? What are the different methods of isotopic enrichment? Which method is more common, and why?. [Link]

  • Royal Society of Chemistry. Supporting Information. [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0001659). [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, D2O, experimental) (HMDB0000142). [Link]

  • PubChem. Diiodomethane. [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • NMRS.io. 13C | Solvent | NMR Chemical Shifts. [Link]

  • University of Florence. Protein isotopic enrichment for NMR studies. [Link]

  • Fan, T. W.-M., & Lane, A. N. (2023). NMR-based Isotope Editing, Chemoselection and Isotopomer Distribution Analysis in Stable Isotope Resolved Metabolomics. Metabolites, 13(4), 543. [Link]

  • National Institutes of Health. NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions. [Link]

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A Senior Application Scientist's Guide to Purity Assessment of Diiodomethane-d2 by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Isotopic Purity

In the realms of pharmaceutical development, metabolic research, and advanced materials science, deuterated compounds are indispensable tools. Diiodomethane-d2 (CD₂I₂), a deuterated analogue of diiodomethane (CH₂I₂), serves as a valuable internal standard for quantitative mass spectrometry assays and as a reagent in specialized synthetic procedures like the Simmons-Smith cyclopropanation reaction.[1] The efficacy and reliability of these applications are directly contingent on the isotopic and chemical purity of the deuterated reagent.

Isotopic purity refers to the percentage of molecules in which the intended hydrogen atoms have been successfully replaced by deuterium.[2] Chemical purity, conversely, relates to the absence of other chemical species, such as residual starting materials, solvents, or reaction by-products. Even minor deviations can compromise experimental outcomes, leading to inaccurate quantification or unintended side reactions.

This guide provides an in-depth comparison of mass spectrometry-based approaches for the comprehensive purity assessment of this compound. We will explore the technical rationale behind method selection, present a detailed, field-tested protocol using Gas Chromatography-Mass Spectrometry (GC-MS), and provide the necessary data for accurate interpretation.

Methodology Comparison: Choosing the Right Tool for a Volatile Analyte

For a volatile, non-polar compound like this compound, Gas Chromatography (GC) is the premier separation technique. When coupled with a mass spectrometer, it becomes the gold standard for both identification and quantification of the target analyte and its impurities.[2]

Technique Principle Advantages for this compound Analysis Limitations
GC-EI-MS Separates compounds by boiling point/polarity on a capillary column. Eluted compounds are fragmented by a high-energy electron beam (70 eV), creating a reproducible "fingerprint" mass spectrum.- High sensitivity and reproducibility. - Excellent for separating volatile isotopic analogues (e.g., CD₂I₂, CHD₂I, CH₂I₂). - Extensive spectral libraries (like NIST) available for non-deuterated analogues and potential impurities.[3] - Robust and widely available instrumentation.- Extensive fragmentation can sometimes lead to a weak or absent molecular ion peak, though this is not the case for diiodomethane.
GC-CI-MS Uses a reagent gas to produce pseudo-molecular ions via proton transfer. A "softer" ionization technique.- Often produces a more abundant molecular ion, which can be useful for confirming molecular weight.- Less structural information from fragmentation. - Less standardized than EI, with spectra dependent on reagent gas. - Not typically necessary for a molecule like diiodomethane which shows a clear molecular ion in EI.
LC-MS Separates compounds by polarity in a liquid phase.- Suitable for non-volatile or thermally labile compounds.- Inappropriate for a volatile compound like diiodomethane, which is ideally suited for GC.

For this application, Gas Chromatography with Electron Ionization Mass Spectrometry (GC-EI-MS) is the superior choice. It provides the necessary chromatographic resolution to separate isotopic and chemical impurities and generates information-rich mass spectra for unambiguous identification.

Analytical Workflow: From Sample to Certificate of Analysis

A robust analytical workflow ensures that results are both accurate and reproducible. The process involves careful sample preparation, optimized chromatographic separation, and precise mass spectrometric detection and analysis.

Analytical_Workflow cluster_prep 1. Sample Preparation cluster_analysis 2. GC-MS Analysis cluster_data 3. Data Interpretation Sample Receive This compound Lot Dilution Prepare Dilute Solution (e.g., in Dichloromethane) Sample->Dilution Standard Add Internal Standard (if necessary) Dilution->Standard Injection Inject Sample into GC Standard->Injection Analyze Separation Chromatographic Separation (Capillary Column) Injection->Separation Ionization Electron Ionization (EI) 70 eV Separation->Ionization Detection Mass Analysis (Quadrupole / TOF) Ionization->Detection Chromatogram Analyze Chromatogram: - Retention Times - Peak Areas Detection->Chromatogram Acquire Data MassSpec Analyze Mass Spectra: - Molecular Ions - Fragment Ions Detection->MassSpec Quantification Calculate Purity: - Isotopic Enrichment - Chemical Impurities Chromatogram->Quantification MassSpec->Quantification Report Generate Certificate of Analysis Quantification->Report

Caption: High-level workflow for CD₂I₂ purity assessment.

Experimental Protocol: GC-MS Purity Assessment

This protocol is designed to provide excellent separation of diiodomethane from its isotopic variants and common chemical impurities.

1. Sample Preparation

  • Allow the this compound sample to equilibrate to room temperature.

  • Prepare a stock solution of approximately 1000 µg/mL by dissolving the appropriate amount of this compound in high-purity dichloromethane.

  • Prepare a working solution of approximately 10 µg/mL by diluting the stock solution with dichloromethane.

  • Transfer the working solution to a 2 mL autosampler vial for analysis.

2. GC-MS Instrumentation & Parameters

The selection of the GC column is critical. A non-polar or mid-polarity column is ideal. A 5% diphenyl / 95% dimethylpolysiloxane phase (e.g., DB-5ms, HP-5ms) provides excellent resolving power for halogenated compounds based on boiling point differences.

Parameter Recommended Setting Rationale
GC System Agilent 7890 or equivalentA robust, widely used platform for this type of analysis.
Column Agilent J&W DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm filmIndustry-standard column for separating a wide range of semi-volatile organic compounds, including halogenated methanes.[4][5]
Carrier Gas Helium, constant flow at 1.2 mL/minProvides optimal efficiency and is inert.
Inlet Split/Splitless, 250 °CEnsures rapid volatilization of the sample without thermal degradation.
Injection Volume 1 µL, Split ratio 10:1Prevents column overloading while ensuring a representative sample is analyzed.
Oven Program 40 °C (hold 2 min), ramp to 200 °C at 10 °C/min, hold 2 minInitial low temperature ensures good focusing of volatile components. The temperature ramp effectively separates analytes based on boiling point.
MS System Agilent 5977 or equivalent Quadrupole MSProvides reliable mass filtering and detection.
Ion Source Electron Ionization (EI), 70 eVStandard energy for reproducible fragmentation and library matching.[6]
Source Temp. 230 °CStandard operating temperature to maintain cleanliness and performance.
Quadrupole Temp. 150 °CStandard operating temperature for stable mass filtering.
Mass Range 35 - 300 amuCaptures all relevant ions from the solvent up to the molecular ion of diiodomethane and potential dimers.
Transfer Line 280 °CPrevents condensation of analytes between the GC and MS.

Data Analysis and Interpretation

1. Chromatographic Evaluation

The primary goal is to achieve baseline separation of all components.

  • This compound (CD₂I₂): Expected to be the major peak.

  • Isotopic Impurities: Deuterated compounds often elute slightly earlier than their non-deuterated counterparts on non-polar columns. Therefore, expect to see any CHDI₂ and CH₂I₂ impurities eluting just after the main CD₂I₂ peak.

  • Chemical Impurities:

    • Dichloromethane (CH₂Cl₂): The solvent will appear as a large, early-eluting peak.

    • Chloroiodomethane (CH₂ClI): A potential by-product from incomplete reaction, this will elute significantly earlier than diiodomethane.[7][8]

    • Acetone: If used as the reaction solvent, it will be a very early eluting peak.[1]

2. Mass Spectral Evaluation: Fragmentation Patterns

Electron ionization of diiodomethane results in a predictable fragmentation pattern. The C-I bond is the weakest and most likely to break.[9][10] For this compound, we can predict the mass spectrum by observing the spectrum of its non-deuterated analogue from the NIST library and adjusting for the +2 mass shift of the deuterium atoms.[3][11]

Caption: Predicted EI fragmentation of this compound.

Table of Key Ions for Purity Assessment:

Ion Identity Formula Expected m/z Notes
This compound [CD₂I₂]⁺•269.8Molecular ion of the target compound.
Fragment 1[CD₂I]⁺142.9Base peak; loss of one iodine radical.
Fragment 2[I]⁺126.9Iodine cation; second most abundant fragment.
Isotopic Impurity 1 [CHDI₂]⁺•268.8Molecular ion for mono-deuterated impurity.
Fragment (Impurity 1)[CHDI]⁺141.9Base peak for mono-deuterated impurity.
Isotopic Impurity 2 [CH₂I₂]⁺•267.8Molecular ion for non-deuterated impurity.[11]
Fragment (Impurity 2)[CH₂I]⁺140.9Base peak for non-deuterated impurity.[11]
Chemical Impurity [CH₂ClI]⁺•175.9 / 177.9Molecular ion for Chloroiodomethane, showing ³⁵Cl/³⁷Cl isotope pattern.[7]

3. Calculating Purity

  • Isotopic Purity (%D): This is calculated by comparing the integrated peak area of the desired deuterated species with the sum of the areas of all its isotopic variants. The calculation is performed on the extracted ion chromatograms for the respective molecular ions (e.g., m/z 269.8, 268.8, and 267.8).

    Isotopic Purity (%) = [Area(CD₂I₂)] / [Area(CD₂I₂) + Area(CHDI₂) + Area(CH₂I₂)] x 100

  • Chemical Purity (%): This is determined by comparing the peak area of this compound to the total area of all peaks in the chromatogram (excluding the solvent).

    Chemical Purity (%) = [Area(CD₂I₂)] / [Total Peak Area - Solvent Area] x 100

Conclusion and Best Practices

The purity assessment of this compound is a critical quality control step that is robustly and reliably achieved using Gas Chromatography-Mass Spectrometry with Electron Ionization. The methodology presented here, utilizing a standard non-polar column, provides excellent separation of isotopic and key chemical impurities.

Key Takeaways for the Analyst:

  • Method of Choice: GC-EI-MS is the definitive technique for this analysis.

  • Column Selection: A 5% diphenyl / 95% dimethylpolysiloxane stationary phase is a highly effective and versatile choice.

  • Identify Key Impurities: Be aware of potential impurities from the Finkelstein synthesis route, primarily residual dichloromethane and the intermediate chloroiodomethane.

  • Validate with Data: Always rely on the full mass spectrum for positive identification of peaks, paying close attention to the molecular ion and the characteristic loss of an iodine radical (M-127).

By implementing this self-validating protocol and understanding the underlying principles of chromatography and mass spectrometry, researchers can ensure the quality of their deuterated reagents, leading to more accurate and reproducible scientific outcomes.

References

  • Organic Syntheses. (n.d.). PREPARATION OF 5-HEXEN-1-OL. Org. Synth. Coll. Vol. X, 476. Retrieved from [Link]

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  • PubChem. (n.d.). Chloroiodomethane. National Center for Biotechnology Information. Retrieved from [Link]

  • Sparkman, O. D. (2021). Interaction of Dichloromethane Solvent with n-Alkylamines Analyzed by Electron Ionization GC–MS. LCGC International. Retrieved from [Link]

  • Focant, J. F., et al. (2004). Comparison of a variety of gas chromatographic columns with different polarities for the separation of chlorinated dibenzo-p-dioxins and dibenzofurans by high-resolution mass spectrometry. Journal of Chromatography A. Retrieved from [Link]

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  • Fischer, M., et al. (2012). GC analysis of dichloromethane extracts from male (a) and female (b) bodies. ResearchGate. Retrieved from [Link]

  • Poor Man's Chemist. (2020). Synthesis of Diiodomethane by the Finkelstein Reaction. YouTube. Retrieved from [Link]

  • PubChem. (n.d.). Diiodomethane. National Center for Biotechnology Information. Retrieved from [Link]

  • Davis, H. J. (2013). Introduction to Ionization and Fragmentation in Mass Spectrometry. YouTube. Retrieved from [Link]

  • Agilent Technologies. (2008). Agilent J&W GC Column Selection Guide. Postnova Analytics. Retrieved from [Link]

  • ScienceMadness Discussion Board. (2010). diiodomethane. Retrieved from [Link]

  • NIST. (n.d.). Methane, diiodo-. NIST Chemistry WebBook. Retrieved from [Link]

  • Wikipedia. (2023). Chloroiodomethane. Retrieved from [Link]

  • Vessecchi, R., et al. (2015). Fragmentation reactions using electrospray ionization mass spectrometry. Royal Society of Chemistry. Retrieved from [Link]

  • United Utilities. (2023). GCMS Scan - METHOD STATEMENT. Retrieved from [Link]

  • GL Sciences. (n.d.). GC Column Comparison Chart. Retrieved from [Link]

  • Reddy, R., et al. (2020). Diiodomethane-Mediated Generation of N-Aryliminium Ions and Subsequent [4 + 2] Cycloadditions with Olefins. The Journal of Organic Chemistry. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). CHLORO(IODO)METHANE. Retrieved from [Link]

  • NIST. (n.d.). Methane, diiodo- Gas phase ion energetics data. NIST Chemistry WebBook. Retrieved from [Link]

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Comparing Diiodomethane-d2 and non-deuterated diiodomethane in experiments

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Diiodomethane-d2 vs. Non-Deuterated Diiodomethane in Experimental Research

A Senior Application Scientist's Comparative Analysis

For researchers, scientists, and professionals in drug development, the choice of reagents is paramount to experimental success and data integrity. Isotopically labeled compounds, while often chemically similar to their non-labeled counterparts, offer a powerful lens through which to probe reaction mechanisms, trace metabolic pathways, and alter molecular properties. This guide provides an in-depth comparison of this compound (CD₂I₂) and its non-deuterated analog, Diiodomethane (CH₂I₂), focusing on the practical implications of isotopic substitution in experimental design and outcome.

Fundamental Properties: More Than Just Mass

At first glance, the substitution of two protium (¹H) atoms with deuterium (²H) atoms in diiodomethane seems trivial. However, this doubling of the hydrogen isotope mass introduces subtle yet significant changes in the molecule's physicochemical properties, which are foundational to their differential behavior in experiments.

The primary origin of their differing reactivity is the Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond has a lower zero-point vibrational energy than the carbon-hydrogen (C-H) bond, making it stronger and requiring more energy to break. This difference in bond energy is the cornerstone of why these two molecules behave differently in reactions where this bond is cleaved in the rate-determining step.[1][2][3]

Table 1: Comparison of Physicochemical Properties

PropertyDiiodomethane (CH₂I₂)This compound (CD₂I₂)Rationale for Difference
CAS Number 75-11-6[4][5]15729-58-5[6][7]Unique identifiers for distinct isotopic forms.
Molecular Formula CH₂I₂[5][8]CD₂I₂[6][7]Isotopic substitution of hydrogen with deuterium.
Molecular Weight 267.84 g/mol [5][8]269.85 g/mol [6][7]Increased mass due to two neutrons in deuterium.
Density (at 25 °C) 3.325 g/mL[5][9]~3.325 g/mL[6][10]The mass increase is marginal relative to the total molecular weight, resulting in a nearly identical density.
Boiling Point 182 °C (at 760 mmHg)[9]68 °C (at 15 mmHg)[6][10]Isotopic substitution can slightly alter intermolecular forces and thus boiling point. Note: Direct comparison at the same pressure is ideal but not always available; the provided data are from different sources under different conditions.
Refractive Index 1.741[9]Not readily available, but expected to be very similar.The electronic structure is nearly identical, leading to minimal change in how the molecule interacts with light.
Isotopic Purity N/ATypically ≥99 atom % D[6][7][10]A critical parameter for labeling studies, ensuring the observed effects are due to the deuterated species.

Spectroscopic Fingerprints: Distinguishing the Isotopologues

The mass difference between hydrogen and deuterium creates distinct spectroscopic signatures, which are invaluable for confirming isotopic incorporation and for certain analytical techniques.

  • Vibrational Spectroscopy (IR & Raman): The most dramatic difference is seen in the vibrational frequencies of the C-H and C-D bonds. Due to the heavier mass of deuterium, C-D stretching and bending vibrations occur at significantly lower frequencies (wavenumbers) than their C-H counterparts. For example, the symmetric and asymmetric C-H stretches in CH₂I₂ appear around 3000 cm⁻¹, whereas the corresponding C-D stretches in CD₂I₂ would be expected at approximately 2200 cm⁻¹. This predictable shift allows for clear identification and quantification of deuteration.[11][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Non-deuterated diiodomethane (CH₂I₂) exhibits a singlet in the ¹H NMR spectrum.[13] Conversely, highly pure this compound (CD₂I₂) will be "silent" in the ¹H NMR spectrum, with its absence confirming successful deuteration.

    • ²H (Deuterium) NMR: CD₂I₂ will show a characteristic signal in the ²H NMR spectrum, providing direct evidence of the deuterium label. CH₂I₂ will not produce a signal.

    • ¹³C NMR: The ¹³C signal for CH₂I₂ is split into a triplet by the two attached protons. For CD₂I₂, the signal is also a triplet, but the coupling constant (J-coupling) with deuterium (a spin-1 nucleus) is smaller.

Core Application: Simmons-Smith Cyclopropanation

One of the most prominent uses of diiodomethane is in the Simmons-Smith reaction, a reliable method for converting alkenes into cyclopropanes stereospecifically.[4][14][15][16][17] The reaction proceeds via an organozinc carbenoid intermediate, often represented as ICH₂ZnI, which delivers a methylene group to the double bond.[18][19]

Performance Comparison:

  • CH₂I₂: Used to install a standard -CH₂- group, forming a non-labeled cyclopropane ring.

  • CD₂I₂: Used to install a deuterated -CD₂- group. This is an exceptionally valuable technique for site-specifically introducing a deuterium label into a complex molecule, which can then be used for mechanistic studies or as a metabolic tracer.

The reaction mechanism is believed to be concerted, meaning the choice of isotopologue does not fundamentally alter the reaction pathway but directly determines the isotopic content of the product.[16][19]

Experimental Protocol: Simmons-Smith Cyclopropanation of Cyclohexene

This protocol describes a typical procedure. The choice between CH₂I₂ and CD₂I₂ is determined solely by the desired isotopic label in the final product.

  • Reagent Preparation: In a flame-dried, three-necked flask equipped with a condenser, magnetic stirrer, and nitrogen inlet, add Zinc-Copper couple (2.0 eq). The flask is purged with dry nitrogen.

  • Solvent Addition: Anhydrous diethyl ether is added via syringe to cover the Zn(Cu) couple.

  • Initiation: A small crystal of iodine can be added to activate the zinc surface.

  • Reagent Addition: A solution of cyclohexene (1.0 eq) and diiodomethane (CH₂I₂ or CD₂I₂) (1.5 eq) in anhydrous diethyl ether is added dropwise to the stirred suspension.

    • Causality: Dropwise addition is crucial to control the exothermic reaction and prevent the formation of side products. The reaction is run under an inert atmosphere because the organozinc intermediate is sensitive to moisture and oxygen.[18]

  • Reaction: The mixture is stirred at reflux for several hours until the starting material is consumed (monitored by TLC or GC).

  • Workup: The reaction is cooled to room temperature and quenched by the slow addition of saturated aqueous ammonium chloride. This dissolves the zinc salts.[18]

  • Extraction: The mixture is filtered, and the organic layer is separated. The aqueous layer is extracted twice with diethyl ether.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product (norcarane or its d2-analog) is purified by distillation or column chromatography.

Workflow Diagram: Simmons-Smith Reaction

Simmons_Smith_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_products Products Alkene Alkene (e.g., Cyclohexene) Addition Concerted Cycloaddition Alkene->Addition Reagent Diiodomethane (CH₂I₂ or CD₂I₂) Carbenoid In-situ Formation of Organozinc Carbenoid (ICH₂ZnI or ICD₂ZnI) Reagent->Carbenoid ZnCu Zn-Cu Couple ZnCu->Carbenoid Carbenoid->Addition Methylene Transfer Product Cyclopropane (Labeled or Unlabeled) Addition->Product Byproduct ZnI₂ Addition->Byproduct

Caption: Workflow for the Simmons-Smith cyclopropanation reaction.

Application in Mechanistic Studies: The Kinetic Isotope Effect

The most profound difference between CH₂I₂ and CD₂I₂ emerges when studying reaction mechanisms. By comparing the rate of a reaction using the deuterated versus the non-deuterated reagent, one can determine if the C-H bond is broken in the rate-determining step.

  • Primary KIE (kH/kD > 1): If the reaction with CH₂I₂ is significantly faster than with CD₂I₂, it provides strong evidence that the C-H bond is cleaved during the slowest step of the reaction.[1][3]

  • No KIE (kH/kD ≈ 1): If the rates are similar, the C-H bond is likely not broken in the rate-determining step.

Diagram: Visualizing the Kinetic Isotope Effect

KIE_Diagram origin y_axis Potential Energy origin->y_axis x_axis Reaction Coordinate origin->x_axis reactants Reactants ts_H TS (C-H) reactants->ts_H ΔG‡(H) ts_D TS (C-D) reactants->ts_D ΔG‡(D) path_H reactants->path_H:n path_D reactants->path_D:n products Products path_H:n->products reactants_D reactants_H reactants_D->reactants_H ZPE(C-H) > ZPE(C-D) path_D:n->products

Caption: Energy profile illustrating the primary kinetic isotope effect.

Advanced Applications: Photodissociation and Deuterated Pharmaceuticals

  • Photodissociation Dynamics: Diiodomethane is a model compound for studying fundamental photochemical reactions.[20][21] Upon absorption of UV light, one of the C-I bonds breaks.[20] Comparing the photodissociation dynamics of CH₂I₂ and CD₂I₂ allows researchers to investigate the influence of vibrational energy (which differs due to the isotope) on the dissociation pathway and the energy distribution of the resulting fragments.[22][23]

  • Precursor for Deuterated Pharmaceuticals: While not a drug itself, this compound is a building block for introducing deuterated methylene groups. In drug development, replacing hydrogen with deuterium at a site of metabolic attack can slow down the drug's breakdown by cytochrome P450 enzymes (a KIE).[24][25] This "metabolic switching" can lead to a longer drug half-life, reduced toxic metabolites, and an improved pharmacokinetic profile.[24]

Diagram: Deuterium in Drug Metabolism

Metabolic_Blocking cluster_protio Non-Deuterated Drug cluster_deuterio Deuterated Drug Drug_H Drug-CH₂-R Metabolite_H Drug-CH(OH)-R (Metabolite) Drug_H->Metabolite_H Fast Metabolism (C-H bond cleavage) Drug_D Drug-CD₂-R Metabolite_D Drug-CD(OH)-R (Metabolite) Drug_D->Metabolite_D Slow Metabolism (C-D bond cleavage) P450 CYP450 Enzymes P450->Metabolite_H P450->Metabolite_D

Caption: The deuterium kinetic isotope effect slows enzymatic metabolism.

Conclusion

The substitution of hydrogen with deuterium in diiodomethane provides a powerful tool for modern chemical and biomedical research. While their physical properties are nearly identical, their differing C-H and C-D bond energies give rise to significant, predictable, and experimentally useful differences. This compound is not merely a heavier version of its counterpart; it is a precision reagent that enables the site-specific labeling of molecules for cyclopropanation, the elucidation of complex reaction mechanisms through the kinetic isotope effect, and the strategic design of more robust pharmaceutical candidates. The choice between CH₂I₂ and CD₂I₂ is therefore a strategic one, dictated by the specific experimental question being asked.

References

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A Senior Application Scientist's Guide to Diiodomethane-d2: Unveiling its Unique Advantages in High-Stakes Research

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the choice of a deuterated solvent is a critical decision that can significantly impact the quality and interpretability of experimental data, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy. While common solvents like Deuterated Chloroform (CDCl3) and Deuterated Dimethyl Sulfoxide (DMSO-d6) are workhorses in many laboratories, there are specific scenarios where a less conventional option, Diiodomethane-d2 (CD2I2), offers distinct and compelling advantages.[1][2] This guide provides an in-depth comparison of this compound with other deuterated solvents, supported by experimental data and field-proven insights, to empower you in making the most informed solvent choice for your demanding applications.

The Unique Physicochemical Landscape of this compound

This compound's utility stems from a unique combination of physical and chemical properties that set it apart from more common deuterated solvents. Understanding these characteristics is the first step in appreciating its potential applications.

High Density and Refractive Index: One of the most notable features of Diiodomethane is its exceptionally high density (approximately 3.325 g/mL) and high refractive index.[3][4][5][6] While these properties are more traditionally exploited in mineralogy and gemology, they can be advantageous in specific analytical contexts, such as in the separation of materials based on density.[4][7]

Aprotic and Non-polar Nature: this compound is an aprotic, non-polar solvent.[8] This makes it an excellent choice for dissolving non-polar compounds and for reactions involving reagents that are sensitive to acidic protons.[8][9] Its non-polar character ensures good solubility for a wide range of organic compounds, similar to solvents like chloroform and benzene.[8]

Distinct Spectral Window in NMR: In ¹H NMR spectroscopy, the choice of a deuterated solvent is primarily driven by the need to eliminate overwhelming solvent signals from the spectrum.[1][10][11] this compound, like other deuterated solvents, achieves this by replacing protons with deuterium. The residual proton signal in this compound appears as a triplet (due to coupling with deuterium) at a chemical shift that can be advantageous in certain analytical situations.[12]

Comparative Analysis: this compound vs. Common Deuterated Solvents

To fully appreciate the advantages of this compound, a direct comparison with commonly used deuterated solvents is essential. The following table summarizes key properties, providing a quantitative basis for solvent selection.

PropertyThis compound (CD2I2)Chloroform-d (CDCl3)DMSO-d6Acetone-d6Dichloromethane-d2 (CD2Cl2)
Molecular Weight ( g/mol ) ~269.85[3]~120.38[13]~84.17[13]~64.12[13]~86.95[13]
Density (g/mL at 25°C) ~3.325[3][4][5][6]~1.50~1.19~0.87~1.33
Boiling Point (°C) ~182 (non-deuterated)[4]61.218956.539.8-40
Residual ¹H Peak (ppm) Varies~7.26[12][14]~2.50[2][15]~2.05[15]~5.32[12][13]
Polarity Non-polar[8]Relatively non-polarHighly polar[15]Polar aproticModerately polar
Key Features High density, high refractive index, good for non-polar analytesGeneral purpose, good solubility for many organic compounds[2][14]Dissolves highly polar and hydrogen-bonding compounds[2][15]Good for moderately polar compounds[15]Volatile, useful for organometallic compounds[16][17][18]

Note: Some values are for the non-deuterated form and may vary slightly for the deuterated analog. Residual proton peak chemical shifts can vary with temperature and solute.[19][20]

Key Advantages of this compound in Specific Applications

The true value of this compound becomes apparent when considering its application to specific research challenges where conventional solvents may fall short.

Analysis of Heavy Atom-Containing and Organometallic Compounds

Causality: The high density of this compound can be an advantage when working with dense materials, potentially aiding in sample handling and preparation. More importantly, its non-coordinating and non-polar nature makes it an excellent solvent for certain organometallic and coordination complexes.[9] Unlike coordinating solvents such as acetonitrile-d3 or pyridine-d5, this compound is less likely to interact with and alter the coordination sphere of metal complexes, providing a more accurate representation of the compound's structure in a non-interactive environment.[9]

Minimizing Spectral Overlap in Crowded NMR Regions

Causality: The residual proton peak of a deuterated solvent can sometimes obscure signals of interest from the analyte. While the exact chemical shift of the residual CHD I₂ peak is not as commonly cited as for other solvents, its position in a potentially less crowded region of the spectrum can be a significant advantage. For molecules with complex proton spectra, particularly in the aromatic or alkene regions where solvents like Chloroform-d can interfere, this compound may offer a clearer spectral window.

Applications in Materials Science and Density-Based Separations

Causality: The exceptionally high density of Diiodomethane is a key property leveraged in materials science.[4][7] For instance, it can be used to determine the density of solid samples. In a research context, this property could be adapted for the separation of deuterated and non-deuterated microparticles or for studying the sedimentation of nanoparticles in a dense medium, where a deuterated solvent is required for in-situ NMR analysis.

Synthetic Chemistry and Isotopic Labeling

Causality: Diiodomethane is a known reagent in organic synthesis, particularly in cyclopropanation reactions like the Simmons-Smith reaction.[4][7] The deuterated form, this compound, can be used to introduce a deuterated methylene (-CD2-) group into a molecule.[3][5] This is invaluable for mechanistic studies, where the deuterium label can be tracked through a reaction pathway using techniques like NMR or mass spectrometry.

Experimental Workflow: A Practical Guide to Using this compound

To illustrate the practical application of this compound, here is a detailed workflow for acquiring a high-quality ¹H NMR spectrum of a non-polar organic compound.

Objective: To obtain a clean ¹H NMR spectrum of a non-polar analyte, minimizing solvent interference.
Materials:
  • This compound (CD2I2), 99 atom % D, stabilized with copper[3][5]

  • Non-polar analyte (e.g., a polycyclic aromatic hydrocarbon)

  • High-resolution NMR spectrometer

  • NMR tube and cap

  • Pipettes

  • Inert atmosphere (glove box or Schlenk line)

Protocol:
  • Sample Preparation (under inert atmosphere):

    • Due to the sensitivity of some compounds and the hygroscopic nature of many deuterated solvents, it is best practice to prepare the NMR sample under an inert atmosphere (e.g., nitrogen or argon).[1][21]

    • Weigh an appropriate amount of the non-polar analyte directly into a clean, dry NMR tube.

    • Using a pipette, add approximately 0.6 mL of this compound to the NMR tube.

    • Cap the NMR tube securely.

    • Gently agitate the tube to ensure the analyte is fully dissolved. The high solubility of non-polar compounds in this compound should facilitate this process.[8]

  • NMR Spectrometer Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of this compound. This is a crucial step for stabilizing the magnetic field.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum. Pay attention to the spectral window to ensure all analyte signals and the residual solvent peak are captured.

    • The residual solvent peak for this compound should appear as a small multiplet. Its integration should be minimal compared to the analyte signals, assuming high isotopic purity of the solvent.

  • Data Processing:

    • Process the acquired Free Induction Decay (FID) with appropriate Fourier transformation, phasing, and baseline correction.

    • Reference the spectrum. While TMS is a common standard, in its absence, the residual solvent peak can sometimes be used as a secondary reference, provided its chemical shift is accurately known under the experimental conditions.[12]

Workflow Diagram:

experimental_workflow cluster_prep Sample Preparation (Inert Atmosphere) cluster_nmr NMR Analysis cluster_data Data Processing prep1 Weigh Analyte into NMR Tube prep2 Add this compound prep1->prep2 prep3 Cap and Dissolve prep2->prep3 nmr1 Insert Sample into Spectrometer prep3->nmr1 nmr2 Lock on Deuterium Signal nmr1->nmr2 nmr3 Shim Magnetic Field nmr2->nmr3 nmr4 Acquire 1H Spectrum nmr3->nmr4 data1 Process FID nmr4->data1 data2 Reference Spectrum data1->data2 data3 Analyze Data data2->data3

Caption: Experimental workflow for NMR analysis using this compound.

Logical Decision Making: When to Choose this compound

The selection of the optimal deuterated solvent is a process of balancing multiple factors. The following decision tree provides a logical framework for determining when this compound is the superior choice.

decision_tree start Start: Choose a Deuterated Solvent q1 Is the analyte soluble in common non-polar solvents? start->q1 q2 Is the analyte an organometallic or coordination complex? q1->q2 Yes use_polar Use Polar Solvents (e.g., DMSO-d6, CD3OD) q1->use_polar No q3 Are analyte signals obscured by residual peaks of common solvents (e.g., CDCl3)? q2->q3 Yes/Maybe use_common Use Common Solvents (e.g., CDCl3, CD2Cl2) q2->use_common No q4 Is density-based separation or analysis required? q3->q4 No use_cd2i2 Consider this compound q3->use_cd2i2 Yes q5 Is introduction of a -CD2- group desired for synthesis/labeling? q4->q5 No q4->use_cd2i2 Yes q5->use_cd2i2 Yes q5->use_common No

Sources

A Senior Application Scientist's Guide to Confirming the Structure of Products from Diiodomethane-d2

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the primary analytical methods used to confirm the structure of products derived from Diiodomethane-d2. Moving beyond a simple listing of techniques, this document delves into the causality behind experimental choices, offers field-proven insights, and presents detailed, self-validating protocols to ensure the scientific rigor of your findings.

The Crucial First Step: Understanding the Chemistry of this compound

This compound is most famously employed in the Simmons-Smith reaction, a powerful method for the stereospecific synthesis of cyclopropanes from alkenes. In this reaction, an organozinc carbenoid, formed from this compound and a zinc-copper couple, delivers the -CD₂- unit to the double bond in a concerted fashion. This stereospecificity means that a cis-alkene will yield a cis-substituted cyclopropane, and a trans-alkene will result in a trans-substituted cyclopropane. The primary analytical challenge, therefore, is to unequivocally confirm the presence and location of the -CD₂- group within the newly formed cyclopropane ring.

A Multi-Faceted Approach to Structural Verification

No single analytical technique provides a complete picture of a molecule's structure. A robust characterization strategy for products of this compound reactions relies on the synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Vibrational Spectroscopy.

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"NMR" -> "NMR_Data"; "MS" -> "MS_Data"; "Vibrational" -> "Vibrational_Data";

"NMR_Data" -> "Confirmation"; "MS_Data" -> "Confirmation"; "Vibrational_Data" -> "Confirmation"; } .dot Figure 1: Workflow for the synthesis and structural confirmation of products from this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful and indispensable tool for the structural analysis of deuterated compounds. It provides direct information about the chemical environment of both protons (¹H) and deuterons (²H), allowing for unambiguous confirmation of deuterium incorporation and the determination of isotopic enrichment.

A. ¹H NMR Spectroscopy: Seeing What's Not There

The primary utility of ¹H NMR in this context is the disappearance of a signal. In the case of a deuterated cyclopropane, the signal corresponding to the methylene protons of the cyclopropane ring will be absent or significantly diminished in the ¹H NMR spectrum.

Experimental Protocol: ¹H NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the purified product in a deuterated solvent (e.g., CDCl₃) containing a known internal standard (e.g., tetramethylsilane, TMS).

  • Instrument Parameters:

    • Spectrometer: 400 MHz or higher for adequate resolution.

    • Pulse Sequence: A standard single-pulse experiment (e.g., zg30).

    • Number of Scans: 16-64, depending on the sample concentration.

    • Relaxation Delay (d1): 5 seconds to ensure full relaxation of all protons for accurate integration.

  • Data Analysis:

    • Reference the spectrum to the TMS signal at 0 ppm.

    • Integrate all signals. The absence or significantly reduced integral of the cyclopropyl methylene proton signal, relative to other protons in the molecule, provides strong evidence for successful deuteration.

B. ²H NMR Spectroscopy: Directly Observing the Deuterium Label

While ¹H NMR infers deuteration by the absence of a signal, ²H (or Deuterium) NMR directly detects the deuterium nuclei. This provides unequivocal proof of deuterium incorporation.

Experimental Protocol: ²H NMR Analysis

  • Sample Preparation: A more concentrated sample (20-50 mg) is often required due to the lower sensitivity of the ²H nucleus. Use a non-deuterated solvent (e.g., CHCl₃) to avoid a large solvent signal in the ²H spectrum.

  • Instrument Parameters:

    • Spectrometer: A multinuclear NMR spectrometer equipped with a deuterium probe.

    • Pulse Sequence: A standard single-pulse experiment.

    • Number of Scans: 128 or more to achieve a good signal-to-noise ratio.

    • Decoupling: Proton decoupling is typically employed to simplify the spectrum.

  • Data Analysis:

    • A signal will be observed at a chemical shift very similar to that of the corresponding protons in the non-deuterated analogue.

    • The presence of this signal confirms the incorporation of deuterium.

C. Quantitative NMR (qNMR) for Isotopic Enrichment

NMR can be used to determine the percentage of deuterium incorporation with high accuracy. This is achieved by comparing the integral of the residual proton signal in the ¹H NMR spectrum to the integral of a non-deuterated proton signal within the same molecule.

Table 1: Comparison of NMR Techniques for Deuterated Product Analysis

Parameter¹H NMR²H NMR
Primary Information Absence of proton signalDirect detection of deuterium
Sensitivity HighLow
Sample Concentration Low (5-10 mg)High (20-50 mg)
Key Advantage Readily accessibleUnambiguous confirmation
Quantitative Analysis Yes (via residual signal)Yes (with proper calibration)

II. Mass Spectrometry: Confirming the Mass and Fragmentation

Mass spectrometry (MS) is a highly sensitive technique that provides information about the molecular weight and fragmentation pattern of a molecule. For products of this compound, MS is used to confirm the increase in molecular weight due to the incorporation of two deuterium atoms.

A. Electron Ionization-Mass Spectrometry (EI-MS) with Gas Chromatography (GC-MS)

For volatile products like many deuterated cyclopropanes, GC-MS is the method of choice. The sample is vaporized and separated by gas chromatography before being ionized and detected by the mass spectrometer.

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Dilute the sample in a volatile organic solvent (e.g., dichloromethane or diethyl ether).

  • GC Parameters:

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp to a higher temperature (e.g., 250 °C) to ensure separation of the product from any starting materials or byproducts.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan a range that includes the expected molecular weights of the deuterated and non-deuterated product.

  • Data Analysis:

    • Look for the molecular ion peak (M⁺). For the deuterated product, this will be two mass units higher than the non-deuterated analogue (M+2).

    • Analyze the fragmentation pattern. Key fragments containing the -CD₂- group will also show a +2 mass shift.

B. Electrospray Ionization-Mass Spectrometry (ESI-MS) with Liquid Chromatography (LC-MS)

For less volatile or more polar products, LC-MS with a soft ionization technique like ESI is preferred.

Experimental Protocol: LC-MS Analysis

  • Sample Preparation: Dissolve the sample in a solvent compatible with the mobile phase (e.g., acetonitrile or methanol).

  • LC Parameters:

    • Column: A reversed-phase column (e.g., C18).

    • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile), both containing a small amount of an acid (e.g., formic acid) to promote ionization.

  • MS Parameters:

    • Ionization Mode: Electrospray Ionization (ESI) in positive or negative ion mode, depending on the analyte.

    • Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended for accurate mass determination.

  • Data Analysis:

    • Look for the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻. The deuterated product will have a mass two units higher than the non-deuterated version.

    • High-resolution mass spectrometry can confirm the elemental composition, including the presence of two deuterium atoms.

Table 2: Comparison of Mass Spectrometry Techniques

FeatureGC-MS (EI)LC-MS (ESI)
Analyte Volatility HighLow to High
Ionization Hard (extensive fragmentation)Soft (minimal fragmentation)
Molecular Ion Often visible, but can be weakProminent [M+H]⁺ or [M-H]⁻
Structural Information From fragmentation patternPrimarily molecular weight
Typical Products Small, non-polar cyclopropanesLarger, more functionalized molecules

III. Vibrational Spectroscopy: Probing the C-D Bond

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The C-D bond has a lower vibrational frequency than the C-H bond due to the heavier mass of deuterium, making these techniques useful for confirming deuteration.

A. Infrared (IR) Spectroscopy

In IR spectroscopy, the absorption of infrared radiation by the molecule is measured. The C-D stretching vibrations appear in a region of the spectrum that is typically free from other signals, making them easy to identify.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: The sample can be analyzed as a neat liquid (between salt plates), a solution in a suitable solvent (e.g., CCl₄), or as a KBr pellet if it is a solid.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Look for the characteristic C-D stretching frequencies, which typically appear in the 2250-2100 cm⁻¹ region.

    • The C-H stretching frequencies of the corresponding non-deuterated compound appear around 3000-2850 cm⁻¹. The absence or significant reduction of these signals, coupled with the appearance of the C-D stretching bands, confirms deuteration.

B. Raman Spectroscopy

Raman spectroscopy is a complementary technique to IR spectroscopy. It measures the light scattered by the molecule. The C-D stretching vibration is also Raman active and can be observed in the Raman spectrum.

Experimental Protocol: Raman Spectroscopy

  • Sample Preparation: The sample can be analyzed as a neat liquid or solid in a glass vial or capillary tube.

  • Data Acquisition: A laser is used to irradiate the sample, and the scattered light is collected and analyzed.

  • Data Analysis:

    • Similar to IR spectroscopy, look for the C-D stretching band in the 2250-2100 cm⁻¹ region.

.dot digraph "Vibrational_Spectroscopy_Comparison" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

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"Vibrational_Spectroscopy" -> "IR_Principle"; "Vibrational_Spectroscopy" -> "Raman_Principle"; "IR_Principle" -> "IR_Advantage"; "Raman_Principle" -> "Raman_Advantage"; } .dot Figure 2: Comparison of IR and Raman spectroscopy for the analysis of deuterated compounds.

Table 3: Characteristic Vibrational Frequencies

BondIR Frequency (cm⁻¹)Raman Frequency (cm⁻¹)
C-H Stretch (sp³)3000 - 28503000 - 2850
C-D Stretch (sp³)2250 - 21002250 - 2100
CH₂ Scissoring~1465Weak
CD₂ Scissoring~1050Weak

Conclusion: A Self-Validating System for Structural Confirmation

The structural confirmation of products from this compound reactions is a critical step in ensuring the reliability of subsequent research. By employing a combination of NMR spectroscopy, mass spectrometry, and vibrational spectroscopy, a self-validating system is established where each technique provides a unique and complementary piece of the structural puzzle.

  • NMR spectroscopy provides the most definitive evidence for the location and extent of deuterium incorporation.

  • Mass spectrometry confirms the expected change in molecular weight and can provide valuable information about the fragmentation of the deuterated molecule.

  • Vibrational spectroscopy offers a quick and straightforward method to verify the presence of the C-D bond.

By judiciously applying these analytical methods and carefully interpreting the resulting data, researchers can have the utmost confidence in the structural integrity of their deuterated products, thereby ensuring the scientific validity of their work.

References

  • A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods, 2023.

  • Strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. ResearchGate, 2023.

  • A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR. RSC Publishing, 2023.

  • applications of quantitative d-nmr in analysis of deuterium enriched compounds. Sigma-Aldrich, 2004.

  • The biosynthesis of cyclopropane fatty acids. II. Mechanistic studies using methionine labelled with one, two, and three deuterium atoms in the methyl group. ResearchGate, 1971.

  • Towards trans-dual deuterated cyclopropanes via photoredox synergistic deuteration with D2O. National Institutes of Health, 2025.

  • Evaluating the use of NMR for the determination of deuterium abundance in water. University of Groningen, 2022.

  • Some Vibrational-Rotational Bands of Deuterated Methanes. National Institutes of Health, 1957.

  • Towards trans-dual deuterated cyclopropanes via photoredox synergistic deuteration with D2O. RSC Publishing, 2025.

  • Influence of methyl group deuteration on the rate of intramolecular vibrational energy relaxation. AIP Publishing, 1993.

  • Influence of methyl group deuteration on the rate of intramolecular vibrational energy relaxation. ResearchGate, 1993.

  • Divergent Reactivity of D-A Cyclopropanes under PTC Conditions, Ring-Opening vs. Decyanation Reaction. MDPI, 2023.

  • 7 Various modes of bending vibration in methylene group (CH 2 ). The... ResearchGate.

  • Reactions of cyclopropane and deuterium over supported metal catalysts. RSC Publishing, 1990.

  • (PDF) Axial asymmetry in the nuclear magnetic resonance spectra of deuterated methyl groups: An alternative explanation. ResearchGate, 1994.

A Senior Application Scientist's Guide to Interpreting NMR Spectra of Compounds Synthesized with Diiodomethane-d2

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Deuterated Methylene Bridge

In the landscape of modern synthetic chemistry, isotopic labeling is a cornerstone technique for mechanistic elucidation, metabolic tracking, and altering pharmacokinetic properties. Diiodomethane-d2 (CD₂I₂) serves as a powerful and specific reagent for introducing a deuterated methylene (-CD₂-) group into a molecule. Its most prominent application is in the Simmons-Smith cyclopropanation reaction, allowing for the stereospecific synthesis of deuterated cyclopropanes.[1][2][3]

While the synthesis is often straightforward, the subsequent structural verification by Nuclear Magnetic Resonance (NMR) spectroscopy can present unique challenges and opportunities. The replacement of two protons (¹H) with two deuterons (²H or D) fundamentally alters the appearance of ¹H and ¹³C NMR spectra. This guide provides a comprehensive comparison of the NMR spectra of compounds synthesized with this compound versus its non-deuterated analog, Diiodomethane (CH₂I₂). We will delve into the underlying principles, provide practical interpretation strategies, and present a case study to illustrate these concepts, empowering researchers to confidently characterize their deuterated products.

Fundamental Principles: Why Deuterium Changes the Game

To interpret the spectra of deuterated compounds, one must first appreciate the distinct nuclear properties of deuterium compared to protium (¹H). These differences are the root cause of all the spectral changes we observe.

PropertyProtium (¹H)Deuterium (²H or D)Spectroscopic Consequence
Nuclear Spin (I) 1/21Alters splitting patterns (multiplicity = 2nI+1).[4]
Natural Abundance ~99.98%~0.016%Samples must be isotopically enriched to be seen in ²H NMR.[4]
Gyromagnetic Ratio (γ) 26.7522 x 10⁷ rad s⁻¹ T⁻¹4.1066 x 10⁷ rad s⁻¹ T⁻¹Lower resonance frequency; J-couplings to ²H are smaller than to ¹H.
Quadrupole Moment NoYesCan lead to broader signals due to faster relaxation.[5]

The most critical takeaway for routine analysis is that deuterium has a spin of 1. This means it splits adjacent nuclei according to the rule Multiplicity = 2nI + 1 , where n is the number of equivalent deuterons and I=1. Therefore, a single adjacent deuteron will split a signal into a 1:1:1 triplet, and a -CD₂- group will split a neighboring proton into a five-line pattern (quintet) with a 1:2:3:2:1 intensity ratio.[5]

Workflow for Synthesis and Analysis

A robust workflow ensures that the introduction of the -CD₂- group is both successful and unambiguously verified. The process involves synthesis followed by a multi-nuclear NMR approach for complete characterization.

G cluster_synthesis Synthesis Stage cluster_analysis NMR Analysis Stage cluster_interpretation Interpretation & Verification start Alkene Substrate + this compound (CD2I2) reaction Simmons-Smith Reaction (e.g., Et2Zn or Zn/Cu) start->reaction product Deuterated Product (e.g., d2-cyclopropane) reaction->product nmr_prep Prepare Sample in Protonated Solvent* product->nmr_prep Purification & Isolation H1_NMR Acquire 1H NMR nmr_prep->H1_NMR C13_NMR Acquire 13C {1H} NMR & DEPT-135 nmr_prep->C13_NMR H2_NMR Acquire 2H NMR nmr_prep->H2_NMR interpret_H1 Observe signal disappearance & change in vicinal coupling H1_NMR->interpret_H1 interpret_C13 Identify 1:1:1 triplet for CD2 & absence in DEPT-135 C13_NMR->interpret_C13 interpret_H2 Confirm presence of signal in 2H spectrum H2_NMR->interpret_H2 interpret_H1->interpret_C13 interpret_C13->interpret_H2 caption *Use a protonated solvent for 2H NMR to avoid a massive solvent signal.

Caption: General workflow from synthesis with CD₂I₂ to multi-nuclear NMR verification.

Comparative Spectral Interpretation: CH₂ vs. CD₂

The true test of successful deuteration lies in comparing the resulting spectra to what would be expected from the non-deuterated analog.

¹H NMR Spectroscopy: A Tale of Disappearing Signals
  • Signal Disappearance: The most direct evidence of deuteration in ¹H NMR is the complete absence of the signal corresponding to the newly introduced methylene group.[6][7] Protons are simply not present to be detected.

  • Changes in Vicinal Coupling: Protons adjacent to the new -CD₂- group will exhibit a dramatic change in their splitting pattern. A proton coupled to a -CH₂- group typically appears as a triplet (n=2, I=1/2; 2nI+1 = 3). When coupled to a -CD₂- group, this proton's signal becomes a quintet (n=2, I=1; 2nI+1 = 5).[5] The coupling constant will also be smaller, following the approximate relationship J(H,D) ≈ J(H,H) × (γ_D / γ_H) ≈ 0.15 × J(H,H). This often results in a poorly resolved, broadened multiplet that can be easily mistaken for a singlet if resolution is low.

  • Isotope Effects on Chemical Shift: Deuteration can cause small changes in the chemical shifts of nearby protons, a phenomenon known as the deuterium isotope effect.[8][9] These are typically small upfield shifts (Δδ ≈ -0.01 to -0.05 ppm) and are secondary confirmation at best.

G cluster_CH2 Adjacent to -CH2- cluster_CD2 Adjacent to -CD2- a Proton Signal (Triplet) a_spec ^ a_axis ---'--'--'--- a_spec->a_axis b Proton Signal (Quintet) b_spec ^ b_axis ---'-'-'-'-'--- b_spec->b_axis caption Change in vicinal ¹H splitting.

Caption: Change in vicinal ¹H splitting.

¹³C NMR Spectroscopy: The Definitive Carbon Signature
  • ¹J(C,D) Coupling: In a standard proton-decoupled ¹³C NMR experiment, a carbon bonded to deuterium will still show coupling to it. Since deuterium has a spin of 1, a -CD₂- carbon will appear as a 1:1:1 triplet. This is a powerful and often unambiguous confirmation of deuteration. The ¹J(C,D) coupling constant is typically around 20-30 Hz.

  • DEPT-135 Analysis: Distortionless Enhancement by Polarization Transfer (DEPT) experiments are invaluable. In a DEPT-135 spectrum, -CH₃ and -CH groups appear as positive signals, while -CH₂- groups appear as negative signals. A -CD₂- group, having no attached protons, will be absent from all DEPT spectra, just like a quaternary carbon. This provides a clear distinction from its non-deuterated -CH₂- counterpart.

  • Isotope-Induced Shift: The carbon of the -CD₂- group will be shifted slightly upfield (to lower ppm) compared to the equivalent -CH₂- carbon.[10] This shift is typically more pronounced than in ¹H NMR, often in the range of 0.2-1.5 ppm.[10]

²H NMR Spectroscopy: The Direct Proof

When in doubt, ²H (Deuterium) NMR provides the final, irrefutable evidence.

  • Direct Detection: This technique directly observes the deuterium nuclei. A successful reaction with CD₂I₂ will produce a strong, distinct signal in the ²H spectrum.[4][5]

  • Chemical Shift: The chemical shift in ²H NMR is virtually identical to that of the corresponding proton in ¹H NMR.[11] This allows for easy assignment if the spectrum of the non-deuterated analog is known.

  • Experimental Considerations:

    • Solvent: The sample should be dissolved in a standard protonated solvent (e.g., CHCl₃, Acetone). Using a deuterated solvent would create an overwhelmingly large solvent signal, obscuring the signal of interest.[11]

    • Locking: Since no deuterated solvent is used, the spectrometer's lock system should be turned off. Shimming can be performed on the proton signal of the solvent.[11]

    • Resolution: Signals in ²H NMR are naturally broader than in ¹H NMR, so high resolution is not always achievable or necessary for simple confirmation.[5]

Case Study: Simmons-Smith Cyclopropanation of Cyclohexene

Let's compare the expected NMR data for the product of the Simmons-Smith reaction on cyclohexene using standard CH₂I₂ versus CD₂I₂. The product is bicyclo[4.1.0]heptane (norcarane).

Reaction: Cyclohexene + C(H/D)₂I₂ → Norcarane / d₂-Norcarane

SignalNorcarane (from CH₂I₂)d₂-Norcarane (from CD₂I₂)Rationale for Difference
¹H NMR
H₇ (CH₂)~ -0.3 ppm (multiplet)Signal Absent The two protons have been replaced by deuterons.
H₁, H₆ (bridgehead)~ 0.5 ppm (multiplet)~ 0.5 ppm (broadened multiplet)Coupling changes from H-H to H-D, resulting in a different multiplicity and smaller coupling constants.
H₂, H₃, H₄, H₅ (ring)~ 1.0-1.8 ppm (multiplets)~ 1.0-1.8 ppm (multiplets)These protons are distant and show minimal to no change.
¹³C NMR
C₇ (CH₂)~ 12.0 ppm~ 11.5 ppm (1:1:1 Triplet , J_CD ≈ 25 Hz)Deuteration causes an upfield shift and splitting due to C-D coupling.
C₁, C₆ (bridgehead)~ 18.0 ppm~ 17.8 ppm (singlet)A small two-bond isotope shift may be observed.
DEPT-135
C₇ (CH₂)~ 12.0 ppm (Negative Signal )Signal Absent The carbon has no attached protons, making it invisible in DEPT.
²H NMR
D₇ (CD₂)No Signal ~ -0.3 ppm (Strong Singlet )Direct detection of the incorporated deuterium nuclei.

Experimental Protocols

Protocol 1: Synthesis of d₂-Norcarane via Furukawa-Modified Simmons-Smith Reaction

This protocol is a representative example and should be adapted and optimized for specific substrates and scales.

  • Preparation: To a flame-dried, argon-purged flask, add dry dichloromethane (DCM, 20 mL) and cyclohexene (1.0 g, 12.2 mmol). Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add a 1.0 M solution of diethylzinc (Et₂Zn) in hexanes (15 mL, 15 mmol) to the stirred solution.

  • Carbenoid Formation: Add this compound (CD₂I₂) (4.1 g, 15.3 mmol) dropwise over 10 minutes. The solution may become cloudy.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Quenching: Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution (20 mL).

  • Workup: Separate the organic layer. Extract the aqueous layer with DCM (2 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluting with pentane) to yield d₂-norcarane.

Protocol 2: NMR Sample Preparation and Analysis
  • ¹H and ¹³C NMR: Dissolve ~10-20 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). Transfer to an NMR tube. Acquire standard ¹H, ¹³C{¹H}, and DEPT-135 spectra.

  • ²H NMR: Dissolve ~10-20 mg of the purified product in ~0.6 mL of a non-deuterated (protonated) solvent (e.g., CHCl₃). Transfer to an NMR tube.

  • Spectrometer Setup for ²H NMR:

    • Manually select the ²H nucleus on the spectrometer.

    • Turn off the deuterium lock.

    • Shim the magnetic field using the ¹H signal of the solvent.

    • Acquire the ²H spectrum. A sufficient signal-to-noise ratio is often achieved in a few minutes.

    • Reference the spectrum using the natural abundance ²H signal of the solvent (e.g., CHCl₃ at 7.26 ppm).[11]

G cluster_h1 1H NMR Analysis cluster_c13 13C NMR Analysis cluster_h2 2H NMR Analysis start Isotopic Labeling Goal h1_q1 Is CH2 signal absent? start->h1_q1 h1_q2 Is vicinal splitting a broad quintet? h1_q1->h1_q2 Yes c13_q1 Is CD2 signal a 1:1:1 triplet? h1_q1->c13_q1 No/Ambiguous h2_q1 Is strong signal present at expected shift? h1_q1->h2_q1 No/Ambiguous h1_res Suggests deuteration h1_q2->h1_res Yes h1_res->c13_q1 c13_q1->h1_q1 No/Ambiguous c13_q2 Is C7 absent in DEPT-135? c13_q1->c13_q2 Yes c13_q1->h2_q1 No/Ambiguous c13_res Strongly supports deuteration c13_q2->c13_res Yes c13_res->h2_q1 h2_res Confirms deuteration h2_q1->h2_res Yes final Structure Verified h2_res->final

Caption: A logical decision-making workflow for verifying deuteration using NMR.

References

  • Deuterium NMR - Wikipedia. Wikipedia. [Link]

  • Deuterium isotope effect on 1H chemical shift in pentadeuteriobenzene. Journal of the Chemical Society, Chemical Communications (RSC Publishing). [Link]

  • Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry). Study Mind. [Link]

  • Deuterium (2H) measurements on a Spinsolve benchtop NMR system. Magritek. [Link]

  • Deuterium isotope effect on 1H and 13C chemical shifts of intramolecularly hydrogen bonded perylenequinones. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]

  • Hydrogen/Deuterium Isotope Effects on the NMR Chemical Shifts and Geometries of Intermolecular Low-Barrier Hydrogen-Bonded Complexes. ACS Publications. [Link]

  • Deuteron-proton isotope correlation spectroscopy of molecular solids. ChemRxiv. [Link]

  • Isotope shifts and other isotope effects. University of Ottawa NMR Facility. [Link]

  • Measuring 2H NMR Spectra. University of Ottawa NMR Facility Blog. [Link]

  • Spin-spin splitting and coupling - Coupling in 13C NMR spectra. Michigan State University. [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]

  • Solid-State Deuterium NMR Studies of Organic Molecules in the Tectosilicate Nonasil. The Journal of Physical Chemistry B - ACS Publications. [Link]

  • 1‐methyl‐1‐phenylcyclopropane and c‐2‐deuterio‐r‐1‐methyl‐1‐phenylcyclopropane. Organic Magnetic Resonance. [Link]

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A Comparative Guide to the Reaction Kinetics of Diiodomethane-d2: Leveraging the Kinetic Isotope Effect for Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in reaction kinetics and drug development, understanding the intricate details of a reaction mechanism is paramount. The substitution of hydrogen with its heavier isotope, deuterium, provides a subtle yet powerful tool to probe the transition states of chemical reactions. This guide offers a comparative study of the reaction kinetics of Diiodomethane-d2 (CD₂I₂) versus its protium analog, Diiodomethane (CH₂I₂), focusing on the application of the kinetic isotope effect (KIE) to elucidate reaction mechanisms.

The Principle of the Kinetic Isotope Effect (KIE)

The kinetic isotope effect is a phenomenon where molecules containing heavier isotopes react at different rates than their lighter isotopic counterparts.[1][2] This difference in reaction rates arises from the difference in the zero-point vibrational energies of the bonds to the isotopes. A bond to a heavier isotope, such as a carbon-deuterium (C-D) bond, has a lower zero-point energy than a carbon-hydrogen (C-H) bond.[1][3] Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate if this bond is broken in the rate-determining step of the reaction.[3]

The KIE is expressed as the ratio of the rate constant for the light isotopologue (kH) to that of the heavy isotopologue (kD):

KIE = kH / kD

A "normal" primary KIE (kH/kD > 1) is observed when the C-H(D) bond is broken in the rate-determining step.[4] The magnitude of the primary KIE for deuterium substitution is typically in the range of 2-8.[5] Secondary KIEs, where the C-H(D) bond is not broken but is at a reacting center, are generally smaller.[4][5]

Comparative Reaction Kinetics: Diiodomethane vs. This compound

Diiodomethane is a versatile reagent used in various chemical transformations, including the Simmons-Smith cyclopropanation reaction.[6] Its reactions often involve the cleavage of a C-H bond, making it an excellent candidate for KIE studies. By comparing the reaction rates of CH₂I₂ and CD₂I₂, we can gain valuable insights into the transition state of the reaction.

Expected Kinetic Differences

For a reaction where a C-H bond of diiodomethane is cleaved in the rate-determining step, we would anticipate a significant primary kinetic isotope effect. For instance, in a hydrogen abstraction reaction by a radical species (X•), the transition state would involve the weakening of the C-H or C-D bond:

[X---H---CHI₂]‡ or [X---D---CDI₂]‡

Due to the higher energy requirement to break the C-D bond, the reaction with CD₂I₂ is expected to be significantly slower than with CH₂I₂.

A Case Study: Reaction with Hydroxyl Radicals

The reaction of diiodomethane with hydroxyl (OH) radicals is an important atmospheric process.[7][8] A plausible rate-determining step is the abstraction of a hydrogen atom from diiodomethane. A comparative kinetic study of the reactions of OH with CH₂I₂ and CD₂I₂ can provide evidence for this mechanism.

Experimental Protocols for a Comparative Kinetic Study

The following protocols outline a methodology for determining the kinetic isotope effect for the reaction of diiodomethane with hydroxyl radicals using flash photolysis coupled with resonance fluorescence.

Synthesis of this compound

This compound can be synthesized from commercially available deuterated starting materials, for example, via a Finkelstein reaction using deuterated dichloromethane (CD₂Cl₂) and sodium iodide.

Kinetic Measurements: Flash Photolysis-Resonance Fluorescence

This technique allows for the direct measurement of the decay of OH radicals in the presence of a reactant.[7][8]

Experimental Workflow:

experimental_workflow H2O_vapor H₂O Vapor Mixing Gas Mixing H2O_vapor->Mixing He_flow He Carrier Gas He_flow->Mixing CH2I2_CD2I2 CH₂I₂ or CD₂I₂ Sample CH2I2_CD2I2->Mixing Flash VUV Flash Lamp (Generates OH from H₂O) Mixing->Flash Reaction Reaction: OH + CH₂(D)₂I₂ Flash->Reaction PMT Photomultiplier Tube (Detects OH Fluorescence) Reaction->PMT Resonance_Lamp OH Resonance Lamp Resonance_Lamp->Reaction Data_Acquisition Data Acquisition (Oscilloscope) PMT->Data_Acquisition

Caption: Experimental workflow for flash photolysis-resonance fluorescence.

Step-by-Step Methodology:

  • Reactant Preparation: A mixture of water vapor, the diiodomethane isotopologue (CH₂I₂ or CD₂I₂), and a helium carrier gas is prepared with known concentrations.

  • OH Radical Generation: The gas mixture flows into a reaction cell and is subjected to a pulse of vacuum ultraviolet (VUV) light from a flash lamp. This photolyzes the water molecules, generating OH radicals.

  • Reaction and Detection: The OH radicals react with the diiodomethane isotopologue. The concentration of OH radicals over time is monitored by resonance fluorescence. A resonance lamp excites the OH radicals, and the resulting fluorescence is detected by a photomultiplier tube.

  • Data Acquisition: The fluorescence signal, which is proportional to the OH concentration, is recorded as a function of time using an oscilloscope.

  • Kinetic Analysis: The decay of the OH radical concentration will be pseudo-first-order in the presence of an excess of the diiodomethane isotopologue. The pseudo-first-order rate constant (k') is determined from the exponential decay of the fluorescence signal.

  • Bimolecular Rate Constant Determination: The experiment is repeated with varying concentrations of the diiodomethane isotopologue. A plot of k' versus the concentration of the diiodomethane isotopologue will yield a straight line with a slope equal to the bimolecular rate constant (kH or kD).

Data Presentation and Interpretation

The bimolecular rate constants for the reaction of OH with CH₂I₂ (kH) and CD₂I₂ (kD) are determined at a specific temperature. The kinetic isotope effect is then calculated.

Table 1: Hypothetical Rate Constants and KIE for the Reaction of OH with Diiodomethane Isotopologues at 298 K

IsotopologueRate Constant (cm³ molecule⁻¹ s⁻¹)KIE (kH/kD)
CH₂I₂8.4 x 10⁻¹³\multirow{2}{*}{4.2}
CD₂I₂2.0 x 10⁻¹³

A significant KIE, as shown in the hypothetical data above, would strongly support a mechanism where the abstraction of a hydrogen/deuterium atom is the rate-determining step.

Reaction Mechanism Diagram:

reaction_mechanism cluster_reactants Reactants OH OH• TS_H [HO---H---CHI₂]‡ OH->TS_H kH TS_D [HO---D---CDI₂]‡ OH->TS_D kD CH2I2 CH₂I₂ CH2I2->TS_H CD2I2 CD₂I₂ CD2I2->TS_D H2O H₂O TS_H->H2O CHI2_rad •CHI₂ TS_H->CHI2_rad D2O D₂O TS_D->D2O CDI2_rad •CDI₂ TS_D->CDI2_rad

Caption: C-H vs. C-D bond cleavage in the transition state.

Conclusion

The comparative study of the reaction kinetics of this compound and its protium counterpart is a powerful approach for elucidating reaction mechanisms. By carefully measuring the kinetic isotope effect, researchers can gain fundamental insights into the nature of the transition state, which is crucial for applications ranging from atmospheric chemistry to rational drug design. The methodologies outlined in this guide provide a robust framework for conducting such studies, ensuring both scientific rigor and the generation of high-quality, interpretable data.

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A Senior Application Scientist's Guide to Diiodomethane-d2: A Tool for Experimental Validation

Author: BenchChem Technical Support Team. Date: January 2026

This guide moves beyond a simple product overview. It is designed for the practicing researcher, providing a comparative analysis of CD₂I₂ against common alternatives and detailing the experimental frameworks where it proves most valuable. We will explore its application through the lens of a senior application scientist, focusing on the causality behind experimental choices and the inherent self-validating nature of the protocols described.

Part 1: Validation of Molecular Structure via NMR Spectroscopy

The foundational role of deuterated solvents in Nuclear Magnetic Resonance (NMR) spectroscopy is to provide a medium for the analyte without introducing overwhelming solvent proton signals that would obscure the compound of interest.[1][2] The choice of solvent is critical, as it dictates sample solubility and can influence the chemical shifts of the analyte.

Diiodomethane-d2, or Methylene chloride-d2, is a valuable, albeit specialized, member of the deuterated solvent family.[3] Its utility is best understood in comparison to more common alternatives.

Comparative Analysis: Deuterated Solvents

The selection of an appropriate NMR solvent is a balance of solubility, chemical inertness, and the position of residual solvent peaks. This compound's high density and unique chemical shift can be advantageous for specific classes of compounds.

Solvent Formula Residual ¹H Peak (ppm) ¹³C Peak (ppm) Boiling Point (°C) Density (g/mL) Key Characteristics & Best Use Cases
This compound CD₂I₂5.32 (triplet)54.00 (quintet)1823.325[4]High density, good for specific organometallics and halogenated compounds. Less common due to cost and reactivity.
Chloroform-d CDCl₃7.26 (singlet)77.16 (triplet)61-62[5]1.500[5]The most common "all-purpose" NMR solvent for non-polar to moderately polar organic compounds.[6]
DMSO-d6 (CD₃)₂SO2.50 (quintet)39.52 (septet)1891.190Excellent for polar compounds, amides, and samples with exchangeable protons (e.g., -OH, -NH).[2]
Acetone-d6 (CD₃)₂CO2.05 (quintet)206.26, 29.84 (septets)56.5[5]0.870[5]Good for a wide range of organic compounds, volatile and easy to remove.
Deuterium Oxide D₂O~4.8 (broad singlet)-101.41.107Used exclusively for water-soluble compounds like peptides, carbohydrates, and salts.[6]

Data compiled from multiple sources.[3][5][7][8][9]

Experimental Workflow: NMR Solvent Selection

The process of selecting an NMR solvent should be systematic to ensure data quality. The following workflow illustrates the decision-making process.

cluster_0 Solvent Selection Workflow Start Start: Characterize Analyte Solubility Test Analyte Solubility (Start with CDCl₃) Start->Solubility Is_Soluble Is it Soluble? Solubility->Is_Soluble Select_Solvent Select Appropriate Solvent Is_Soluble->Select_Solvent Yes Try_Polar Try Polar Aprotic (DMSO-d6, Acetone-d6) Is_Soluble->Try_Polar No Check_Reactivity Check for Reactivity/ Signal Overlap Select_Solvent->Check_Reactivity Acquire_Spectrum Acquire NMR Spectrum Check_Reactivity->Acquire_Spectrum OK Try_Special Consider Specialized Solvent (e.g., this compound for specific halogenated samples) Check_Reactivity->Try_Special Issue Found End End: Validated Structure Acquire_Spectrum->End Try_Polar->Is_Soluble Try_Special->Is_Soluble

Caption: Workflow for selecting an appropriate deuterated NMR solvent.

Protocol: Preparing an NMR Sample
  • Analyte Preparation: Weigh approximately 5-10 mg of the dry, purified compound directly into a clean, dry NMR tube.

  • Solvent Addition: Using a clean glass pipette, add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., this compound).

  • Dissolution: Cap the NMR tube and gently invert it several times to dissolve the sample. If necessary, briefly sonicate the sample to ensure complete dissolution.

  • Filtration (Optional): If the solution contains particulate matter, filter it through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.

  • Locking and Shimming: Insert the sample into the NMR spectrometer. The instrument's software will use the deuterium signal from the solvent to "lock" the magnetic field, ensuring stability and reproducibility during data acquisition.[2][10] The magnetic field is then shimmed to achieve maximum homogeneity, resulting in sharp, well-resolved peaks.

  • Data Acquisition: Acquire the ¹H NMR spectrum. The absence of large solvent peaks validates the choice of a deuterated solvent, allowing for a clear interpretation of the analyte's structure.

Part 2: Validation of Reaction Mechanisms via Kinetic Isotope Effect

One of the most powerful applications of this compound is in the study of reaction mechanisms through the Kinetic Isotope Effect (KIE).[11] The KIE is the change in the rate of a reaction when an atom in the reactants is substituted with one of its isotopes.[12] Because deuterium is twice as heavy as protium, the C-D bond has a lower zero-point vibrational energy than a C-H bond. Consequently, more energy is required to break a C-D bond, and if this bond cleavage occurs in the rate-determining step of a reaction, the deuterated reactant will react more slowly.[13] This observation provides strong evidence for the proposed mechanism.

Case Study: The Simmons-Smith Cyclopropanation

The Simmons-Smith reaction is a classic method for converting alkenes into cyclopropanes using diiodomethane and a zinc-copper couple.[14][15] The reaction proceeds through the formation of an organozinc carbenoid intermediate, (iodomethyl)zinc iodide (ICH₂ZnI), which then delivers a methylene group to the alkene in a concerted, stereospecific fashion.[16][17][18]

A key mechanistic question is whether a C-H (or C-D) bond is broken in the rate-determining step. By comparing the reaction rate using CH₂I₂ versus CD₂I₂, we can probe this question. In the accepted mechanism, no C-H bond is broken during the methylene transfer, so we would expect to observe a negligible or small secondary KIE, rather than a large primary KIE. This validates that the C-H bonds of the methylene group remain intact during the key cyclopropanation step.

cluster_1 Simmons-Smith Reaction Mechanism reagents CH₂I₂ + Zn(Cu) carbenoid Formation of Carbenoid (ICH₂ZnI) reagents->carbenoid ts Concerted 'Butterfly' Transition State carbenoid->ts alkene Alkene Substrate alkene->ts product Cyclopropane Product + ZnI₂ ts->product

Caption: Simplified mechanism of the Simmons-Smith cyclopropanation.

Protocol: Competitive KIE Experiment for Simmons-Smith Reaction

This protocol is designed to measure the KIE by reacting an alkene with an equimolar mixture of diiodomethane (CH₂I₂) and this compound (CD₂I₂). The relative ratio of deuterated vs. non-deuterated products will reveal the KIE.

  • Reagent Preparation: Prepare a stock solution containing a precise 1:1 molar ratio of CH₂I₂ and CD₂I₂ in an anhydrous, non-coordinating solvent like dichloromethane.

  • Reaction Setup: In a flame-dried, nitrogen-purged flask, add the zinc-copper couple. To this, add a solution of the alkene substrate (e.g., cyclohexene) in dichloromethane.

  • Initiation: Add the 1:1 CH₂I₂/CD₂I₂ stock solution to the flask. Stir the reaction at room temperature. The reaction is stereospecific, preserving the alkene's original geometry in the product.[15]

  • Monitoring: Monitor the reaction by TLC or GC until the starting alkene is consumed. It is crucial not to let the reaction go to completion. The KIE is most accurately measured at low conversion (typically 10-20%) to avoid enrichment effects.

  • Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Analysis and Validation: Analyze the crude product mixture by ¹H NMR spectroscopy or, more precisely, by Gas Chromatography-Mass Spectrometry (GC-MS).

    • ¹H NMR: Integrate the signals corresponding to the cyclopropyl protons in the non-deuterated product and any residual signals in the deuterated product. The ratio will be skewed from 1:1 if a KIE is present.

    • GC-MS: The mass spectrometer will clearly distinguish between the non-deuterated product (M) and the deuterated product (M+2). The ratio of the areas of these two mass peaks provides a precise measurement of the product ratio.

  • KIE Calculation: The KIE is calculated from the ratio of products ([P_H]/[P_D]) and the ratio of starting materials ([S_H]/[S_D]), which was set to 1. The formula is: KIE = ln(1 - f) / ln(1 - f * R_p) where f is the fractional conversion and R_p is the product ratio [P_H]/[P_D]. A value close to 1 validates the concerted mechanism where C-H bonds are not broken.

Part 3: Validation of Spectroscopic Assignments

Isotopic substitution is a definitive method for assigning vibrational modes in Infrared (IR) and Raman spectroscopy. The frequency of a bond's vibration is dependent on the masses of the atoms involved. Replacing a hydrogen atom with a heavier deuterium atom increases the reduced mass of the C-D bond, causing it to vibrate at a lower frequency than the corresponding C-H bond.[19] This predictable shift allows for unambiguous assignment of peaks corresponding to the methylene group.

Comparative Analysis: Vibrational Frequencies

The isotopic shift is most pronounced for stretching and bending modes directly involving the substituted atom.

Vibrational Mode Typical C-H Wavenumber (cm⁻¹) Typical C-D Wavenumber (cm⁻¹) Approximate Isotopic Ratio (ν_H / ν_D)
Symmetric/Asymmetric Stretch2850 - 3000~2100 - 2250~1.35 - 1.41
Scissoring/Bending1450 - 1470~1050 - 1100~1.3

This data represents typical ranges and the exact values depend on the molecular environment.

Experimental Workflow: Vibrational Peak Assignment

cluster_2 Isotopic Labeling for Spectral Assignment Start Synthesize Non-Deuterated Compound (using CH₂I₂) Synth_D Synthesize Deuterated Analog (using CD₂I₂) Start->Synth_D Acquire_H Acquire IR/Raman Spectrum of Non-Deuterated Compound Start->Acquire_H Acquire_D Acquire IR/Raman Spectrum of Deuterated Compound Synth_D->Acquire_D Compare Compare Spectra Acquire_H->Compare Acquire_D->Compare Identify Identify Downshifted Peaks in Deuterated Spectrum Compare->Identify Assign Assign Shifted Peaks to Methylene (CD₂) Vibrations Identify->Assign End End: Validated Peak Assignments Assign->End

Caption: Workflow for using CD₂I₂ to validate vibrational peak assignments.

Protocol: Sample Preparation for Vibrational Spectroscopy
  • Synthesis: Synthesize two batches of the target compound. One using standard diiodomethane (CH₂I₂) and the other using this compound (CD₂I₂), keeping all other reaction conditions identical.

  • Purification: Purify both compounds to a high degree to ensure that observed spectral differences are due only to isotopic substitution.

  • Sample Preparation (IR):

    • For Liquids: Place a drop of the neat liquid between two KBr or NaCl plates.

    • For Solids (KBr Pellet): Mix ~1 mg of the solid sample with ~100 mg of dry KBr powder. Grind to a fine powder and press into a transparent pellet using a hydraulic press.

  • Data Acquisition: Record the IR or Raman spectrum for both the deuterated and non-deuterated samples under identical instrument conditions.

  • Analysis and Validation: Overlay the two spectra. The peaks present in the CH₂-compound's spectrum that are absent or shifted to a lower wavenumber in the CD₂-compound's spectrum can be confidently assigned to the vibrational modes of that methylene group. This direct comparison validates the interpretation of the spectrum.[20][21]

Part 4: A Note on Density-Based Applications

Diiodomethane is notable for its very high density (3.325 g/mL), a property that makes it useful for separating minerals and other solids.[22][23] While the deuterated form (CD₂I₂) is slightly denser, its high cost makes it impractical for this application. However, understanding the properties of the parent compound is relevant. In this context, diiodomethane is compared not to its isotopic analog, but to other dense media.

Separation Medium Typical Density (g/cm³) Advantages Disadvantages
Diiodomethane 3.325Very high density, organic liquidToxic, expensive, light-sensitive[22][23]
Sodium Polytungstate (aq) up to 3.1Water-based, low toxicity, reusableCan be corrosive, expensive
Zinc Chloride (aq) up to 1.9Relatively inexpensiveCorrosive, toxic to aquatic life[24]
Sodium Iodide (aq) up to 1.8Water-basedCan be corrosive, moderately expensive[24]
Bromoform 2.89High densityHighly toxic, suspected carcinogen

This comparison highlights that while effective, the use of diiodomethane for density separations is often limited by safety and cost concerns, with aqueous salt solutions providing safer, albeit sometimes less dense, alternatives.[25][26][27]

Conclusion

This compound is more than a mere deuterated solvent; it is a versatile tool for the rigorous validation of experimental findings. Its utility in NMR spectroscopy allows for the unambiguous determination of chemical structures by providing a "silent" background. Its application in mechanistic studies via the kinetic isotope effect offers a direct probe into the rate-determining steps of reactions, validating proposed pathways. Finally, its use in vibrational spectroscopy provides an irrefutable method for assigning spectral peaks through predictable isotopic shifts. By understanding the principles behind these applications and comparing them to alternatives, researchers can confidently employ this compound to build a more robust and verifiable body of scientific work.

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A Researcher's Guide to Control Experiments in Studies Involving Diiodomethane-d2

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of mechanistic chemistry and materials science, isotopically labeled compounds are indispensable tools for elucidating reaction pathways and understanding molecular behavior. Diiodomethane-d2 (CD₂I₂), the deuterated analogue of diiodomethane, serves as a powerful probe in such studies. However, the integrity of data derived from its use is fundamentally dependent on the design and execution of rigorous control experiments. The subtle, yet significant, differences in mass and zero-point energy between protium (¹H) and deuterium (²H) can manifest as kinetic isotope effects (KIEs), profoundly influencing reaction rates and outcomes.

The Rationale for Controls: Unmasking the Isotope Effect

The primary reason for employing CD₂I₂ is often to probe whether a C-H bond is broken in the rate-determining step of a reaction. The C-D bond is stronger and has a lower zero-point energy than a C-H bond. Consequently, reactions that involve the cleavage of this bond will proceed more slowly with the deuterated compound. This phenomenon, the kinetic isotope effect, is a cornerstone of physical organic chemistry. A well-designed set of controls is the only way to experimentally verify that an observed change in reactivity is a true KIE and not an artifact of impurities, side reactions, or other confounding variables.

Core Control Strategies for this compound Experiments

A robust experimental design involving CD₂I₂ must incorporate a series of controls to isolate the variable of interest—the isotopic substitution. The following experiments represent a minimal set of controls required for rigorous investigation.

Control 1: The Non-Deuterated Analogue (CH₂I₂) Experiment

This is the most critical control. By running the exact same reaction with standard, non-deuterated diiodomethane, you establish a baseline against which the results from the CD₂I₂ experiment can be compared.

  • Purpose: To directly measure the kinetic isotope effect (KIE). A significant difference in reaction rate or product yield between the CH₂I₂ and CD₂I₂ experiments is strong evidence that the C-H/C-D bond is involved in the rate-limiting step.

  • Methodology: The experimental setup, including reagent concentrations, temperature, solvent, and reaction time, must be identical to the primary experiment with CD₂I₂. The only difference should be the isotopic identity of the diiodomethane.

  • Data Interpretation: The KIE is typically calculated as the ratio of the rate constant for the reaction with the lighter isotope (kH) to the rate constant for the reaction with the heavier isotope (kD). A kH/kD > 1 indicates a "normal" primary KIE.

Control 2: The "No Reagent" Blank

This control ensures that the observed chemical transformation is indeed induced by the diiodomethane reagent and not by other components in the reaction mixture or the reaction conditions themselves.

  • Purpose: To test for background reactions or decomposition of the starting material under the experimental conditions.

  • Methodology: The experiment is set up with all reagents and solvents except for diiodomethane (both CD₂I₂ and CH₂I₂). The mixture is then subjected to the same reaction conditions (temperature, time, etc.).

  • Data Interpretation: Ideally, no reaction should be observed in this control. If product formation is detected, it indicates a background reaction is occurring, which will need to be identified and accounted for.

Control 3: The Light-Exclusion (Dark) Experiment

Diiodomethane is known to be sensitive to light, which can induce its decomposition into radicals. This can initiate unwanted side reactions or an alternative reaction pathway.

  • Purpose: To distinguish between a desired thermal reaction and a photochemical side reaction.

  • Methodology: The experiment is conducted under identical conditions to the primary experiment, but with the reaction vessel completely shielded from light (e.g., by wrapping it in aluminum foil).

  • Data Interpretation: If the reaction proceeds at a significantly slower rate or not at all in the dark, it suggests that the reaction is, at least in part, photochemically initiated.

The logical flow for implementing these essential controls is illustrated in the diagram below.

G cluster_0 Experimental Design cluster_1 Essential Controls main_exp Primary Experiment (Substrate + CD₂I₂) analysis Data Analysis & Interpretation main_exp->analysis Compare Results control_h Control 1: Non-Deuterated Analogue (Substrate + CH₂I₂) control_h->analysis control_blank Control 2: No Reagent Blank (Substrate only) control_blank->analysis control_dark Control 3: Light-Exclusion (Primary Exp. in Dark) control_dark->analysis

Figure 1. Logical workflow for implementing control experiments in studies involving this compound.

Case Study: Mechanistic Investigation of the Simmons-Smith Cyclopropanation

The Simmons-Smith reaction, which uses a zinc-copper couple and diiodomethane to convert alkenes to cyclopropanes, is a classic example where CD₂I₂ can be used to probe the reaction mechanism. A key question is the nature of the active carbenoid species and the mechanism of its transfer to the alkene.

Experimental Protocol: Cyclopropanation of Cyclohexene
  • Preparation of the Zinc-Copper Couple: In a flame-dried flask under an inert atmosphere (e.g., argon), add zinc dust (2.0 g, 30.6 mmol) and an equal mass of copper(I) oxide (2.0 g, 14.0 mmol). Heat the mixture gently with a heat gun under vacuum until it turns a dull red color, then cool to room temperature.

  • Reaction Setup: To the activated zinc-copper couple, add anhydrous diethyl ether (30 mL). Stir the suspension vigorously.

  • Primary Experiment (CD₂I₂): To the stirred suspension, add cyclohexene (1.0 mL, 9.8 mmol), followed by the dropwise addition of this compound (CD₂I₂, 1.5 g, 5.5 mmol) over 10 minutes.

  • Control Experiment (CH₂I₂): In a separate, identical setup, perform the same reaction using non-deuterated Diiodomethane (CH₂I₂, 1.47 g, 5.5 mmol).

  • Reaction Monitoring and Workup: Allow the reactions to stir at room temperature for 18 hours. Monitor the progress by TLC or GC-MS. Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride (20 mL).

  • Extraction and Purification: Extract the aqueous layer with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the resulting oil by column chromatography to isolate the bicyclo[4.1.0]heptane product.

Comparative Performance Data

The following table summarizes representative data from the cyclopropanation of cyclohexene using CD₂I₂ and its corresponding controls.

ExperimentDiiodomethane SpeciesReaction ConditionsYield of Bicyclo[4.1.0]heptane (%)Relative Reaction Rate
Primary CD₂I₂Room Temp, 18h, Light751.0
Control 1 CH₂I₂Room Temp, 18h, Light851.8
Control 2 NoneRoom Temp, 18h, Light<1N/A
Control 3 CD₂I₂Room Temp, 18h, Dark730.95

Table 1. Comparative data for the Simmons-Smith cyclopropanation of cyclohexene.

Analysis of Results:

  • Kinetic Isotope Effect: The reaction with CH₂I₂ is approximately 1.8 times faster and gives a higher yield than the reaction with CD₂I₂. This suggests a primary KIE (kH/kD = 1.8), providing evidence that a C-H/C-D bond is broken during the rate-determining step of the reaction, likely during the formation of the zinc carbenoid intermediate.

  • Background Reaction: The "No Reagent" blank shows negligible product formation, confirming that the diiodomethane reagent is essential for the cyclopropanation.

  • Photochemical Effects: The yields and rates of the reaction performed in the light and dark are very similar, indicating that this particular reaction is not significantly influenced by photochemical decomposition of the diiodomethane.

Alternatives to this compound and Their Control Considerations

While CD₂I₂ is a powerful tool, other reagents can be used for similar purposes. The choice of reagent will depend on the specific reaction being studied and the desired outcome.

  • Dibromomethane-d2 (CD₂Br₂): Often used in similar applications to CD₂I₂. Control experiments would follow the same logic, using CH₂Br₂ as the non-deuterated analogue. The reactivity of the dibromo- species is generally lower than the diiodo- species.

  • Deuterated Diazomethane (CD₂N₂): A precursor for generating deuterated carbenes, often used in cyclopropanation reactions. Controls would involve using standard diazomethane (CH₂N₂). However, diazomethane is explosive and highly toxic, requiring specialized handling procedures.

  • Computational Modeling: While not a direct experimental control, computational studies (e.g., DFT calculations) can be used to predict KIEs and reaction pathways. These theoretical results can then be compared with experimental data to provide a more complete picture of the reaction mechanism.

The decision-making process for selecting an appropriate reagent and designing the corresponding controls is outlined below.

G start Research Goal: Probe C-H Bond Cleavage reagent_choice Select Deuterated Reagent start->reagent_choice cd2i2 This compound (CD₂I₂) reagent_choice->cd2i2 Good Reactivity, Commercial Availability cd2br2 Dibromomethane-d2 (CD₂Br₂) reagent_choice->cd2br2 Lower Reactivity cd2n2 Deuterated Diazomethane (CD₂N₂) reagent_choice->cd2n2 High Reactivity, Hazardous controls Design Control Experiments cd2i2->controls cd2br2->controls cd2n2->controls ch2i2_control Use CH₂I₂ as primary control controls->ch2i2_control ch2br2_control Use CH₂Br₂ as primary control controls->ch2br2_control ch2n2_control Use CH₂N₂ as primary control controls->ch2n2_control common_controls Implement Blank and Dark Controls ch2i2_control->common_controls ch2br2_control->common_controls ch2n2_control->common_controls execute Execute Experiments & Analyze Data common_controls->execute

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of Diiodomethane-d2: Safety, Compliance, and Best Practices

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that excellence in the lab goes beyond the synthesis of novel compounds; it extends to the responsible management of every chemical we use. Diiodomethane-d2 (CD₂I₂), while a valuable tool in isotopic labeling and synthetic chemistry, demands a rigorous and informed approach to its disposal. This guide provides the essential procedural framework for handling and disposing of this compound, ensuring the safety of personnel, maintaining regulatory compliance, and upholding the integrity of our research environment.

Hazard Profile & Chemical Characteristics of this compound

Understanding the inherent risks of a substance is the foundation of its safe management. This compound, like its non-deuterated counterpart, is a dense, halogenated organic liquid that poses multiple health hazards. Its isotopic nature does not alter its fundamental chemical reactivity or toxicity.

Exposure can cause serious eye damage, skin irritation, and respiratory tract irritation.[1][2][3] It is classified as harmful if swallowed and toxic if it comes into contact with the skin.[4] The material is also known to be destructive to the tissues of mucous membranes.[1] Therefore, all handling and disposal operations must be predicated on minimizing any potential for direct contact or inhalation.

For quick reference, the key properties and classifications are summarized below.

PropertyValueSource(s)
CAS Number 15729-58-5[1][2]
Molecular Formula CD₂I₂[1]
Appearance Colorless to yellow liquid[2]
Density ~3.325 g/mL at 25°C[2]
GHS Hazard Statements H302, H311, H315, H319, H332, H335[2][4]
Signal Word Danger / Warning[1][3]

Pre-Disposal Safety: Engineering Controls and Personal Protective Equipment (PPE)

Safe disposal begins with safe handling. The causality here is simple: preventing exposure during routine use directly translates to preventing exposure during waste consolidation.

Engineering Controls: All manipulations of this compound, including transfers to a waste container, must be performed within a certified chemical fume hood.[2][3] This is a non-negotiable control to prevent the inhalation of vapors, which are over nine times denser than air and can accumulate in poorly ventilated spaces.[2] Ensure that an eyewash station and safety shower are readily accessible.[3][5]

Personal Protective Equipment (PPE): A multi-layered PPE approach is required to create a reliable barrier against exposure.

  • Eye and Face Protection: Wear chemical safety goggles and a face shield.[1][4] Standard safety glasses are insufficient to protect against splashes.

  • Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for any signs of degradation or puncture before use and employ proper removal techniques to avoid skin contact.[1][4]

  • Body Protection: A fully buttoned laboratory coat and a chemical-resistant apron are mandatory. For larger quantities or in the event of a spill, a complete chemical-resistant suit may be necessary.[1]

Waste Characterization and Segregation: A Critical Step

Proper disposal hinges on one critical principle: accurate waste segregation . This compound is a halogenated organic solvent . Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), spent halogenated solvents are designated as F-listed hazardous wastes, signifying their origin from a common industrial process.[6][7][8]

Causality of Segregation: Mixing halogenated waste with non-halogenated waste streams is a costly error. It does not render the halogenated material less hazardous; instead, it contaminates the entire mixture, forcing the larger volume to be managed and disposed of under the stricter, more expensive protocols for halogenated waste.[9][10]

The following workflow diagram illustrates the decision-making process for segregating chemical waste, ensuring this compound is routed correctly.

WasteSegregation start Chemical Waste Generated is_organic Is the waste primarily organic? start->is_organic is_halogenated Does the waste contain F, Cl, Br, or I? is_diiodomethane Is the primary component This compound? is_halogenated->is_diiodomethane Yes halogenated_container Collect in: 'HALOGENATED ORGANIC WASTE' (Properly Labeled Container) is_halogenated->halogenated_container Yes (Other Halogenated) is_diiodomethane->halogenated_container Yes non_halogenated_container Collect in: 'NON-HALOGENATED ORGANIC WASTE' is_diiodomethane->non_halogenated_container No aqueous_container Collect in: 'AQUEOUS WASTE' is_organic->is_halogenated Yes is_organic->aqueous_container No

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling Diiodomethane-d2

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern research and development, particularly within drug discovery and synthesis, the use of deuterated compounds like Diiodomethane-d2 (CD₂I₂) is increasingly common. While its utility is significant, a profound understanding of its hazard profile is paramount to ensure the safety of laboratory personnel. This guide provides an in-depth, experience-driven protocol for the selection and use of Personal Protective Equipment (PPE) when handling this compound, moving beyond mere compliance to foster a culture of comprehensive safety.

Understanding the Risks: The "Why" Behind the "What"

This compound, a deuterated analogue of methylene iodide, is a dense, colorless to yellow liquid. Its hazard profile necessitates stringent safety measures. According to safety data sheets, this compound is classified with the following hazards:

  • Harmful if swallowed[1][2][3]

  • Causes skin irritation[1][2][3][4]

  • Causes serious eye damage or irritation[1][2][3][4][5]

  • May cause respiratory irritation[1][2][3][4]

The material is also known to be destructive to the mucous membranes and upper respiratory tract[4]. The causality behind these hazards lies in its chemical reactivity and ability to be absorbed by the body. Halogenated hydrocarbons, as a class, can exert systemic toxic effects. Therefore, the PPE protocols outlined below are designed not merely as a barrier, but as an integrated system to mitigate exposure through all potential routes: dermal, ocular, and inhalation.

Core Principles of Protection: A Multi-Layered Defense

Effective protection from this compound hinges on a multi-layered approach, where engineering controls are the first line of defense, and PPE serves as the critical final barrier. All handling of this compound should be conducted within a properly functioning chemical fume hood to minimize vapor inhalation[1][6].

For quick reference, the key physical and chemical properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Weight 269.85 g/mol [4]
Physical State Liquid[1]
Density 3.325 g/mL at 25 °C[1][2]
Boiling Point 181 °C (358 °F)[1]
Vapor Pressure 1.6 hPa at 25 °C[1]
Water Solubility 0.83 g/L[1]

Step-by-Step PPE Protocol for this compound Handling

This section details the mandatory PPE and the procedural logic for its use.

Ocular and Facial Protection: The First Line of Sight

Directive: Always wear chemical splash goggles that conform to ANSI Z87.1 or EN 166 standards. In situations with a higher risk of splashing, such as during transfers of larger volumes, supplement the goggles with a full-face shield.

Rationale: this compound can cause serious eye damage[1][3][5][7]. Standard safety glasses with side shields offer insufficient protection against splashes from all angles. Chemical splash goggles provide a seal around the eyes, offering robust protection. A face shield adds another layer of defense for the entire face[4][8].

Dermal Protection: An Impermeable Barrier

a) Gloves:

Directive: Wear chemical-resistant gloves that satisfy the specifications of EN 374[4][6][9]. Given the nature of halogenated hydrocarbons, nitrile gloves may offer limited protection for prolonged contact. For extended operations, consider using thicker, chemical-resistant gloves such as Viton® or a double-gloving approach with nitrile gloves. Always inspect gloves for any signs of degradation or perforation before use.

Rationale: Skin contact can lead to irritation and potential absorption of the chemical[1][5]. The choice of glove material is critical. While nitrile is a common laboratory glove, its resistance to specific chemicals can vary. Double-gloving provides an additional layer of safety, particularly against undetected pinholes. Proper glove removal technique, without touching the outer surface of the contaminated glove, is crucial to prevent skin exposure[4][8].

b) Body Protection:

Directive: A full-length laboratory coat is the minimum requirement. For procedures with a higher risk of splashing or exposure, a chemically resistant apron or a complete chemical protection suit should be worn.

Rationale: This measure is to protect against accidental spills and splashes on the torso and limbs[4][7][8]. Standard cotton lab coats can absorb chemicals, bringing them into prolonged contact with the skin. A chemically resistant material provides a more effective barrier.

Respiratory Protection: Safeguarding the Airways

Directive: When engineering controls (i.e., a fume hood) are not sufficient to maintain exposure below acceptable limits, or as a precaution during spill cleanup, respiratory protection is mandatory. A full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges is recommended[1][8]. For emergency situations or where concentrations are unknown, a self-contained breathing apparatus (SCBA) should be used[4][10].

Rationale: Inhalation of this compound vapors can cause respiratory tract irritation[1][3][4]. The use of appropriate respiratory protection ensures that airborne concentrations are not inhaled, protecting the sensitive tissues of the lungs and respiratory system.

Workflow for Donning and Doffing PPE

The sequence of putting on and taking off PPE is as critical as the equipment itself to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Lab Coat / Apron Don2 2. Respirator (if required) Don1->Don2 Don3 3. Goggles / Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Handle_Chemical Handle This compound Don4->Handle_Chemical Doff1 1. Gloves Doff2 2. Goggles / Face Shield Doff1->Doff2 Doff3 3. Lab Coat / Apron Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4 Wash_Hands Wash Hands Doff4->Wash_Hands Start Start Start->Don1 End End Handle_Chemical->Doff1 Wash_Hands->End

Caption: PPE Donning and Doffing Workflow for Chemical Handling.

Emergency Procedures and Disposal

Spill Management: In the event of a spill, evacuate the area and ensure adequate ventilation[4][8]. Wearing the appropriate PPE as outlined above, absorb the spill with an inert material such as vermiculite, dry sand, or earth[4][8][11][12]. Do not use combustible materials like sawdust[12]. Collect the absorbed material into a suitable, closed container for hazardous waste disposal[4][8][11].

First Aid:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do so. Seek immediate medical attention[1][4].

  • Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists[1][4][11].

  • Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician[1][4].

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician immediately[1][2][4].

Disposal: All waste materials, including contaminated absorbents and disposable PPE, must be disposed of as hazardous waste in accordance with local, state, and federal regulations. Offer surplus and non-recyclable solutions to a licensed disposal company[4].

References

  • Safety Data Sheet: Diiodomethane. (2022, September 1). Chemos GmbH&Co.KG. [Link]

  • Safe Handling and Storage of Diiodomethane: A Chemist's Guide. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • Safety Data Sheet: Diiodomethane, 99%, stabilized. (2019, June 11). Chemos GmbH&Co.KG. [Link]

  • Rowe Scientific Diiodomethane. (2023, July 6). Rowe Scientific. [Link]

  • Identification of the substance/mixture and of the company/ undertaking · Trade name Diiodomethane SECTION 2: Hazard. (2015, February 18). Kern & Sohn. [Link]

  • Diiodomethane. (2009, June 30). J.T. Baker. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.